molecular formula C20H21NO4 B1678415 Papaverine CAS No. 58-74-2

Papaverine

Número de catálogo: B1678415
Número CAS: 58-74-2
Peso molecular: 339.4 g/mol
Clave InChI: XQYZDYMELSJDRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Papaverine is a benzylisoquinoline alkaloid that is isoquinoline substituted by methoxy groups at positions 6 and 7 and a 3,4-dimethoxybenzyl group at position 1. It has been isolated from Papaver somniferum. It has a role as a vasodilator agent and an antispasmodic drug. It is a benzylisoquinoline alkaloid, a member of isoquinolines and a dimethoxybenzene.
An alkaloid found in opium but not closely related to the other opium alkaloids in its structure or pharmacological actions. It is a direct-acting smooth muscle relaxant used in the treatment of impotence and as a vasodilator, especially for cerebral vasodilation. The mechanism of its pharmacological actions is not clear, but it apparently can inhibit phosphodiesterases and it may have direct actions on calcium channels.
This compound is a natural product found in Papaver rhoeas, Papaver armeniacum, and other organisms with data available.
This compound is an opiate alkaloid isolated from the plant Papaver somniferum and produced synthetically. As a direct-acting smooth muscle relaxant, this compound is not closely related to the other opium alkaloids in structure or pharmacological actions;  its mechanism of action may involve the non-selective inhibition of phosphodiesterases and direct inhibition of calcium channels. This agent also exhibits antiviral activity against respiratory syncytial virus, cytomegalovirus, and HIV. (NCI04)
See also: this compound Hydrochloride (has salt form).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZDYMELSJDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-25-6 (hydrochloride)
Record name Papaverine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023418
Record name Papaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Papaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Sublimes at 135 °C
Record name PAPAVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L
Record name PAPAVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Papaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.337 g/cu cm at 20 °C
Record name PAPAVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder

CAS No.

58-74-2, 61-25-6
Record name Papaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaverine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Papaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name papaverine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Papaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Papaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAPAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAA13NKG2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAPAVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Papaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/
Record name Papaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAPAVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Action of Papaverine on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the smooth muscle relaxant effects of papaverine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating smooth muscle physiology and pharmacology. This document delves into the primary and secondary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to this compound's Multifaceted Mechanism

This compound is an opium alkaloid that has long been recognized for its potent spasmolytic effects on various smooth muscles, including those in blood vessels, the gastrointestinal tract, and the bronchi.[1] Unlike other opium derivatives, this compound's primary therapeutic action is not on the central nervous system but is a direct effect on smooth muscle cells.[2] Its utility as a vasodilator has been leveraged in clinical settings to treat conditions involving vasospasm.[3][4]

The relaxant effect of this compound on smooth muscle is not attributed to a single, discrete mechanism but rather to a combination of synergistic actions at the molecular level. The core of its action involves two primary pathways: the non-selective inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated L-type calcium channels.[3][5] These actions lead to a cascade of downstream events, ultimately resulting in the dephosphorylation of myosin light chains and the disruption of actin cytoskeletal dynamics, culminating in muscle relaxation.[6] This guide will dissect these mechanisms, presenting the supporting experimental evidence and methodologies used to elucidate them.

Quantitative Data on this compound's Efficacy

The potency of this compound as a smooth muscle relaxant can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data regarding its inhibitory effects on phosphodiesterases and its impact on smooth muscle contractility and intracellular calcium levels.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound

PDE IsoformIC50 (nM)Source
PDE10A17[7]
PDE3A284[7]

Note: this compound is known to be a non-selective PDE inhibitor, but comprehensive, directly comparable IC50 data across all isoforms is limited in the readily available literature.

Table 2: Concentration-Dependent Effects of this compound on Smooth Muscle Contraction

TissueAgonistThis compound ConcentrationEffectSource
Rat AortaEpinephrine~0.18 mM~100% Relaxation[5]
Human BladderHigh Potassium100 µMFull Relaxation[8]
Human BladderCarbachol100 µM~54% reduction in steady-state tension[8]
Rat Vas Deferens100 mM K+150 µM80% inhibition of phasic tension
Rat Urinary Bladder100 mM K+150 µM60% inhibition of phasic tension

Table 3: this compound's Effect on Intracellular Calcium ([Ca2+])

Cell/Tissue TypeThis compound ConcentrationEffect on [Ca2+]Source
Guinea Pig Tracheal Smooth Muscle Cells1-100 µMConcentration-dependent inhibition of L-type Ca2+ current[9]
Rat Basilar Artery Smooth Muscle Cells100 µMInhibition of L-type Ca2+ current[7]
Rat Aorta0.3-10 µMParallel inhibition of phenylephrine-induced [Ca2+]i increase[10]
Rat Vas Deferens & Urinary Bladder150 µM25-30% fall in 45Ca uptake

Core Signaling Pathways and Mechanisms

This compound's smooth muscle relaxant properties are primarily mediated through two interconnected signaling pathways: elevation of cyclic nucleotides via phosphodiesterase inhibition and direct inhibition of calcium influx.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling

A cornerstone of this compound's mechanism is its non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][11] PDEs are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to the accumulation of intracellular cAMP and cGMP.[12]

The elevated levels of these cyclic nucleotides activate their respective downstream protein kinases: Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP. These kinases, in turn, phosphorylate a variety of target proteins that promote smooth muscle relaxation. A key target is the myosin light chain phosphatase (MLCP). Activation of MLCP leads to the dephosphorylation of the myosin light chain, which is a prerequisite for the detachment of myosin heads from actin filaments and subsequent muscle relaxation.[3]

Furthermore, PKA and PKG can phosphorylate and inhibit myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain and initiating contraction. This dual action of enhancing MLCP activity and inhibiting MLCK activity potently shifts the balance towards myosin light chain dephosphorylation and relaxation.

Papaverine_PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase PKA_PKG PKA / PKG (Activated) cAMP_cGMP->PKA_PKG Activates MLCK_inactive MLCK (Inactive) PKA_PKG->MLCK_inactive Inhibits MLCP_active MLCP (Active) PKA_PKG->MLCP_active Activates MLC_P Myosin Light Chain-P (Phosphorylated) MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain (Dephosphorylated) MLC_P->MLC Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation AC_GC->cAMP_cGMP

This compound's PDE Inhibition Pathway.
Calcium Channel Blockade

Independent of its effects on PDEs, this compound also directly inhibits voltage-gated L-type calcium channels in the smooth muscle cell membrane.[9] This action reduces the influx of extracellular calcium, a critical trigger for smooth muscle contraction. The decrease in intracellular calcium concentration further contributes to the reduction in MLCK activity, as this enzyme is calcium/calmodulin-dependent.

Papaverine_Calcium_Blockade_Pathway cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ (Decreased) Ca_channel->Intracellular_Ca Influx Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_channel Calmodulin Calmodulin Intracellular_Ca->Calmodulin This compound This compound This compound->Ca_channel Blocks CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_active MLCK (Active) CaM_Complex->MLCK_active Activates Contraction Contraction MLCK_active->Contraction

This compound's Calcium Channel Blockade.
Modulation of Actin Cytoskeletal Dynamics

More recent evidence suggests that this compound may also induce smooth muscle relaxation by modulating the actin cytoskeleton.[6] Studies in human saphenous vein have shown that this compound treatment leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and heat shock-related protein 20 (HSPB6).[6] The phosphorylation of these proteins is associated with actin depolymerization, which would disrupt the contractile apparatus and contribute to relaxation. This represents a third, complementary mechanism of action.

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of this compound on smooth muscle.

Isolated Tissue Bath for Smooth Muscle Relaxation Assay

This in vitro method is fundamental for assessing the contractile and relaxant properties of compounds on smooth muscle strips.

Objective: To determine the concentration-response relationship of this compound-induced relaxation on pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation: Smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) is dissected and cut into strips of appropriate dimensions.

  • Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with periodic washing.

  • Contraction Induction: A contractile agonist (e.g., norepinephrine, carbachol, high potassium solution) is added to the bath to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with increasing concentrations at set time intervals. The resulting relaxation is recorded.

  • Data Analysis: The relaxation at each this compound concentration is expressed as a percentage of the initial agonist-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.[11]

Muscle_Contractility_Workflow Start Start: Dissect Smooth Muscle Tissue Mount Mount Tissue Strip in Organ Bath Start->Mount Equilibrate Equilibrate Under Resting Tension Mount->Equilibrate Contract Induce Submaximal Contraction with Agonist Equilibrate->Contract Add_this compound Add this compound (Cumulative Concentrations) Contract->Add_this compound Record Record Isometric Tension (Relaxation) Add_this compound->Record Analyze Analyze Data: Plot Concentration-Response Curve Calculate EC50 Record->Analyze End End Analyze->End

Experimental Workflow for Muscle Contractility Assay.
Phosphodiesterase (PDE) Activity Assay

These assays are used to determine the inhibitory potency of this compound on specific PDE isoforms.

Objective: To quantify the IC50 value of this compound for various PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant PDE enzymes and their respective cyclic nucleotide substrates (cAMP or cGMP) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: A range of concentrations of this compound are prepared.

  • Reaction Incubation: The PDE enzyme, substrate, and this compound (or vehicle control) are incubated together at a controlled temperature.

  • Detection: The amount of remaining substrate or the product of the enzymatic reaction is quantified. Common methods include:

    • Radiometric assays: Using radiolabeled cAMP or cGMP.

    • Fluorescent assays: Using fluorescently labeled substrates.

    • Luminescence-based assays: Employing coupled enzyme systems that generate a luminescent signal proportional to the PDE activity.

  • Data Analysis: The percentage of PDE inhibition is calculated for each this compound concentration. An inhibition curve is generated, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to this compound.

Objective: To measure the effect of this compound on intracellular calcium levels in smooth muscle cells.

Methodology:

  • Cell Preparation and Dye Loading: Cultured smooth muscle cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with a camera.

  • Stimulation: The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.

  • This compound Application: this compound is added to the cell culture medium, and the changes in fluorescence intensity are continuously recorded.

  • Data Analysis: The fluorescence intensity data is converted into intracellular calcium concentrations or expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes). The effect of this compound on both basal and agonist-stimulated calcium levels is quantified.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation state of key signaling proteins involved in smooth muscle contraction and relaxation.

Objective: To determine the effect of this compound on the phosphorylation of Myosin Light Chain (MLC), Vasodilator-Stimulated Phosphoprotein (VASP), and Heat Shock Protein B6 (HSPB6).

Methodology:

  • Sample Preparation: Smooth muscle tissue or cells are treated with this compound and/or a contractile agonist. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MLC, anti-phospho-VASP, or anti-phospho-HSPB6).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection: The signal from the secondary antibody is detected using a suitable method (e.g., chemiluminescence or fluorescence imaging).

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the respective protein (determined by re-probing the membrane with an antibody against the total protein) or a loading control.

Conclusion

The mechanism of action of this compound on smooth muscle is a compelling example of a multi-target pharmacological agent. Its primary effects as a non-selective phosphodiesterase inhibitor and a calcium channel blocker work in concert to potently induce smooth muscle relaxation. The emerging role of its influence on actin cytoskeletal dynamics adds another layer of complexity and a potential avenue for further research. For scientists and researchers in drug development, a thorough understanding of these intricate mechanisms is paramount for the rational design of novel and more selective smooth muscle relaxants. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other vasoactive compounds.

References

The intricate pathways of papaverine biosynthesis in Papaver somniferum: A technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of papaverine in Papaver somniferum, the opium poppy. The document details the enzymatic steps, intermediate molecules, and regulatory mechanisms that govern the production of this medicinally important benzylisoquinoline alkaloid. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and plant biochemistry.

Introduction to this compound and its Biosynthesis

This compound is a non-narcotic opium alkaloid found in Papaver somniferum that exhibits significant pharmacological properties, including vasodilator and antispasmodic effects.[1][2] Unlike morphinan alkaloids such as morphine and codeine, this compound is a benzylisoquinoline alkaloid.[1] Its biosynthesis originates from the aromatic amino acid L-tyrosine, which undergoes a series of complex enzymatic reactions to form the characteristic benzylisoquinoline scaffold.[3] The biosynthetic route to this compound has been a subject of considerable research, with two major competing pathways proposed: the N-desmethylated (NH) pathway and the N-methylated (NCH3) pathway.[2][4][5] This guide will explore both pathways in detail, presenting the current understanding of the enzymes and intermediates involved, supported by experimental evidence.

The Two Major Biosynthetic Pathways to this compound

The biosynthesis of this compound begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor for almost all 2500 known benzylisoquinoline alkaloids (BIAs).[3][6] From (S)-norcoclaurine, the pathway to this compound is thought to proceed via two distinct routes.

The N-desmethylated (NH) Pathway

Recent studies, including systematic gene silencing experiments, suggest that the N-desmethylated pathway is the major route for this compound biosynthesis in Papaver somniferum.[7] This pathway involves a series of intermediates that lack a methyl group on the nitrogen atom of the isoquinoline ring.

The key steps in the N-desmethylated pathway are:

  • (S)-Norcoclaurine to (S)-Coclaurine: The first methylation step is catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , which methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine.[3]

  • (S)-Coclaurine to (S)-Norreticuline: This conversion involves two enzymatic reactions: a 3'-hydroxylation followed by a 4'-O-methylation. While the specific 3'-hydroxylase is not fully characterized, the subsequent methylation is carried out by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[7]

  • (S)-Norreticuline to Norlaudanine: The hydroxyl group at the 7-position of (S)-norreticuline is methylated by norreticuline 7-O-methyltransferase (N7OMT) to yield norlaudanine.[7]

  • Norlaudanine to Tetrahydrothis compound: A final O-methylation at the 3'-position occurs, though the specific enzyme for this step in the NH pathway is not definitively identified.

  • Tetrahydrothis compound to this compound: The final step involves the aromatization of the tetrahydroisoquinoline ring system to form this compound. This oxidation is catalyzed by an oxidase.[8]

N_desmethylated_Pathway cluster_main N-desmethylated (NH) Pathway Tyrosine Tyrosine Dopamine Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde S_Norcoclaurine (S)-Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norreticuline (S)-Norreticuline Norlaudanine Norlaudanine Tetrahydrothis compound Tetrahydrothis compound This compound This compound

The N-methylated (NCH3) Pathway

The N-methylated pathway, which proceeds through the key intermediate (S)-reticuline, was initially considered the primary route to this compound.[9][10] However, recent evidence suggests it may be a minor pathway.[7] This route involves intermediates that are methylated at the nitrogen atom.

The key steps in the N-methylated pathway are:

  • (S)-Coclaurine to (S)-N-methylcoclaurine: Following the formation of (S)-coclaurine, coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom.

  • (S)-N-methylcoclaurine to (S)-Reticuline: A 3'-hydroxylation and a 4'-O-methylation, catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) and 4'OMT , respectively, convert (S)-N-methylcoclaurine to the central BIA intermediate, (S)-reticuline.[11]

  • (S)-Reticuline to (S)-Laudanine: Reticuline 7-O-methyltransferase (7OMT) methylates the 7-hydroxyl group of (S)-reticuline.[9]

  • (S)-Laudanine to Laudanosine: A subsequent O-methylation at the 3'-position yields laudanosine.[9]

  • Laudanosine to Tetrahydrothis compound: This step requires the removal of the N-methyl group, a reaction for which the specific enzyme has not yet been fully characterized.[8][9]

  • Tetrahydrothis compound to this compound: Similar to the NH pathway, the final step is an oxidation reaction to form the aromatic ring of this compound.[8][9]

N_methylated_Pathway cluster_main N-methylated (NCH3) Pathway S_Coclaurine (S)-Coclaurine S_N_methylcoclaurine (S)-N-methylcoclaurine S_Reticuline (S)-Reticuline S_Laudanine (S)-Laudanine Laudanosine Laudanosine Tetrahydrothis compound Tetrahydrothis compound This compound This compound

Quantitative Data on this compound Biosynthesis

Quantitative analysis of alkaloids and gene expression provides crucial insights into the dynamics of the this compound biosynthetic pathway.

Table 1: Alkaloid Content in Different Tissues and Cultivars of Papaver somniferum

AlkaloidTissue/CultivarConcentration (µg/g dry matter)Reference
This compoundCapsules ('Sušický červenosemenný')~700[12]
This compoundCapsules (Average of 34 ornamental cultivars)290[13]
This compoundLatex (High this compound mutant 'pap1')>12-fold higher than normal[7][12]
This compoundStemsVariable gradient[14]
This compoundRootsLow to undetectable[6][14]
MorphineCapsules (Average of 34 ornamental cultivars)3620[13]
CodeineCapsules (Average of 34 ornamental cultivars)250[13]

Table 2: Gene Expression and Metabolite Levels from Feeding and Silencing Experiments

ExperimentGene/MetaboliteObservationImplicationReference
VIGS of CNMTThis compound levelDramatically increasedThe main route is via N-desmethylated compounds[7]
VIGS of N7OMTThis compound levelReducedN7OMT is involved in the major NH pathway[7]
VIGS of 7OMTThis compound levelNot affectedThe NCH3 pathway through reticuline is not the main route[7]
[1-¹³C, N-¹³CH₃]-(S)-reticuline feeding¹³C-PapaverineLabeled this compound detected (N-methyl group lost)(S)-reticuline can be a precursor, but likely a minor one[14]

Experimental Protocols

This section outlines generalized methodologies for key experiments used to study this compound biosynthesis.

General Enzyme Assay for Methyltransferases (OMTs and NMTs)

This protocol is a generalized procedure for assaying the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases involved in this compound biosynthesis.

  • Reaction Mixture: Prepare a reaction mixture typically containing:

    • Buffer: e.g., 100 mM Tris-HCl or Glycine-NaOH, pH 7.0-9.0.[9][10]

    • Substrate (the molecule to be methylated): e.g., (S)-norcoclaurine, (S)-reticuline, at a concentration typically in the µM to mM range.[9][15]

    • Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [¹⁴C]SAM) for detection, at a concentration around 100 µM.[9]

    • Reducing agent (optional but common): e.g., dithiothreitol (DTT) or β-mercaptoethanol.[9]

  • Enzyme Preparation: Use purified recombinant enzyme or a crude protein extract from P. somniferum tissues.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a controlled temperature, typically 30-37°C, for a defined period (e.g., 30-60 minutes).[9]

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by other methods such as boiling.[9]

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (if using radiolabeled SAM) or Mass Spectrometry (LC-MS/MS) to identify and quantify the methylated product.[6][9]

Enzyme_Assay_Workflow cluster_workflow Generalized Methyltransferase Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, SAM) Add_Enzyme Add Enzyme (Purified or Crude Extract) Incubate Incubate at Optimal Temperature and Time Stop_Reaction Terminate Reaction (e.g., add Methanol) Analyze_Products Analyze Products (HPLC or LC-MS/MS)

Virus-Induced Gene Silencing (VIGS) in Papaver somniferum**

VIGS is a powerful technique to study gene function by transiently suppressing the expression of a target gene. A generalized protocol using a Tobacco rattle virus (TRV)-based vector is described below.

  • Vector Construction:

    • Select a unique fragment (typically 200-400 bp) of the target gene's cDNA.

    • Clone this fragment into the pTRV2 VIGS vector.

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 vector and the pTRV2 construct containing the gene fragment.

  • Agroinfiltration:

    • Grow cultures of both Agrobacterium strains to a suitable optical density (e.g., OD₆₀₀ of 1.0-1.5).

    • Mix the cultures in a 1:1 ratio in an infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl₂).

    • Infiltrate the undersides of the leaves of young P. somniferum seedlings (e.g., at the two- to four-leaf stage) using a needleless syringe.[5][16]

  • Plant Growth and Analysis:

    • Grow the infiltrated plants for 2-4 weeks to allow for systemic silencing.

    • Harvest tissues (e.g., leaves, stems, capsules) for analysis.

  • Analysis of Silencing:

    • Gene Expression: Quantify the mRNA level of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.

    • Metabolite Analysis: Analyze the alkaloid profile of the silenced plants using LC-MS/MS to determine the effect of gene silencing on this compound biosynthesis.[6]

VIGS_Workflow cluster_workflow VIGS Experimental Workflow in Papaver somniferum Vector_Construction Construct pTRV2 vector with target gene fragment Agro_Transformation Transform Agrobacterium with pTRV1 and pTRV2 constructs Agroinfiltration Infiltrate P. somniferum seedlings with Agrobacterium mixture Plant_Growth Grow plants for 2-4 weeks for systemic silencing Analysis Analyze gene expression (qRT-PCR) and alkaloid profile (LC-MS/MS)

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, is tightly regulated at multiple levels, including transcriptional control and hormonal signaling.

Transcriptional Regulation by WRKY Transcription Factors

WRKY transcription factors are a large family of plant-specific regulatory proteins that play a role in various processes, including secondary metabolism.[15] In P. somniferum, a wound-inducible WRKY transcription factor, PsWRKY, has been shown to be involved in the regulation of the BIA pathway.[15] These transcription factors typically bind to a specific DNA sequence known as the W-box (with a core TGAC motif) present in the promoter regions of their target genes.[17][18] The promoters of several genes in the BIA pathway contain W-box elements, suggesting that WRKY transcription factors can directly regulate their expression.[15]

Hormonal Regulation by Jasmonates

Jasmonates (JAs), including jasmonic acid and its derivatives, are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[19][20] The JA signaling pathway can induce the expression of genes involved in alkaloid biosynthesis.[20] This signaling cascade often involves the activation of specific transcription factors, including members of the AP2/ERF, bHLH, and MYB families, which in turn upregulate the expression of biosynthetic genes.[19] The interplay between JA signaling and WRKY transcription factors provides a complex regulatory network controlling the production of this compound and other alkaloids in response to developmental cues and environmental stresses.

Regulatory_Network cluster_regulation Regulatory Network of this compound Biosynthesis Environmental_Cues Environmental Cues (e.g., Wounding, Pathogens) Jasmonate_Signaling Jasmonate Signaling Pathway WRKY_TFs WRKY Transcription Factors (e.g., PsWRKY) Promoter_W_box W-box in Promoters of Biosynthetic Genes Biosynthetic_Genes This compound Biosynthetic Genes (e.g., 6OMT, N7OMT) Papaverine_Biosynthesis This compound Biosynthesis

Conclusion

The biosynthesis of this compound in Papaver somniferum is a complex process involving multiple enzymatic steps and intricate regulatory networks. While significant progress has been made in elucidating the primary N-desmethylated pathway, further research is needed to fully characterize all the enzymes involved and to unravel the complete regulatory mechanisms. A deeper understanding of these pathways holds great promise for the metabolic engineering of P. somniferum or microbial systems for the enhanced production of this valuable pharmaceutical compound. This guide provides a solid foundation for researchers and professionals to build upon in their efforts to explore and exploit the fascinating biochemistry of this compound biosynthesis.

References

The Chemistry of Papaverine: A Technical Guide to its Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has long been recognized for its potent vasodilatory and smooth muscle relaxant properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides an in-depth technical overview of the chemical synthesis of this compound, detailing both classical and contemporary methodologies. Furthermore, it explores the synthesis of various this compound derivatives and their evolving therapeutic applications, including their potential as anticancer and neuroprotective agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound

The total synthesis of this compound has been a subject of chemical research for over a century, with several established methods and recent innovations aimed at improving efficiency and sustainability.

Bischler-Napieralski Reaction Route

A cornerstone in isoquinoline alkaloid synthesis, the Bischler-Napieralski reaction is a classical and widely utilized method for preparing the this compound core structure. The synthesis commences with the acylation of a β-phenylethylamine derivative, followed by a cyclodehydration reaction.

Experimental Protocol: Bischler-Napieralski Synthesis of this compound

  • Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide.

    • Homoveratrylamine (3,4-dimethoxyphenethylamine) is reacted with homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride) in the presence of a base, such as pyridine or triethylamine, to yield the corresponding amide.

    • Procedure: To a solution of homoveratrylamine (1 equivalent) in a suitable solvent like dichloromethane or toluene, homoveratroyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred for 2-4 hours and then allowed to warm to room temperature. The mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization.

  • Step 2: Cyclization to 3,4-Dihydrothis compound.

    • The amide from the previous step undergoes intramolecular cyclization using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]

    • Procedure: The dried amide is dissolved in a high-boiling inert solvent like toluene or xylene. Phosphorus oxychloride (2-3 equivalents) is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess POCl₃ are removed under vacuum. The residue is cautiously quenched with ice and basified with a concentrated ammonium hydroxide solution. The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated.

  • Step 3: Dehydrogenation to this compound.

    • The resulting 3,4-dihydrothis compound is dehydrogenated to form the aromatic isoquinoline ring of this compound.

    • Procedure: The 3,4-dihydrothis compound is dissolved in a suitable solvent, and a catalyst, typically 10% palladium on carbon (Pd/C), is added. The mixture is heated to reflux in the presence of a hydrogen acceptor, or dehydrogenated at high temperatures (e.g., 200°C) with a palladium catalyst.[1] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude this compound is then purified by recrystallization. A synthesis of this compound hydrochloride has been reported with a total yield of 74.5% and a purity of 99.8%.[3]

Pictet-Gams Synthesis

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide, which undergoes cyclization and dehydration in a single step to directly yield the isoquinoline ring system, thus avoiding a separate dehydrogenation step.

Modern Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for this compound synthesis. One such approach utilizes veratraldehyde as a starting material, which is converted to homoveratrylamine and homoveratric acid. These intermediates are then coupled and cyclized.[4] Another innovative method involves a copper-mediated oxidative amidation reaction followed by a Bischler-Napieralski cyclization, offering a facile route to this compound and related alkaloids. A study reported a green synthesis of this compound in water with an overall yield of 58.7%.

Table 1: Comparison of this compound Synthesis Methods

Synthesis RouteKey IntermediatesTypical Overall YieldKey AdvantagesKey Disadvantages
Bischler-Napieralski N-Acyl-β-phenylethylamine, 3,4-Dihydrothis compound~15% from vanillin[5]Well-established, versatileOften requires harsh reagents and a separate dehydrogenation step
Pictet-Gams β-Hydroxy-β-phenylethylamideVariableAvoids separate dehydrogenation stepSubstrate synthesis can be more complex
From Veratraldehyde Homoveratrylamine, Homoveratric acidNot explicitly statedUtilizes a readily available starting materialMultiple steps involved
Green Synthesis in Water 2-(3,4-dimethoxyphenyl)acetic acid, Homoveratrylamine58.7%Environmentally friendly, high yieldMay require specific reaction conditions
Biosynthesis/Semisynthesis Tetrahydrothis compound~15%Biocatalytic, sustainableLower yields, requires specialized biological systems

This compound Derivatives and their Applications

The this compound scaffold has proven to be a versatile template for the development of novel therapeutic agents with a range of pharmacological activities.

Phosphodiesterase (PDE) Inhibitors

This compound is a non-selective inhibitor of phosphodiesterases, with notable activity against PDE10A. This inhibition leads to increased levels of cAMP and cGMP, which are key second messengers in various signaling pathways. Researchers have synthesized numerous this compound analogs to improve potency and selectivity for specific PDE isoforms.

Table 2: PDE10A Inhibitory Activity of this compound and its Derivatives

CompoundIC₅₀ for PDE10AIC₅₀ for PDE3AReference
This compound 17 nM284 nM
This compound 36 nM1300 nM[6]
SMV-32 (derivative) 13.42 µM (IC₂₀)Not specified[7]
Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. Their mechanism of action is multifaceted and can involve the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways crucial for tumor growth.

Experimental Protocol: In Vitro Anticancer Activity Assessment

  • Cell Culture: Human cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer, HepG-2 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[8]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the effects of the derivatives on the cell cycle distribution and to quantify the induction of apoptosis.

Table 3: Anticancer Activity of this compound and its Derivatives

CompoundCell LineIC₅₀Reference
This compound U87MG (Glioblastoma)Not specified (effective at 40 mg/kg in vivo)[8]
This compound-Au(III) complex MCF-7 (Breast Cancer)2.87 µg/mL[9]
This compound-Au(III) complex HepG-2 (Hepatocellular Carcinoma)Higher than this compound alone[10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: PDE Inhibition and Downstream Signaling

This compound exerts its primary pharmacological effects by inhibiting phosphodiesterase (PDE) enzymes. This leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation.

Papaverine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP + cGMP cGMP GC->cGMP + cAMP->PDE hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG activates Targets_PKA Downstream Targets PKA->Targets_PKA phosphorylates Targets_PKG Downstream Targets PKG->Targets_PKG phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Targets_PKA->Response Targets_PKG->Response Bischler_Napieralski_Workflow Start Starting Materials: Homoveratrylamine Homoveratroyl chloride Amidation Step 1: Amidation (Acylation) Start->Amidation Workup1 Aqueous Workup (Acid/Base Wash) Amidation->Workup1 Purification1 Purification (Recrystallization) Workup1->Purification1 Amide N-Acyl-β-phenylethylamide Purification1->Amide Cyclization Step 2: Cyclization (Bischler-Napieralski Reaction) with POCl₃ Amide->Cyclization Workup2 Quenching and Basification Cyclization->Workup2 Extraction Solvent Extraction Workup2->Extraction Dihydroisoquinoline 3,4-Dihydrothis compound Extraction->Dihydroisoquinoline Dehydrogenation Step 3: Dehydrogenation (e.g., with Pd/C) Dihydroisoquinoline->Dehydrogenation Filtration Catalyst Filtration Dehydrogenation->Filtration Purification2 Final Purification (Recrystallization) Filtration->Purification2 This compound This compound (Final Product) Purification2->this compound

References

Beyond Vasodilation: A Technical Guide to the Diverse Pharmacological Properties of Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has long been clinically utilized for its vasodilatory and smooth muscle relaxant properties.[1][2] However, a growing body of evidence reveals a much broader spectrum of pharmacological activities, positioning this compound as a compelling candidate for drug repurposing and development in various therapeutic areas. This technical guide provides an in-depth exploration of the non-vasodilatory pharmacological properties of this compound, focusing on its anticancer, antiviral, neuroprotective, and anti-inflammatory effects. We delve into the underlying mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's multifaceted pharmacological profile.

Core Mechanism of Action: Phosphodiesterase Inhibition and Beyond

This compound's primary mechanism of action, underlying many of its diverse effects, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their intracellular accumulation.[5][6] These cyclic nucleotides are crucial second messengers that regulate a multitude of cellular processes. This compound exhibits a particular potency for inhibiting PDE10A, a subtype predominantly found in the striatum of the brain.[3][7]

Beyond PDE inhibition, this compound's pharmacological effects are also attributed to its ability to block calcium channels and inhibit mitochondrial complex I.[5][8] The blockade of calcium influx contributes to its muscle relaxant properties, while the inhibition of mitochondrial respiration has significant implications for its anticancer activity.[5][8]

Anticancer Properties

This compound has demonstrated significant anticancer activity across a range of cancer cell lines, including glioblastoma, breast cancer, and lung cancer.[9][10][11] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[9][12]

Quantitative Data: Anticancer Activity of this compound
Cell LineCancer TypeParameterValueReference
U87MGGlioblastomaEC5029 µM[9]
T98GGlioblastomaEC5040 µM[9]
AMJ-13Breast CancerIC5062.12 µM[10]
MCF-7Breast CancerIC5072.62 µM[10]
MDA-MB-231Breast CancerIC50> 10 µM (48h)[11]
A549Lung CancerIC5015.4 µM (OCR)[13]
DU145Prostate Cancer-Time & Dose-dependent Cytotoxicity[11]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; OCR: Oxygen Consumption Rate

Experimental Protocol: Clonogenicity Assay for Anticancer Activity

This protocol is adapted from standard clonogenic assay procedures and can be used to assess the long-term survival and proliferative capacity of cancer cells after treatment with this compound.[14][15]

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma cells)

  • Complete cell culture medium

  • This compound hydrochloride solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Recovery: After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).

  • Staining: Once colonies are visible, remove the medium, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol) for 5-10 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Experimental_Workflow_Clonogenicity_Assay start Start seed_cells Seed Cancer Cells (e.g., U87MG) start->seed_cells attach Allow Attachment (Overnight) seed_cells->attach treat Treat with this compound (Varying Concentrations) attach->treat control Vehicle Control attach->control recover Remove Treatment, Add Fresh Medium treat->recover control->recover incubate Incubate for 1-3 Weeks (Colony Formation) recover->incubate stain Fix and Stain Colonies (Crystal Violet) incubate->stain quantify Count Colonies stain->quantify analyze Calculate Surviving Fraction quantify->analyze end End analyze->end

Clonogenicity Assay Workflow.

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza virus, human immunodeficiency virus (HIV), and SARS-CoV-2.[3][16] Its antiviral mechanisms are multifaceted and can involve inhibiting viral replication, interfering with viral entry, and modulating host cellular pathways that are essential for viral propagation.[3][17]

Quantitative Data: Antiviral Activity of this compound
VirusCell LineParameterValueReference
SARS-CoV-2Caco-2IC501.1 ± 0.39 µM[3]
Influenza A (H1N1)Calu-3IC5013 µM[16]
HIVH9 cells-Inhibition of RT activity and p24 expression at 10 µg/mL[3]

IC50: Half-maximal inhibitory concentration; RT: Reverse Transcriptase

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard method to quantify the ability of a compound to neutralize a virus and prevent it from infecting cells.[18][19]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound hydrochloride solution

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a constant amount of virus. Incubate the mixture to allow this compound to bind to the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-papaverine mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).

  • Overlay: Remove the inoculum and add the semi-solid overlay to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Analysis: Determine the concentration of this compound that results in a 50% reduction in the number of plaques (PRNT50) compared to the virus control.

Signaling_Pathway_PDE_Inhibition cluster_cyclic_nucleotide Cyclic Nucleotide Metabolism This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition camp_gmp cAMP / cGMP amp_gmp AMP / GMP (Inactive) camp_gmp->amp_gmp Degradation (Blocked by this compound) pka_pkg Protein Kinase A (PKA) / Protein Kinase G (PKG) Activation camp_gmp->pka_pkg cellular_effects Downstream Cellular Effects: - Smooth Muscle Relaxation - Modulation of Inflammation - Neuroprotection pka_pkg->cellular_effects

This compound's Core Mechanism: PDE Inhibition.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Parkinson's disease and traumatic brain injury.[5][20] Its neuroprotective actions are linked to its anti-inflammatory properties, inhibition of microglial activation, and modulation of neuronal signaling pathways.[12][21]

Experimental Model: MPTP-Induced Parkinson's Disease in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease and evaluate potential neuroprotective agents.[5][22]

Procedure:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.

  • MPTP Administration: Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is sub-acute administration (e.g., 20-30 mg/kg, intraperitoneally, once daily for 5 consecutive days).

  • This compound Treatment: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).

  • Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test and the pole test, at various time points after MPTP administration.[23][24]

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (striatum and substantia nigra) for neurochemical analysis, including measurement of dopamine and its metabolites by HPLC.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Experimental Protocol: Western Blot Analysis for Neuroprotective Markers

Western blotting can be used to assess the expression of key proteins involved in neuroinflammation and neuronal survival.[21]

Materials:

  • Brain tissue homogenates from the experimental animals

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-TH for dopaminergic neurons, anti-p-CREB, anti-BDNF)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Homogenize brain tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling_Pathway_Neuroprotection This compound This compound pde10a PDE10A Inhibition This compound->pde10a microglia Microglial Activation This compound->microglia Inhibition camp ↑ cAMP pde10a->camp pka PKA Activation camp->pka creb ↑ p-CREB pka->creb bdnf ↑ BDNF creb->bdnf neuroprotection Neuroprotection bdnf->neuroprotection lps_mptp LPS / MPTP (Neurotoxic Insult) lps_mptp->microglia pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) microglia->pro_inflammatory Release of anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) microglia->anti_inflammatory Release of

Neuroprotective Signaling Pathways of this compound.

Anti-inflammatory Properties

This compound exerts anti-inflammatory effects by modulating the production of inflammatory mediators.[3] In models of neuroinflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12]

Experimental Model: LPS-Stimulated Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce an inflammatory response in vitro.[12]

Procedure:

  • Cell Culture: Culture microglial cells (e.g., BV-2 cell line) in appropriate medium.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL).

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the concentrations of pro- and anti-inflammatory cytokines using enzyme-linked immunosorbent assays (ELISAs).

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant using the Griess reagent.

Experimental Protocol: Measurement of cAMP and cGMP Levels

The intracellular levels of cAMP and cGMP can be measured using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.[25][26][27]

Materials:

  • Cell culture (e.g., LPS-stimulated microglia)

  • This compound hydrochloride solution

  • Cell lysis buffer

  • cAMP or cGMP EIA kit

Procedure:

  • Cell Treatment: Treat cells with this compound and/or other stimuli as described in the experimental model.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP and cGMP.

  • Immunoassay: Perform the EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP or cGMP in the sample competes with a labeled tracer for binding to a specific antibody.

  • Detection and Quantification: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP or cGMP in the samples based on a standard curve.

Conclusion

The pharmacological profile of this compound extends far beyond its classical role as a vasodilator. Its multifaceted activities as an anticancer, antiviral, neuroprotective, and anti-inflammatory agent, primarily driven by its inhibition of phosphodiesterases and other key cellular targets, underscore its significant potential for therapeutic innovation. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the diverse therapeutic applications of this remarkable alkaloid. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its various effects and to translate these promising preclinical findings into novel clinical applications.

References

Papaverine's Modulation of Cyclic AMP and GMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has long been recognized for its vasodilatory and smooth muscle relaxant properties.[1] Its mechanism of action is primarily attributed to the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, this compound elevates intracellular levels of both cAMP and cGMP, thereby modulating a wide array of downstream signaling pathways. This technical guide provides an in-depth analysis of this compound's effects on cAMP and cGMP signaling, including its phosphodiesterase inhibition profile, the resulting impact on downstream effectors, and detailed experimental protocols for studying these interactions.

Introduction to Cyclic Nucleotide Signaling

Cyclic AMP and cGMP are ubiquitous second messengers that play pivotal roles in numerous physiological processes, including smooth muscle relaxation, cardiac function, inflammation, and neuronal signaling. Their intracellular concentrations are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases, respectively, and their degradation by phosphodiesterases.

The downstream effects of cAMP are primarily mediated through the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response.[3] Similarly, cGMP primarily signals through the activation of Protein Kinase G (PKG), which also phosphorylates a range of target proteins.

This compound's Mechanism of Action: Phosphodiesterase Inhibition

This compound exerts its pharmacological effects by acting as a non-selective inhibitor of phosphodiesterase enzymes.[1] This non-selectivity means that it can inhibit multiple PDE isoenzymes, which are a large family of enzymes that hydrolyze cAMP and cGMP.[4]

Impact on cAMP and cGMP Levels

By inhibiting the degradation of cAMP and cGMP, this compound leads to their accumulation within the cell.[1][2] This elevation of cyclic nucleotide levels is the primary mechanism by which this compound induces smooth muscle relaxation and vasodilation. In vascular smooth muscle, for instance, increased cAMP and cGMP levels lead to the activation of PKA and PKG, which in turn phosphorylate proteins that promote calcium sequestration and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in relaxation.[5]

Quantitative Data on this compound's PDE Inhibition

The inhibitory potency of this compound varies across different PDE isoenzymes. While it is often referred to as a non-selective inhibitor, it does exhibit some degree of preference for certain PDE families. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various PDE isoenzymes.

PDE IsoformSubstrateIC50 / EC50 (nM)Notes
PDE10A cAMP/cGMP19 - 36Potent inhibitor.[6][7]
PDE3A cAMP284Moderate inhibitor.

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. A lower value signifies greater potency.

Signaling Pathways Modulated by this compound

The elevation of intracellular cAMP and cGMP by this compound triggers a cascade of downstream signaling events. These pathways are central to its therapeutic effects.

cAMP/PKA Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC G-protein activation PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA_active PKA (active) PKA_inactive->PKA_active Activates Substrate Substrate Proteins PKA_active->Substrate Phosphorylates This compound This compound This compound->PDE Inhibits Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response (e.g., Relaxation) Substrate_P->Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC NO stimulation PKG_inactive PKG (inactive) cGMP->PKG_inactive Binds to PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by PKG_active PKG (active) PKG_inactive->PKG_active Activates Substrate Substrate Proteins PKG_active->Substrate Phosphorylates This compound This compound This compound->PDE Inhibits Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response (e.g., Vasodilation) Substrate_P->Response A Prepare PDE Reaction Mixture (Enzyme, Buffer, MgCl2, this compound) B Add Radiolabeled Substrate ([3H]-cAMP or [3H]-cGMP) A->B C Incubate at 37°C B->C D Terminate Reaction (Boiling) C->D E Add 5'-Nucleotidase D->E F Separate with Anion-Exchange Resin E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 G->H A Treat Cells/Tissues with this compound B Lyse Cells/Tissues A->B C Prepare Standards and Samples B->C D Add to Antibody-Coated Plate C->D E Add Enzyme Conjugate & Antibody D->E F Incubate and Wash E->F G Add Substrate and Stop Solution F->G H Measure Absorbance G->H I Calculate cAMP/cGMP Concentration H->I

References

In Vitro Antiviral Properties of Papaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has long been utilized as a vasodilator and smooth muscle relaxant.[1] Emerging in vitro research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating inhibitory effects against a range of viruses including influenza viruses, paramyxoviruses, human immunodeficiency virus (HIV), cytomegalovirus (CMV), measles virus, and SARS-CoV-2.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro studies on this compound's antiviral properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses in vitro. The following tables summarize the key findings, providing data on the effective concentrations (EC50), half-maximal inhibitory concentrations (IC50), and other measures of antiviral activity.

Table 1: Antiviral Activity of this compound against Influenza and Paramyxoviruses

VirusCell LineParameterValueReference
Influenza A/WSN/33 (H1N1)MDCKIC50Not explicitly stated, but dose-dependent inhibition shown[2]
Influenza A/Udorn/72 (H3N2)MDCKIC50Not explicitly stated, but dose-dependent inhibition shown[2]
Influenza B/Lee/40MDCKIC50Not explicitly stated, but dose-dependent inhibition shown[2]
Parainfluenza Virus 5 (PIV5)MDBKIC50~5 µM[2]
Human Parainfluenza Virus 3 (HPIV3)LLC-MK2IC50~7.5 µM[2]
Respiratory Syncytial Virus (RSV)HEp-2IC50~10 µM[2]

Table 2: Antiviral Activity of this compound against Human Immunodeficiency Virus (HIV)

HIV StrainCell LineParameterValueReference
HIV-1H9 cellsEffective Concentration10 µg/mL[3]
HIV-1PBMCEffective Concentration10 µg/mL[3]
HIV-1 (strain 3b)MT4 cellsED505.8 µM[6]
HIV-1 (strain 3b)MT4 cellsCD5032 µM[6]

Table 3: Antiviral Activity of this compound against Other Viruses

VirusCell LineParameterValueReference
Measles VirusNeuroblastoma cellsEffective Concentration10 µM (suppressed virus growth)[4]
Cytomegalovirus (CMV)--Inhibitory effect reported[1]
SARS-CoV-2 (various variants)Caco-2, Calu-3IC50Similar dose-response curves for different variants[5][7]
Influenza A H1N1--Antiviral efficacy displayed[5]
Influenza A H5N1--Antiviral efficacy displayed[5]

Mechanisms of Antiviral Action

In vitro studies have elucidated several mechanisms through which this compound exerts its antiviral effects. These primarily involve the modulation of host cell signaling pathways and interference with specific stages of the viral life cycle.

Interference with Host Cell Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways that are often hijacked by viruses for their replication.

  • cAMP and MEK/ERK Signaling Pathways: this compound, a known phosphodiesterase (PDE) inhibitor, particularly of PDE4, leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP can interfere with viral replication. Furthermore, this compound has been observed to reduce the phosphorylation of MEK and ERK, key components of the MAPK/ERK signaling pathway, which is crucial for the replication of many viruses, including influenza.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits pMEK p-MEK This compound->pMEK Reduces Phosphorylation pERK p-ERK This compound->pERK Reduces Phosphorylation cAMP cAMP PDE4->cAMP Degrades ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase Adenylyl_Cyclase->cAMP Converts to PKA PKA cAMP->PKA Activates Viral_Replication Viral_Replication PKA->Viral_Replication Inhibits Raf Raf MEK MEK Raf->MEK Phosphorylates ERK ERK pMEK->ERK Phosphorylates pERK->Viral_Replication Promotes

This compound's Impact on MEK/ERK and cAMP Signaling Pathways.

  • STAT Signaling Pathway: Against SARS-CoV-2, this compound has been shown to attenuate the interferon (IFN) signaling pathway.[5][8] It achieves this by suppressing the phosphorylation and nuclear translocation of STAT1 and STAT2, key transcription factors in the IFN response.[5][8] This immunomodulatory effect could be beneficial in mitigating the hyper-inflammatory phase of COVID-19.[9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor IFN Receptor STAT1 STAT1 IFN_Receptor->STAT1 Activates STAT2 STAT2 IFN_Receptor->STAT2 Activates This compound This compound pSTAT1 p-STAT1 This compound->pSTAT1 Suppresses Phosphorylation pSTAT2 p-STAT2 This compound->pSTAT2 Suppresses Phosphorylation IFN IFN IFN->IFN_Receptor Binds STAT1->pSTAT1 Phosphorylation STAT2->pSTAT2 Phosphorylation ISG_Expression Interferon-Stimulated Gene Expression pSTAT1->ISG_Expression Nuclear Translocation pSTAT2->ISG_Expression Nuclear Translocation

This compound's Attenuation of STAT Signaling.

Inhibition of Specific Viral Replication Stages

This compound has been found to inhibit distinct steps in the life cycles of different viruses.

  • Late Stage of Influenza Virus Life Cycle: For influenza viruses, this compound acts at a late stage of the replication cycle.[2] It suppresses the nuclear export of viral ribonucleoproteins (vRNPs), which is essential for the assembly of new virions.[1][2]

  • Post-Entry Stage of SARS-CoV-2 Life Cycle: In the case of SARS-CoV-2, this compound's antiviral action occurs at a post-entry phase of the viral life cycle.[5][7][8] This suggests it interferes with processes such as viral replication or assembly rather than blocking viral entry into the host cell.

  • Inhibition of HIV Replication Machinery: this compound inhibits HIV replication by affecting key viral components. It has been shown to reduce reverse transcriptase (RT) activity and the expression of the p24 capsid protein.[3] Furthermore, it affects the synthesis of the gp160 envelope precursor protein.[3]

  • Inhibition of Measles Virus RNA Synthesis: For the measles virus, this compound has been demonstrated to inhibit the synthesis of viral RNAs, including both genomic RNA and mRNA.[4]

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound's antiviral properties.

Cell Lines and Virus Strains

A variety of cell lines have been used to propagate viruses and test the antiviral activity of this compound. These include:

  • MDCK (Madin-Darby Canine Kidney) cells: For influenza virus studies.[2]

  • HEK293T cells: For studying signaling pathways.[2]

  • MDBK (Madin-Darby Bovine Kidney) cells: For Parainfluenza Virus 5 (PIV5).[2]

  • LLC-MK2 cells: For Human Parainfluenza Virus 3 (HPIV3).[2]

  • HEp-2 (Human Epidermoid carcinoma) cells: For Respiratory Syncytial Virus (RSV).[2]

  • H9 cells and Peripheral Blood Mononuclear Cells (PBMCs): For HIV studies.[3]

  • MT4 cells: For HIV studies.[6]

  • Neuroblastoma, epidermoid carcinoma, glioblastoma, and oligodendroglioma cells: For measles virus studies.[4]

  • Caco-2 (human epithelial colorectal adenocarcinoma) and Calu-3 (human lung cancer) cells: For SARS-CoV-2 studies.[7]

The specific virus strains used in these studies include Influenza A/WSN/33 (H1N1), A/Udorn/72 (H3N2), B/Lee/40, and various strains of paramyxoviruses, HIV, measles virus, and SARS-CoV-2 variants.[2][3][4][6][7]

Antiviral Assays

Several types of assays are utilized to determine the antiviral efficacy of this compound.

  • Plaque Reduction Assay: This assay is used to determine the viral titer and the IC50 of an antiviral compound.[2]

    • Confluent cell monolayers are infected with the virus.

    • After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of this compound and a solidifying agent (e.g., agar).

    • After incubation, the cells are fixed and stained to visualize plaques (zones of cell death).

    • The number of plaques is counted, and the IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50%.

  • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.[11][12]

    • Cells are seeded in 96-well plates and infected with the virus in the presence of serial dilutions of this compound.

    • After incubation, the cell viability is assessed, often using a dye such as neutral red or crystal violet.[11][13]

    • The EC50 is determined as the concentration of this compound that protects 50% of the cells from viral-induced CPE.

  • Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.[14]

    • Cells are infected with the virus and treated with different concentrations of this compound.

    • At the end of the viral replication cycle, the supernatant containing progeny virions is collected.

    • The viral titer in the supernatant is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Mechanism of Action Studies

To investigate the molecular mechanisms of this compound's antiviral activity, the following techniques are commonly employed:

  • Western Blotting: This technique is used to detect and quantify specific proteins. In the context of this compound studies, it has been used to measure the levels of total and phosphorylated MEK and ERK, as well as viral proteins like NP and p24.[2][3]

  • Reverse Transcriptase (RT) PCR: Semiquantitative or quantitative RT-PCR is used to measure the levels of viral RNA, providing insights into the effect of this compound on viral RNA synthesis.[2][4]

  • Immunofluorescence Assays: These assays are used to visualize the subcellular localization of viral proteins. For example, they have been used to demonstrate the nuclear retention of influenza vRNPs in the presence of this compound.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify viral antigens, such as HIV p24, in cell culture supernatants.[3]

cluster_setup Experimental Setup cluster_assays Antiviral Efficacy Assays cluster_moa Mechanism of Action Studies Cell_Culture Cell Culture (e.g., MDCK, H9, Vero) Virus_Infection Virus Infection (e.g., Influenza, HIV, SARS-CoV-2) Cell_Culture->Virus_Infection Papaverine_Treatment This compound Treatment (Varying Concentrations) Virus_Infection->Papaverine_Treatment Plaque_Assay Plaque Reduction Assay (Determines IC50) Papaverine_Treatment->Plaque_Assay CPE_Assay CPE Inhibition Assay (Determines EC50) Papaverine_Treatment->CPE_Assay Yield_Reduction Virus Yield Reduction Assay (Quantifies Progeny Virus) Papaverine_Treatment->Yield_Reduction Western_Blot Western Blot (Protein Expression/Phosphorylation) Papaverine_Treatment->Western_Blot RT_PCR RT-PCR (Viral RNA Quantification) Papaverine_Treatment->RT_PCR Immunofluorescence Immunofluorescence (Protein Localization) Papaverine_Treatment->Immunofluorescence

General Experimental Workflow for In Vitro Antiviral Testing of this compound.

Conclusion

In vitro studies have consistently demonstrated the antiviral potential of this compound against a diverse range of viruses. Its multifaceted mechanism of action, which includes the modulation of host cell signaling pathways and interference with specific viral replication processes, makes it an attractive candidate for further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound as a broad-spectrum antiviral agent. Further research is warranted to translate these promising in vitro findings into in vivo efficacy and potential clinical applications.

References

The Neuroprotective Potential of Papaverine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of papaverine observed in preclinical models. This compound, a benzylisoquinoline alkaloid, has demonstrated significant therapeutic potential in various models of neurological disorders. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this promising area.

Core Mechanism of Action

This compound's primary neuroprotective mechanism is attributed to its inhibitory action on phosphodiesterase 10A (PDE10A).[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and inflammatory responses.[2]

Summary of Preclinical Findings

This compound has been evaluated in a range of preclinical models, consistently demonstrating beneficial effects against neuroinflammation, excitotoxicity, and apoptosis. The following tables summarize the quantitative outcomes from these studies.

Table 1: In Vitro Models of this compound Neuroprotection
Cell LineInsultThis compound ConcentrationKey Outcome MeasureResultReference
BV2 MicrogliaLipopolysaccharide (LPS)0.4, 2, 10 µg/mLInhibition of Nitric Oxide (NO) ProductionDose-dependent decrease in NO production.[3]
BV2 MicrogliaLipopolysaccharide (LPS)0.4, 2, 10 µg/mLIL-1β and TNF-α ProductionSignificant, dose-dependent inhibition of IL-1β and TNF-α expression.[3][4]
BV2 MicrogliaLipopolysaccharide (LPS)0.4, 2, 10 µg/mLM1/M2a Marker TranscriptionSuppression of M1/M2b markers (Il1rn, Socs3, Nos2, Ptgs2) and upregulation of M2a markers (Arg1, Mrc1).[3][4]
Human Cortical NeuronsQuinolinic Acid (QUIN)Not specifiedIntracellular cAMP and NAD+ levelsIncreased intracellular cAMP and NAD+ levels.[1]
Human Cortical NeuronsQuinolinic Acid (QUIN)Not specifiedROS and Caspase 3/7 ContentDecreased ROS and caspase 3/7 content.[1]
Human Cortical NeuronsQuinolinic Acid (QUIN)Not specifiedCREB and BDNF ExpressionUpregulated CREB and BDNF expression.[1]
Table 2: In Vivo Models of this compound Neuroprotection
Animal ModelInsult/Disease ModelThis compound DosageKey Outcome MeasureResultReference
MiceMPTP-induced Parkinson's Disease20 mg/kg/day (i.p.)Dopaminergic Cell Loss in Substantia Nigra (SN)Reversed dopaminergic cell loss.[5]
MiceMPTP-induced Parkinson's Disease20 mg/kg/day (i.p.)Microglial Activation in SNReversed microglial activation.[5]
MiceMPTP-induced Parkinson's Disease20 mg/kg/day (i.p.)NLRP3 Inflammasome ActivationSuppressed inflammasome activation and subsequent IL-1β maturation.[5]
MiceTraumatic Brain Injury (TBI)Single dose (details not specified)Brain EdemaMitigated brain edema.[6][7]
MiceTraumatic Brain Injury (TBI)Single dose (details not specified)RAGE and NF-κB Positive CellsReduced the number of RAGE positive cells on glia and NF-κB positive cells on neurons and glia.[6][7]
MiceTraumatic Brain Injury (TBI)Single dose (details not specified)NeuN Positive CellsIncreased the number of NeuN positive cells.[6][7]
MiceSubacute MPTP/probenecid-induced Parkinson's DiseaseNot specifiedBehavioral DeficitsAttenuated behavioral deficits.[8]
MiceSubacute MPTP/probenecid-induced Parkinson's DiseaseNot specifiedNigrostriatal Dopaminergic DegenerationProtected against nigrostriatal dopaminergic degeneration.[8]
MiceSubacute MPTP/probenecid-induced Parkinson's DiseaseNot specifiedα-synuclein AggregationDiminished α-synuclein expression and aggregation.[8]

Key Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound This compound PDE10A PDE10A This compound->PDE10A inhibits cAMP cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection promotes

Figure 1: this compound's effect on the cAMP/PKA/CREB signaling pathway.

This compound This compound RAGE RAGE This compound->RAGE inhibits NFkB NFkB RAGE->NFkB activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes Apoptosis Apoptosis NFkB->Apoptosis promotes

Figure 2: this compound's modulation of the RAGE-NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the protocols used in the cited studies.

In Vitro Neuroinflammation Model
  • Cell Line: BV2 murine microglial cells.[3]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, BV2 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[3]

  • This compound Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 0.4, 2, 10 µg/mL) for a specified pre-treatment period (e.g., 4 hours) before the addition of LPS.[3]

  • Outcome Measures:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.

    • Cytokine Levels (IL-1β, TNF-α): Quantified from the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[3]

    • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of M1 (e.g., Nos2, Ptgs2) and M2a (e.g., Arg1, Mrc1) markers.[3]

    • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein levels of key inflammatory mediators and signaling molecules (e.g., p-IKK, p65).

In Vivo Parkinson's Disease Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Parkinson's Disease: A neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is administered to induce dopaminergic neurodegeneration. A typical regimen involves intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) to induce microglial priming, followed by a sub-toxic dose of LPS (e.g., 0.5 mg/kg, i.p.) to trigger an exaggerated inflammatory response and dopaminergic cell death.[5]

  • This compound Administration: this compound (e.g., 20 mg/kg, i.p.) is administered daily for a specific period (e.g., 3 consecutive days) following the MPTP injection and before the LPS challenge.[5]

  • Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod test and open-field test.

  • Histological and Immunohistochemical Analysis:

    • Animals are euthanized, and their brains are collected for analysis.

    • Tyrosine Hydroxylase (TH) Staining: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • Iba1 Staining: To assess microglial activation.

    • Immunofluorescence: To detect the expression and localization of proteins of interest, such as NLRP3 and α-synuclein.

  • Biochemical Assays: Brain tissue homogenates are used to measure levels of neurotransmitters (e.g., dopamine and its metabolites) by high-performance liquid chromatography (HPLC) and to quantify protein levels by ELISA or Western blotting.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical model.

A Model Selection (In Vitro / In Vivo) B Induction of Neuropathology A->B C This compound Treatment B->C D Behavioral Assessment (In Vivo) C->D E Biochemical Assays C->E F Histological Analysis C->F G Data Analysis & Interpretation D->G E->G F->G

Figure 3: A generalized experimental workflow for preclinical studies of this compound.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound. Its ability to mitigate neuroinflammation, excitotoxicity, and apoptosis through the modulation of key signaling pathways makes it a compelling candidate for further investigation in the context of various neurodegenerative and acute neurological conditions.

Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic window for this compound in different disease models.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound in the central nervous system.

  • Chronic treatment studies: To evaluate the long-term efficacy and safety of this compound administration.

  • Combination therapies: To explore the potential synergistic effects of this compound with other neuroprotective agents.

By addressing these key areas, the scientific community can further elucidate the therapeutic utility of this compound and pave the way for its potential clinical translation for the treatment of neurological disorders.

References

Methodological & Application

Application Notes: Utilizing Papaverine for In Vitro Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Papaverine, an opium alkaloid, is a potent non-specific smooth muscle relaxant and vasodilator.[1][2] Its utility in biomedical research, particularly in the study of vascular physiology and pharmacology, is well-established. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the use of this compound to induce vasodilation in in vitro assays. This compound serves as a valuable tool for investigating vascular reactivity and the mechanisms of vasorelaxation.[3][4]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[4][5] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][6] Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[1][5] Additionally, this compound may exert its effects through the blockade of calcium channels and interactions with adenosine receptors.[5]

Signaling Pathway of this compound-Induced Vasodilation

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits Ca_channels Ca2+ Channels This compound->Ca_channels blocks cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_intracellular [Ca2+]i PKA->Ca_intracellular decreases Myosin_LC_P Phosphorylated Myosin Light Chain PKA->Myosin_LC_P inhibits phosphorylation PKG->Ca_intracellular decreases PKG->Myosin_LC_P inhibits phosphorylation Ca_influx Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Ca_intracellular MLCK Myosin Light Chain Kinase (MLCK) Ca_intracellular->MLCK activates MLCK->Myosin_LC_P phosphorylates Relaxation Vasodilation / Relaxation Myosin_LC_P->Relaxation leads to contraction Myosin_LC_P->Relaxation dephosphorylation leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

A common and robust method for assessing in vitro vasodilation is the wire myograph technique using isolated arterial rings.[7][8] This allows for the direct measurement of isometric tension changes in response to pharmacological agents.

I. Preparation of Isolated Arterial Rings

  • Tissue Harvest: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., thoracic aorta or radial artery).[9][10] Place the isolated vessel in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Cleaning and Sectioning: Under a dissecting microscope, carefully remove any adhering connective and adipose tissue from the artery.[7] Cut the cleaned artery into 2-3 mm wide rings.

  • Mounting: Mount the arterial rings in a wire myograph chamber filled with PSS maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[7]

  • Equilibration and Viability Check: Allow the rings to equilibrate for at least 40-60 minutes under a resting tension.[7] After equilibration, test the viability of the tissue by inducing contraction with a high potassium solution (KPSS).[7] The integrity of the endothelium can be checked by assessing the relaxation response to acetylcholine after pre-contraction with an agent like phenylephrine.[7]

II. Vasodilation Assay

  • Pre-contraction: Induce a submaximal, stable contraction in the arterial rings using a vasoconstrictor agent. Phenylephrine (e.g., 10⁻⁶ M) or potassium chloride (e.g., 20 mM) are commonly used.[10][11]

  • Cumulative Addition of this compound: Once a stable contraction plateau is reached, add this compound to the myograph chamber in a cumulative manner, with increasing concentrations (e.g., from 10⁻⁸ M to 10⁻⁴ M).[12] Allow the tissue to stabilize at each concentration before adding the next.

  • Data Recording: Record the changes in isometric tension continuously throughout the experiment. The relaxation at each this compound concentration is typically expressed as a percentage of the pre-induced contraction.

Experimental Workflow

cluster_prep Tissue Preparation cluster_assay Vasodilation Assay Harvest Harvest Artery Clean Clean & Section Artery Harvest->Clean Mount Mount in Myograph Clean->Mount Equilibrate Equilibrate & Check Viability Mount->Equilibrate Precontract Pre-contract with Agonist Equilibrate->Precontract Add_this compound Cumulative Addition of this compound Precontract->Add_this compound Record Record Tension Changes Add_this compound->Record Analyze Analyze Data (% Relaxation) Record->Analyze

Caption: Experimental workflow for in vitro vasodilation assay.

Data Presentation

The vasodilatory effect of this compound is quantified by its ability to relax pre-contracted arterial rings. The following table summarizes representative quantitative data from various in vitro studies.

Vessel TypeSpeciesPre-contraction AgentThis compound Concentration% Relaxation (Mean ± SD/SEM)EC50Reference
Radial ArteryHumanKCl and Phenylephrine0.5 mg/ml65.19 ± 20.21-[11]
Radial ArteryHumanKCl and Phenylephrine2 mg/ml89.86 ± 10.45-[11]
Radial ArteryHumanKCl and Phenylephrine1 mg/ml90.47 ± 10.16-[13]
Rat AortaRatPhenylephrine--7.0 x 10⁻⁷ M[10]
Rat AortaRatPhenylephrine-~140% (Emax)-[14]
Rat AortaRatEpinephrine0.18 mM~100%-[15]
Rabbit Carotid ArteryRabbitNorepinephrine10⁻⁶ M - 10⁻² MConcentration-dependent-[16]

Note: The efficacy of this compound can sometimes exceed 100% relaxation, indicating a return to baseline tension and further relaxation beyond the initial resting state.[14]

Considerations and Cautions

  • Concentration: The effective concentration of this compound can vary depending on the vessel type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific assay.[11][15]

  • Endothelial Integrity: While this compound's primary action is on smooth muscle, the presence or absence of a functional endothelium can influence vascular reactivity. It is important to assess and report the endothelial status of the vessel preparations.[14]

  • Toxicity: At high concentrations (e.g., ≥ 10⁻⁴ M), this compound may induce apoptosis in vascular endothelial and smooth muscle cells.[17] This should be a consideration when interpreting results from experiments using high concentrations or prolonged incubation times.

  • Solvent Control: Ensure that the solvent used to dissolve this compound does not have an effect on vascular tone at the concentrations used in the experiment.

These application notes provide a foundational guide for the use of this compound in in vitro vasodilation assays. Adherence to detailed and consistent protocols will ensure the generation of reliable and reproducible data for advancing research in vascular biology and drug discovery.

References

Application Notes and Protocols for Papaverine in Blood Vessel Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cryopreservation of blood vessels is critical for their use in vascular surgery, tissue engineering, and drug development. A key challenge in this process is mitigating the detrimental effects of freezing and thawing, such as vasospasm and endothelial cell damage. Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, has been investigated as a valuable component of cryopreservation protocols due to its potent vasodilatory properties. By preventing smooth muscle contraction, this compound helps to maintain the structural and functional integrity of blood vessels during the cryopreservation process. These application notes provide a comprehensive overview of the use of this compound in blood vessel cryopreservation, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action of this compound

This compound exerts its vasodilatory effects by directly acting on vascular smooth muscle cells. Its primary mechanism involves the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This accumulation of cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[1]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on blood vessel preservation.

Table 1: Effect of this compound on Endothelial Cell Viability in Saphenous Veins

TreatmentIncubation Time (hours)Endothelial Cell Viability (%)
Normal Saline434 ± 6.5
This compound Solution492 ± 3.7
Normal Saline2422 ± 4.5
This compound Solution2487 ± 5

Data from a study on human saphenous vein segments. This compound solution composition was not specified in detail in the abstract.[2]

Table 2: Effect of this compound Concentration on Endothelial Integrity and Vasorelaxation of Radial Arteries

This compound ConcentrationEndothelial Integrity (% of circumference with undamaged endothelium)Mean Vasorelaxation (%) after 30 min
0.5 mg/ml72.86 ± 9.365.19 ± 20.21
2 mg/ml50.23 ± 13.4289.86 ± 10.45

Data from an in vitro study on human radial artery rings.[1]

Table 3: Apoptotic Effects of this compound on Vascular Cells

Cell TypeThis compound Concentration (M)Observation
Porcine Coronary Endothelial Cells10⁻³Membrane blebbing within 1 hour
Rat Aortic Smooth Muscle Cells10⁻³Membrane blebbing within 1 hour
Porcine Coronary Endothelial Cells10⁻⁴ and 10⁻³Significant increase in apoptotic cells after 24 hours
Rat Aortic Smooth Muscle Cells10⁻⁴ and 10⁻³Significant increase in apoptotic cells after 24 hours

Data from a study investigating this compound-induced apoptosis.[3]

Signaling Pathways and Experimental Workflows

Papaverine_Mechanism_of_Action This compound's Vasodilatory Mechanism of Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Breaks down PKA_PKG Activation of Protein Kinase A (PKA) & Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Ca_Channels ↓ Ca²⁺ Influx PKA_PKG->Ca_Channels MLCP ↑ Myosin Light Chain Phosphatase (MLCP) Activity PKA_PKG->MLCP Myosin_LC_P Phosphorylated Myosin Light Chain Ca_Channels->Myosin_LC_P Activates MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Myosin_LC_P Dephosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC->Contraction Myosin_LC_P->Myosin_LC Myosin_LC_P->Contraction

Caption: this compound's mechanism of action leading to vasodilation.

Cryopreservation_Workflow General Blood Vessel Cryopreservation Workflow with this compound Harvest Blood Vessel Harvest Preincubation Pre-incubation in This compound Solution Harvest->Preincubation Equilibration Equilibration in Cryopreservation Medium (with this compound & DMSO) Preincubation->Equilibration Freezing Controlled-Rate Freezing Equilibration->Freezing Storage Storage in Liquid Nitrogen (-196°C) Freezing->Storage Thawing Rapid Thawing Storage->Thawing Washing Washing to Remove Cryoprotectants Thawing->Washing Assessment Post-Thaw Assessment Washing->Assessment

Caption: A generalized workflow for blood vessel cryopreservation using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Preservation Solution

Objective: To prepare a this compound solution for the pre-incubation of blood vessels to induce vasodilation prior to cryopreservation.

Materials:

  • This compound hydrochloride powder

  • Sterile normal saline (0.9% NaCl) or a balanced salt solution (e.g., Plasma-Lyte A)

  • Sterile filters (0.22 µm)

  • Sterile containers

Procedure:

  • Under aseptic conditions, dissolve this compound hydrochloride powder in the chosen sterile solution to achieve the desired final concentration (e.g., 0.5 mg/ml).

  • Gently mix the solution until the this compound is completely dissolved.

  • Sterile-filter the this compound solution using a 0.22 µm filter into a sterile container.

  • Store the solution at 2-8°C and protect it from light. Use within the recommended stability period.

Protocol 2: Cryopreservation of Blood Vessels Using a this compound-Supplemented Medium

Objective: To cryopreserve blood vessel segments using a protocol that incorporates this compound to maintain vessel patency and improve post-thaw viability.

Materials:

  • Harvested blood vessel segments

  • This compound-containing preservation solution (from Protocol 1)

  • Cryopreservation medium: Basal medium (e.g., RPMI-1640 or DMEM), Fetal Bovine Serum (FBS), Dimethyl sulfoxide (DMSO), and this compound. A common formulation is 62.5% FBS, 10% DMSO in RPMI. The optimal this compound concentration should be determined based on experimental data (e.g., starting with a low, effective concentration to minimize toxicity).

  • Cryovials

  • Controlled-rate freezing container or programmable freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Harvest and Pre-incubation:

    • Aseptically harvest the blood vessel and place it in the pre-warmed (37°C) this compound-containing preservation solution.

    • Incubate for a sufficient time to achieve vasodilation (e.g., 30 minutes).

  • Equilibration:

    • Prepare the complete cryopreservation medium containing the basal medium, FBS, DMSO, and this compound. Keep the medium on ice.

    • Transfer the blood vessel segment into the cold cryopreservation medium.

    • Allow the vessel to equilibrate in the cryopreservation medium for a defined period (e.g., 10-20 minutes) at 4°C.

  • Freezing:

    • Place the cryovial containing the blood vessel and cryopreservation medium into a controlled-rate freezing container (e.g., Mr. Frosty) and place it at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.

    • Alternatively, use a programmable freezer for precise control of the cooling rate.

  • Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage at -196°C.

  • Thawing:

    • Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small amount of ice remains.

  • Washing:

    • Immediately after thawing, transfer the blood vessel to a sterile container with pre-warmed basal medium to dilute and wash away the cryoprotectants.

    • Perform several washes with fresh medium to ensure complete removal of DMSO and this compound.

  • Post-Thaw Assessment:

    • Proceed with viability and functional assessments as described in the subsequent protocols.

Protocol 3: Assessment of Endothelial Cell Viability Post-Cryopreservation

Objective: To determine the percentage of viable endothelial cells on the luminal surface of the cryopreserved blood vessel.

Materials:

  • Thawed and washed blood vessel segment

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%) or a fluorescence-based viability stain (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Microscope (light or fluorescence)

  • Hemocytometer or image analysis software

Procedure (using Trypan Blue):

  • Cut a small ring from the thawed blood vessel segment.

  • Gently open the ring to expose the endothelial layer.

  • Incubate the tissue in a 0.4% Trypan Blue solution for 3-5 minutes.

  • Wash the tissue with PBS to remove excess stain.

  • Immediately observe the endothelial surface under a light microscope.

  • Count the number of blue-stained (non-viable) and unstained (viable) cells in several fields of view.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 4: Assessment of Vascular Function Post-Cryopreservation

Objective: To evaluate the contractile and relaxation responses of the cryopreserved blood vessel to vasoactive agents.

Materials:

  • Thawed and washed blood vessel segment

  • Organ bath system

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor (e.g., Phenylephrine, Potassium Chloride)

  • Endothelium-dependent vasodilator (e.g., Acetylcholine)

  • Endothelium-independent vasodilator (e.g., Sodium Nitroprusside)

  • Data acquisition system

Procedure:

  • Cut the blood vessel into rings of 2-3 mm in length.

  • Mount the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes, with periodic washing.

  • Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of a vasodilator (e.g., acetylcholine) to assess endothelium-dependent relaxation.

  • After washing and re-equilibration, repeat the contraction and assess endothelium-independent relaxation with a direct smooth muscle relaxant (e.g., sodium nitroprusside).

  • Record the tension changes and plot concentration-response curves to determine the potency and efficacy of the vasoactive agents.

Conclusion

The incorporation of this compound into blood vessel cryopreservation protocols can significantly improve the maintenance of endothelial viability and vascular function. However, the concentration of this compound must be carefully optimized to maximize its beneficial vasodilatory effects while minimizing potential cytotoxicity and apoptosis. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and implement effective cryopreservation strategies for blood vessels. Further research is warranted to establish standardized, complete cryopreservation media containing this compound and to refine the cryopreservation and thawing procedures for specific blood vessel types.

References

Application of Papaverine in Animal Models of Stroke: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols on the use of papaverine in preclinical animal models of stroke. this compound, a non-narcotic opium alkaloid, has been investigated for its potential therapeutic benefits in ischemic stroke, primarily due to its properties as a smooth muscle relaxant and vasodilator.[1][2] This guide synthesizes key findings from animal studies, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows.

Application Notes

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3][4] This cascade results in the relaxation of smooth muscle tissues, including those in the cerebral vasculature, leading to vasodilation.[3][5] By widening blood vessels, this compound can enhance cerebral blood flow and counteract the vasoconstriction that often follows an ischemic event.[2][4] Some studies also suggest that this compound may have neuroprotective effects that are independent of its vasodilatory action, potentially through anti-inflammatory and immunomodulatory pathways.[6][7]

The application of this compound in animal models of stroke has primarily focused on two areas: the treatment of cerebral vasospasm following subarachnoid hemorrhage and the mitigation of ischemic damage in focal cerebral ischemia models.[8][9] While promising, it is crucial to consider the potential for adverse effects, such as hypotension with systemic administration and vascular damage at high intra-arterial concentrations.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the application of this compound in various animal models of stroke.

Table 1: Effects of this compound on Cerebral Vasospasm

Animal ModelThis compound Dose & RouteKey FindingsReference
Japanese Monkeys (Subarachnoid Hemorrhage Model)5 mg/kg, intra-arterial infusion over 60 minutes~20% vascular dilatation. Mean blood flow velocity in the MCA decreased by ~30%.[8]
Rabbit (Acute Cerebral Vasospasm Model)2 mg/kg, various routesBasilar artery diameter reduction after vasospasm induction: >50%. Reduction in diameter after treatment compared to pre-vasospasm: IV (0.5±4.7%), IA (29.1±10.4%), IC (1.8±3.1%), IA+IC (26.7±8.4%).[9]

Table 2: Effects of this compound on Focal Cerebral Ischemia

Animal ModelThis compound Dose & RouteKey FindingsReference
Mice (Focal Cerebral Ischemia)Not specifiedSignificantly reduced ischemic infarct volume (P < 0.05).[6][7]
Cats (Middle Cerebral Artery Occlusion)Not specifiedIncreased cerebral blood flow in the ischemic region when systemic arterial blood pressure was controlled.[11]

Table 3: Safety and Toxicity of this compound

Animal ModelThis compound Concentration & RouteKey FindingsReference
Wistar Rats0.4% to 4.0%, intra-arterial infusion (0.20 mL)No histopathological changes at 0.8%. Degeneration of endothelial cells at 1.4%. Degeneration of endothelial cells and medial smooth muscle at 4.0%.[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving the application of this compound in animal models of stroke.

Protocol 1: Induction of Cerebral Vasospasm and this compound Treatment in a Rabbit Model

This protocol is adapted from a study investigating the efficacy of different administration routes of this compound for acute cerebral vasospasm.[9]

1. Animal Model:

  • Species: Male New Zealand White rabbits.

  • Anesthesia: Intramuscular injection of ketamine (50 mg/kg) and xylazine (5 mg/kg).

2. Induction of Acute Cerebral Vasospasm:

  • A catheter is inserted into the basilar and prepontine cisterns.

  • Autologous blood is injected to induce vasospasm.

  • The diameter of the basilar artery is measured before and after the induction of vasospasm using cerebral angiography to confirm a reduction of more than 50%.

3. This compound Administration (2 mg/kg):

  • Intravenous (IV): Injected through a peripheral ear vein.

  • Intra-arterial (IA): Infused directly into the vertebral artery.

  • Intra-cisternal (IC): Injected into the cisterna magna.

  • Combined Intra-arterial and Intra-cisternal (IA+IC): Administered via both routes.

4. Outcome Measurement:

  • The diameter of the basilar artery is measured again after this compound treatment using cerebral angiography.

  • Side effects, particularly with IA administration, are monitored.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) and this compound Treatment in a Mouse Model

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.[6][7]

1. Animal Model:

  • Species: Mice (specific strain may vary).

  • Anesthesia: Isoflurane or other appropriate anesthetic.

2. MCAO Procedure:

  • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The ECA is ligated and transected.

  • A nylon filament (e.g., 6-0) with a coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

  • For reperfusion models, the filament is withdrawn to allow blood flow to resume.

3. This compound Administration:

  • This compound can be administered via various routes (e.g., intraperitoneally, intravenously) at different time points (e.g., before, during, or after ischemia). The specific dose and timing should be determined based on the study design.

4. Assessment of Stroke Outcome:

  • Infarct Volume Measurement: 24-48 hours post-MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, rotarod test) are performed to assess functional deficits.

  • Molecular Analysis: Brain tissue can be collected for pathway enrichment analysis to investigate the molecular mechanisms of this compound's effects.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its application in a stroke model.

Papaverine_Mechanism_of_Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_channels Calcium Channels This compound->Ca_channels Blocks cAMP cAMP PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_influx Decreased Intracellular Ca2+ PKA->Ca_influx PKG->Ca_influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation

Caption: Mechanism of action of this compound leading to vasodilation.

MCAO_Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia) MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 60 min) Animal_Prep->MCAO Reperfusion Reperfusion (Filament Withdrawal) MCAO->Reperfusion Treatment This compound Administration (e.g., IP, IV) Reperfusion->Treatment Behavioral Behavioral Testing (24-72h post-MCAO) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Analysis Infarct Volume Measurement (TTC) & Molecular Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for MCAO in a mouse model.

References

Application Notes: Papaverine as a Tool for Studying Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a potent, non-specific smooth muscle relaxant.[1][2] While it is clinically used as a vasodilator to treat vasospasms, its primary utility in a research context is as a tool to probe vascular smooth muscle function and to differentiate between endothelium-dependent and endothelium-independent vasodilation.[3][4] Its direct action on smooth muscle provides a reliable method for inducing maximal vasodilation, thereby establishing a benchmark against which endothelium-mediated responses can be compared.[5][6]

Mechanism of Action

This compound's vasodilatory effect is primarily endothelium-independent, meaning it acts directly on the vascular smooth muscle cells.[1][5] Its mechanism is multifactorial:

  • Phosphodiesterase (PDE) Inhibition : this compound non-specifically inhibits cAMP and cGMP phosphodiesterases.[1][7][8] This inhibition leads to the intracellular accumulation of cyclic nucleotides (cAMP and cGMP).[1][7] Increased levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate downstream targets that promote smooth muscle relaxation.[7]

  • Calcium Channel Blockade : this compound can inhibit L-type voltage-dependent calcium channels in smooth muscle cells.[7][9][10] By blocking the influx of extracellular calcium, it reduces the availability of Ca²⁺ required to activate the calmodulin/myosin light-chain kinase (MLCK) pathway, which is essential for muscle contraction.[11][12]

  • Potassium Channel Activation : Some evidence suggests that this compound may also activate Ca²⁺-activated potassium channels (BKCa).[10] This leads to K⁺ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca²⁺ channels, further promoting relaxation.[1]

These actions collectively decrease intracellular calcium levels and reduce the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[7][13][14]

Papaverine_Mechanism cluster_EC Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE Inhibits Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks K_Channel K⁺ Channel (BKCa) This compound->K_Channel Activates cAMP_cGMP cAMP / cGMP (Increased) PDE->cAMP_cGMP Breaks down Ca_Intra Intracellular [Ca²⁺] (Decreased) Ca_Channel->Ca_Intra Reduces K_Efflux K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG PKA_PKG->Ca_Intra Promotes Ca²⁺ sequestration MLCK Myosin Light-Chain Kinase (MLCK) Ca_Intra->MLCK Reduces activation of Relaxation Relaxation / Vasodilation MLCK->Relaxation Leads to K_Efflux->Ca_Channel Inhibits

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Applications in Endothelial Function Research

This compound is an invaluable tool for isolating and studying endothelium-independent vasodilation.

  • Assessing Maximal Vasodilation : It is used to determine the maximum relaxation capacity of a blood vessel, providing a reference value (100% relaxation) to which endothelium-dependent responses (e.g., to acetylcholine or bradykinin) can be normalized.

  • Differentiating Vasodilation Mechanisms : In experimental setups, if a vessel fails to respond to an endothelium-dependent vasodilator but relaxes fully in response to this compound, it indicates that the smooth muscle relaxation machinery is intact, and the dysfunction lies within the endothelium (e.g., impaired nitric oxide production).

  • Control for Vasospasm : During the preparation of vascular grafts for surgery or in ex vivo experiments, this compound is used to prevent vasospasm, ensuring the vessel remains in a relaxed state.[4][14][15]

Considerations and Cautions

While a powerful tool, researchers must be aware of this compound's limitations. At higher concentrations (≥ 10⁻⁴ M or >0.5 mg/mL), this compound can be cytotoxic to the endothelium, causing significant cell damage and inducing apoptosis.[16][17][18] This can confound results if not properly controlled for. Therefore, it is crucial to use the lowest effective concentration to achieve maximal vasodilation while minimizing endothelial damage.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's effects on vascular tissue.

Table 1: Effect of this compound Concentration on Endothelial Integrity and Vasodilation

This compound Concentration Endothelial Integrity (% Undamaged) Vasodilatory Effect Contractile Response to KCI (mN) Reference
0.5 mg/mL 72.86 ± 9.3% Effective 7.35 ± 3.33 [16][19]
1.0 mg/mL Significantly better than 2 mg/mL Nearly identical to 2 mg/mL Stronger than 2 mg/mL [16]

| 2.0 mg/mL | 50.23 ± 13.42% | Stronger than 0.5 mg/mL | 2.66 ± 1.96 |[16][19] |

Table 2: Comparative Vasorelaxation and Endothelial Preservation

Agent Vasorelaxation (%) Endothelial Integrity (%) Inhibition of KCI Contraction (mN) Reference
This compound 90.47 ± 10.16% 75.3 ± 12.9% 6.0 ± 8.0 [20]

| Milrinone | 78.98 ± 19.56% | 51.8 ± 18.0% | 26.7 ± 21.5 |[20] |

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Endothelium-Independent Vasodilation using an Organ Bath

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings.

Protocol_Workflow A 1. Tissue Harvest Harvest radial artery or other vessel using a 'no-touch' technique. Place in Krebs-Henseleit buffer. B 2. Ring Preparation Clean adipose tissue and cut vessel into 2-4 mm rings. A->B C 3. Mounting Mount rings in an organ bath chamber (37°C, 95% O₂/5% CO₂) filled with Krebs-Henseleit buffer. B->C D 4. Equilibration Equilibrate rings under a baseline tension (e.g., 20 mN) for 60-90 min, replacing buffer every 15-20 min. C->D E 5. Viability & Pre-contraction Contract rings with KCI (e.g., 20-80 mM) to confirm viability. Wash and return to baseline. Pre-contract with an agonist (e.g., Phenylephrine). D->E F 6. This compound Application Once a stable contraction plateau is reached, add this compound cumulatively or as a single dose (e.g., 0.5 mg/mL) to assess relaxation. E->F G 7. Data Recording Record isometric tension changes using a myograph system. F->G H 8. Analysis Calculate relaxation as a percentage of the pre-contracted tension. G->H

Caption: Experimental workflow for organ bath analysis of vasodilation.

Materials:

  • Krebs-Henseleit Buffer (in mM: 120 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 5.5 glucose)

  • Phenylephrine (PE) or other vasoconstrictor agonist

  • Potassium Chloride (KCl)

  • This compound Hydrochloride solution (e.g., 0.5 mg/mL)

  • Organ bath system with myograph and data acquisition software

Methodology:

  • Tissue Preparation : Obtain arterial segments using a "no-touch" technique to preserve the endothelium.[16] Immediately place the tissue in cold Krebs-Henseleit buffer.

  • Mounting : Carefully clean the vessel of extraneous connective tissue and cut it into rings of 2-4 mm in length. Mount the rings between two hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[19]

  • Equilibration : Apply a baseline tension (e.g., 20 mN for radial artery) and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[19]

  • Pre-contraction : To assess the maximal contractile response and viability, stimulate the rings with a high concentration of KCl (e.g., 60-80 mM). After washing and returning to baseline, induce a stable submaximal contraction using an agonist like phenylephrine.

  • Relaxation Assessment : Once the PE-induced contraction has plateaued, add this compound to the bath. The resulting decrease in tension is recorded. Relaxation is typically expressed as the percentage reversal of the pre-contraction.

Protocol 2: Assessment of Endothelial Integrity After this compound Exposure

This protocol is used to evaluate the potential cytotoxic effects of this compound on the endothelium.

Materials:

  • Arterial rings

  • Phosphate-buffered saline (PBS)

  • This compound solutions (e.g., 0.5 mg/mL and 2 mg/mL)

  • 4% buffered formalin

  • Cryostat and sectioning supplies

  • Primary antibody against an endothelial marker (e.g., anti-CD34)[16][19]

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Incubation : Immerse freshly prepared arterial rings in different solutions for a set time (e.g., 20 minutes): PBS (control), 0.5 mg/mL this compound, and 2 mg/mL this compound.[16]

  • Fixation : Fix the rings in 4% buffered formalin for 24 hours.[16]

  • Sectioning : After washing in PBS, freeze the tissue and obtain 10 µm thick cryostat sections.[16]

  • Immunofluorescence Staining :

    • Permeabilize and block the sections.

    • Incubate with the primary antibody for the endothelial marker (e.g., CD34).

    • Wash and incubate with the appropriate fluorescently-labeled secondary antibody.

    • Counterstain cell nuclei with DAPI.

  • Imaging and Analysis :

    • Capture images of the stained sections using a fluorescence microscope.

    • Quantify endothelial integrity by measuring the percentage of the vessel's circumference that shows positive staining for the endothelial marker.[16][19] A continuous, unbroken line of fluorescence indicates intact endothelium, while gaps indicate damage.

References

Intratracheal Papaverine for the Induction of a Bronchiolitis Obliterans Animal Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bronchiolitis obliterans (BO) is a severe and often progressive inflammatory condition characterized by obstruction of the small airways. It is a significant cause of morbidity and mortality following lung transplantation, hematopoietic stem cell transplantation, and exposure to certain toxins. The development of reliable animal models is crucial for understanding the pathogenesis of BO and for the preclinical evaluation of potential therapeutic interventions. The intratracheal administration of papaverine, an opium alkaloid, has been established as a method to induce a constrictive bronchiolitis obliterans-like pathology in rodent models. This model recapitulates key features of human BO, including peribronchial inflammation, epithelial injury, and subsequent fibrosis of the small airways.

Mechanism of Action

The precise mechanism by which intratracheal this compound induces bronchiolitis obliterans is not fully elucidated but is thought to involve direct toxicity to the bronchiolar epithelium, leading to an inflammatory cascade and subsequent fibrotic response. Key signaling pathways implicated in this process include the upregulation of Transforming Growth Factor-beta (TGF-β) and modulation of endothelial Nitric Oxide Synthase (eNOS) activity.

  • Epithelial Injury: this compound is believed to cause initial damage to the bronchiolar epithelial cells. This injury triggers the release of pro-inflammatory cytokines and chemokines, recruiting inflammatory cells to the site of injury.

  • Inflammation: The influx of inflammatory cells, such as neutrophils and macrophages, perpetuates the injury and contributes to the remodeling of the airway wall.

  • Fibrosis: The sustained inflammatory response leads to the activation of fibroblasts and their differentiation into myofibroblasts. These cells are responsible for the excessive deposition of extracellular matrix components, particularly collagen, resulting in the characteristic luminal narrowing and obliteration of the small airways. The TGF-β signaling pathway is a central regulator of this fibrotic process.

  • Vascular Effects: this compound is a known vasodilator that can influence the production of nitric oxide by eNOS. Alterations in eNOS activity and subsequent oxidative stress may contribute to the vascular and parenchymal injury observed in this model.

Applications of the Model
  • Pathogenesis Studies: This model provides a valuable tool to investigate the cellular and molecular mechanisms underlying the initiation and progression of bronchiolitis obliterans.

  • Therapeutic Agent Screening: The this compound-induced BO model can be utilized for the in vivo testing of novel therapeutic agents aimed at preventing or reversing airway fibrosis.

  • Biomarker Discovery: Analysis of bronchoalveolar lavage (BAL) fluid and lung tissue from this model can aid in the identification of potential biomarkers for the diagnosis and monitoring of BO.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the intratracheal this compound-induced bronchiolitis obliterans model in rats. It is important to note that specific values may vary depending on the exact protocol, including the dose and method of this compound administration, and the time point of analysis. The data presented here are compiled from general knowledge of chemically-induced lung injury models, as specific quantitative data for the this compound model is limited in publicly available literature.

Table 1: Representative Changes in Bronchoalveolar Lavage (BAL) Fluid Cellularity

Cell TypeControl Group (cells/mL)This compound-Treated Group (cells/mL)Fold Change
Total Cells1.0 - 2.0 x 10^55.0 - 8.0 x 10^53 - 5
Macrophages95 - 98%60 - 70%-
Neutrophils1 - 2%20 - 30%10 - 20
Lymphocytes< 1%5 - 10%5 - 10

Table 2: Representative Changes in Lung Fibrosis Markers

MarkerMethodControl GroupThis compound-Treated GroupFold Change
Collagen ContentHydroxyproline Assay (µg/mg lung tissue)2 - 48 - 122 - 4
Fibrotic AreaMasson's Trichrome Staining (% of total lung area)< 1%10 - 20%10 - 20
TGF-β1 LevelsELISA (pg/mg protein)50 - 100200 - 4003 - 5

Experimental Protocols

Protocol 1: Induction of Bronchiolitis Obliterans via Intratracheal Instillation of this compound in Rats

This protocol describes a method for inducing bronchiolitis obliterans in rats using a single intratracheal bolus injection of this compound.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal platform or board for restraint

  • Fiber optic light source

  • Small animal laryngoscope or otoscope with a speculum

  • 22-24 gauge intravenous catheter or a specialized intratracheal instillation device

  • 1 mL syringe

Procedure:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment with free access to food and water.

    • Anesthetize the rat using a standard, approved protocol. Ensure a proper level of anesthesia is achieved by monitoring reflexes.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile saline. The final concentration should be determined based on the desired dose. A starting point could be a dose of 1-2 mg/kg body weight.

    • The volume of the instillate should be kept low, typically between 100-300 µL for a rat of this size, to avoid mechanical lung injury.

  • Intratracheal Instillation:

    • Place the anesthetized rat in a supine position on a restraining board, with the head tilted back to straighten the trachea.

    • Visualize the vocal cords using a laryngoscope or otoscope. A fiber optic light source can aid in visualization.

    • Gently insert the catheter or instillation device between the vocal cords and into the trachea. Avoid contact with the carina.

    • Slowly instill the this compound solution into the lungs. A small bolus of air (approximately 0.5 mL) can be administered after the liquid to ensure its distribution into the distal airways.

    • Carefully remove the catheter.

  • Post-Procedure Monitoring:

    • Monitor the animal continuously until it has fully recovered from anesthesia.

    • Provide supportive care as needed, including maintaining body temperature.

    • Observe the animals daily for any signs of distress, such as labored breathing, weight loss, or changes in behavior.

  • Timeline of Disease Development:

    • Pathological changes, including inflammation and epithelial injury, can be observed as early as 7 days post-instillation.[1]

    • Significant fibrosis is typically established by day 14 to 28.[1] The exact timing for endpoint analysis should be determined based on the specific research question.

Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Analysis

Materials:

  • Phosphate-buffered saline (PBS), sterile and cold

  • Tracheal cannula (e.g., 18-20 gauge)

  • Suture thread

  • Syringes (1 mL and 5 mL)

  • Centrifuge tubes

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge

  • Differential cell stain (e.g., Diff-Quik)

Procedure:

  • At the designated endpoint, euthanize the rat via an approved method.

  • Expose the trachea through a midline cervical incision.

  • Insert a tracheal cannula and secure it with a suture.

  • Instill 3-5 mL of cold sterile PBS into the lungs and then gently aspirate.

  • Repeat the instillation and aspiration process 3-5 times, pooling the recovered fluid.

  • Centrifuge the BAL fluid at low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis (e.g., ELISA for TGF-β1).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer or automated cell counter.

  • Prepare cytospin slides and stain for differential cell counting. Count at least 300 cells per slide to determine the percentages of macrophages, neutrophils, and lymphocytes.

Protocol 3: Histological Evaluation of Lung Fibrosis

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Masson's Trichrome staining kit

Procedure:

  • Following euthanasia and BAL, perfuse the lungs with saline via the pulmonary artery to remove blood.

  • Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O) and then immerse the entire lung in the same fixative for at least 24 hours.

  • Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome.

  • Deparaffinize and rehydrate the sections.

  • Perform Masson's Trichrome staining according to the manufacturer's protocol. This stain will color collagen blue, nuclei black, and cytoplasm and muscle red.

  • Examine the stained sections under a microscope to assess the extent and distribution of peribronchial fibrosis and airway obliteration.

  • Quantitative analysis of fibrosis can be performed using image analysis software to measure the percentage of the lung area stained positive for collagen.

Visualizations

Papaverine_Induced_Lung_Injury_Pathway This compound Intratracheal This compound Epithelial_Injury Bronchiolar Epithelial Injury This compound->Epithelial_Injury Direct Toxicity eNOS_Modulation eNOS Modulation This compound->eNOS_Modulation Inflammation Inflammation (Neutrophils, Macrophages) Epithelial_Injury->Inflammation Cytokine Release TGF_beta TGF-β Activation Inflammation->TGF_beta Oxidative_Stress Oxidative Stress Inflammation->Oxidative_Stress Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation TGF_beta->Fibroblast_Activation Collagen_Deposition Collagen Deposition Fibroblast_Activation->Collagen_Deposition BO Bronchiolitis Obliterans Collagen_Deposition->BO eNOS_Modulation->Oxidative_Stress Oxidative_Stress->Epithelial_Injury

Caption: Proposed signaling pathway of this compound-induced bronchiolitis obliterans.

Experimental_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Anesthesia Anesthesia Acclimatization->Anesthesia Instillation Intratracheal this compound Instillation Anesthesia->Instillation Monitoring Post-Procedure Monitoring (7-28 days) Instillation->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint BAL Bronchoalveolar Lavage (BAL) Endpoint->BAL Histology Lung Tissue Collection for Histology Endpoint->Histology BAL_Analysis BAL Fluid Analysis (Cell Counts, Cytokines) BAL->BAL_Analysis Histology_Analysis Histological Analysis (Masson's Trichrome) Histology->Histology_Analysis

Caption: Experimental workflow for the this compound-induced bronchiolitis obliterans model.

References

Papaverine in Combination Therapies for Erectile Dysfunction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists

Introduction

Intracavernosal injection (ICI) of vasoactive agents remains a cornerstone in the management of erectile dysfunction (ED), particularly for patients who are non-responsive to oral phosphodiesterase type 5 (PDE5) inhibitors. Papaverine, a non-specific phosphodiesterase inhibitor, was one of the first agents used for this purpose. While effective as a monotherapy, its use is associated with side effects such as priapism and corporal fibrosis. To enhance efficacy and mitigate adverse effects, this compound is frequently compounded with other vasoactive drugs, most notably in "Bimix" and "Trimix" formulations.

These combination therapies leverage pharmacological synergism to achieve a more potent and sustained erectile response at lower individual drug concentrations, thereby reducing the risk of dose-dependent side effects. This document provides a comprehensive overview of the use of this compound in combination therapies for ED, including detailed protocols, quantitative efficacy and safety data, and an exploration of the underlying signaling pathways.

Common this compound Combination Formulations

The most prevalent this compound-based combination therapies for erectile dysfunction are:

  • Bimix: A two-drug combination of this compound and phentolamine.

  • Trimix: A three-drug combination of this compound, phentolamine, and alprostadil (prostaglandin E1).

Customized formulations with varying concentrations of each component are often prepared by compounding pharmacies to tailor the treatment to the individual patient's needs and response.

Quantitative Data: Efficacy and Safety

The efficacy of this compound combination therapies is well-documented, with high response rates reported across various etiologies of erectile dysfunction.

Efficacy Data
Combination TherapyPatient PopulationResponse RateKey Findings
Trimix (this compound, Phentolamine, Alprostadil)Neurogenic ED (n=35)100% achieved erections adequate for intercourse.Synergistic action allows for smaller doses with minimal complications.
Trimix General ED80-90% response rate.10-15% higher efficacy than 20 µg of PGE1 alone.
Trimix Patients unresponsive to 40 µg of PGE130-40% response rate.Demonstrates efficacy in patients who have failed monotherapy.
Bimix (this compound, Phentolamine)Organic ED (n=96)Mean IIEF-5 score improvement of 8.4 ± 3.2.Effective, but patient satisfaction may be lower than with other modalities.
Long-Term Patient-Reported Outcomes (Mean Duration of ICI: 8.4 years)
Outcome MeasurePre-treatmentPost-treatment
Penile Rigidity41.1% ± 29.389.6% ± 13.6
IIEF Score33.0 ± 14.460.0 ± 12.7
IIEF Erectile Function Domain11.5 ± 1.327.3 ± 0.9
IIEF Satisfaction Domain5.3 ± 1.58.1 ± 1.1

Data from a retrospective, single-institution study of 105 patients using ICI.

Safety and Adverse Events
Adverse EventIncidence Rate (Trimix/Bimix)Notes
Priapism (prolonged erection >4 hours)7.1%A serious complication requiring immediate medical attention.
Penile Fibrosis/Nodules12.4% with this compound/phentolamine combination.Risk appears to correlate with the number of injections and duration of therapy.
Penile Pain/Discomfort12.4% - 13.6%Often mild and transient.
Bruising/Hematoma7.6% - 20.9%Typically resolves within a few days.

Signaling Pathways and Mechanism of Action

The synergistic effect of Trimix is achieved by targeting multiple signaling pathways involved in cavernosal smooth muscle relaxation and vasodilation.

Application Notes and Protocols for In Vivo Delivery of Papaverine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for Papaverine in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate the effective design and execution of preclinical studies involving this compound.

Introduction to this compound

This compound is an opium alkaloid primarily used as a non-specific smooth muscle relaxant and vasodilator.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), particularly PDE10A, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] This elevation in cyclic nucleotides activates downstream signaling cascades, including the cAMP/PKA and MEK/Erk pathways, resulting in vasodilation and other physiological effects.[2] In rodent models, this compound is frequently investigated for its therapeutic potential in conditions such as cerebral vasospasm, erectile dysfunction, and as a radiosensitizer in cancer therapy.[2]

Data Presentation: Quantitative In Vivo Data for this compound in Rodent Models

The following tables summarize key quantitative data from various studies on the in vivo administration of this compound in rodent models.

Table 1: Dosage and Administration Routes for this compound in Rodent Models

Rodent ModelAdministration RouteDosage/ConcentrationTherapeutic ApplicationReference
Rat (Sprague-Dawley)Intracavernous Injection0.4 mgErectile Dysfunction[4]
Rat (Sprague-Dawley)Intraurethral Gel4-17.5 mg (in 0.2 ml gel)Erectile Dysfunction[4]
RabbitIntravenous (IV)2 mg/kgCerebral Vasospasm
RabbitIntra-arterial (IA)2 mg/kgCerebral Vasospasm
RabbitIntracisternal (IC)2 mg/kgCerebral Vasospasm
Rat (Wistar Albino)Intracisternal InjectionNot specifiedCerebral Vasospasm
Rat (Swiss-Albino)Intra-arterial InfusionNot specifiedCerebral Vasospasm
Mouse (A/J)Subcutaneous InjectionNot specifiedNeuroblastoma
Mouse (EO771 & A549 xenograft)Intraperitoneal (IP)2 mg/kgTumor Hypoxia/Radiosensitization

Table 2: Pharmacokinetic Parameters of this compound in Rodents

Rodent ModelAdministration RouteHalf-life (t½)Protein BindingKey Metabolic PathwayReference
RatIntravenous (IV)~15 minutes>90%Hepatic metabolism, excreted as glucuronide conjugates[5]
General RodentOral0.5 to 2 hours (variable)~90%Hepatic[6]

Experimental Protocols

Preparation of this compound Solution for Injection

This compound hydrochloride is typically used for preparing solutions for parenteral administration. It is soluble in water.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Determine the desired concentration of the this compound solution based on the target dose and injection volume.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound hydrochloride powder.

  • Dissolve the powder in the appropriate volume of sterile saline or water.

  • Gently agitate the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at an appropriate temperature as recommended by the manufacturer, typically protected from light.

Note: this compound hydrochloride injection should not be added to Lactated Ringer's Injection as it may cause precipitation.[7]

Intravenous (IV) Tail Vein Injection in Rats

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized syringes (e.g., 1 mL)

  • 25-27G needles

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • To confirm correct placement, a small amount of blood may flash back into the needle hub.

  • Slowly inject the this compound solution. The injection should proceed with minimal resistance. If a blister forms, the needle is not in the vein and should be withdrawn.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized syringes (e.g., 1 mL)

  • 25-27G needles

  • 70% ethanol

Protocol:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.[8]

  • Swab the area with 70% ethanol.

  • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[9]

  • Aspirate gently to ensure that no blood or urine is drawn into the syringe.

  • Inject the this compound solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Oral Gavage in Rodents

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (feeding needle) with a ball tip

  • Syringe

Protocol:

  • Select the appropriate size of the gavage needle based on the animal's weight.[10]

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[10]

  • Restrain the animal firmly, keeping the head and neck extended to straighten the esophagus.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle.[11]

  • If any resistance is met, withdraw the needle and attempt again.

  • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

  • After administration, gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to the accumulation of cAMP and cGMP. This triggers downstream signaling cascades that promote smooth muscle relaxation.

Papaverine_Mechanism_of_Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA Protein Kinase A (PKA) cAMP_cGMP->PKA Activates PKG Protein Kinase G (PKG) cAMP_cGMP->PKG Activates Ca_channels ↓ Ca²⁺ Influx PKA->Ca_channels MLCK ↓ Myosin Light Chain Kinase (MLCK) PKA->MLCK PKG->Ca_channels MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_channels->Relaxation MLCP->Relaxation

Caption: this compound's mechanism of action in smooth muscle relaxation.

This compound has also been shown to influence the MEK/Erk signaling pathway, which can be partially regulated by the cAMP/PKA pathway.[2]

Papaverine_Signaling_Pathway This compound This compound PDE PDE Inhibition This compound->PDE cAMP ↑ cAMP PDE->cAMP PKA PKA Activation cAMP->PKA MEK MEK PKA->MEK Partially Regulates Inflammation ↓ Pro-inflammatory Factors PKA->Inflammation Erk Erk MEK->Erk Activates Erk->Inflammation

Caption: this compound's influence on the cAMP/PKA and MEK/Erk pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a rodent model.

Experimental_Workflow Animal_Model Select Rodent Model (e.g., Rat, Mouse) Dose_Prep Prepare this compound Solution Animal_Model->Dose_Prep Administration Administer this compound (e.g., IV, IP, Oral) Dose_Prep->Administration Monitoring Monitor Animal (Physiological & Behavioral) Administration->Monitoring Data_Collection Data Collection (e.g., Blood Pressure, Tissue Samples) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for in vivo this compound studies.

References

Papaverine as a Potential Therapeutic Agent in Glioblastoma: Application Notes and Protocols for Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and preclinical experimental protocols for investigating the use of papaverine, a non-narcotic opium alkaloid, in the context of human glioblastoma (GBM) xenograft mouse models. This compound has demonstrated potential as an anti-cancer agent, both as a monotherapy and in combination with the standard-of-care chemotherapeutic, temozolomide (TMZ).

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The therapeutic efficacy of temozolomide is often limited by drug resistance.[1] Recent research has identified this compound as a potential candidate for GBM treatment.[2][3][4] this compound's mechanisms of action are multifaceted, including the inhibition of phosphodiesterase 10A (PDE10A) and the disruption of the interaction between High-Mobility Group Box 1 (HMGB1) and its Receptor for Advanced Glycation End-products (RAGE).[2][5][6][7][8] This disruption has been shown to suppress glioblastoma cell proliferation.[5][6]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on human glioblastoma cells.

Table 1: In Vitro Efficacy of this compound on Human Glioblastoma Cell Lines

Cell LineDrugEC50 (µM)AssayReference
U87MG (TMZ-sensitive)This compound11Clonogenicity Assay[9]
29WST-8 Assay[3][10]
Temozolomide23Clonogenicity Assay[9]
42WST-8 Assay[3]
T98G (TMZ-resistant)This compound4.5Clonogenicity Assay[9]
40WST-8 Assay[3][10]
Temozolomide430Clonogenicity Assay[9]
390WST-8 Assay[3]

Table 2: In Vivo Efficacy of this compound in U87MG Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³) ± SE (Day 31)Tumor Volume Reduction vs. Temozolomide AloneReference
ControlNot Reported-[1]
This compoundNot Reported (No significant delay in tumor growth as monotherapy)-[1][9]
Temozolomide520 ± 162-[1]
This compound + Temozolomide196 ± 57~62%[1]

Signaling Pathway

This compound has been identified as an inhibitor of the HMGB1-RAGE interaction, a pathway crucial for tumor cell growth.[2] Additionally, it is known to inhibit PDE10A.[7][8] The diagram below illustrates the proposed mechanism of action of this compound in glioblastoma cells.

Papaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE Binds ERK1_phos Phosphorylated ERK1 RAGE->ERK1_phos Activates Cell_Proliferation Cell Proliferation ERK1_phos->Cell_Proliferation Promotes This compound This compound This compound->RAGE Inhibits Interaction PDE10A PDE10A This compound->PDE10A Inhibits cAMP_cGMP cAMP / cGMP PDE10A->cAMP_cGMP Degrades Downstream_Pathways Downstream Pathways (e.g., PI3K/Akt/mTOR) cAMP_cGMP->Downstream_Pathways Activates Inhibition_Proliferation Inhibition of Proliferation Downstream_Pathways->Inhibition_Proliferation Experimental_Workflow start Start cell_culture 1. Cell Culture (U87MG/T98G) start->cell_culture in_vitro 2. In Vitro Assays (Clonogenicity, Viability) cell_culture->in_vitro xenograft 3. Xenograft Implantation (Immunodeficient Mice) cell_culture->xenograft randomization 4. Tumor Establishment & Randomization xenograft->randomization treatment 5. Drug Administration (this compound, TMZ, Combo) randomization->treatment monitoring 6. Tumor Growth Monitoring (Imaging, Calipers) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, Histology) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for Papaverine in Vasospasm Prevention during Microsurgery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intraoperative vasospasm, the sudden constriction of blood vessels, is a significant challenge in microsurgery, occurring in 5-10% of cases and potentially leading to reduced blood flow, thrombosis, and flap failure[1]. Papaverine, an opium alkaloid, is a widely used topical vasodilator to prevent and treat this complication[2][3]. It acts directly on vascular smooth muscle to induce relaxation and increase vessel diameter, thereby facilitating anastomosis and improving surgical outcomes[4][5][6]. These notes provide a comprehensive overview of this compound's mechanism, quantitative efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action

This compound functions primarily as a non-specific phosphodiesterase (PDE) inhibitor within vascular smooth muscle cells[1][7][8][9][10]. Its mechanism involves several key steps:

  • Phosphodiesterase (PDE) Inhibition: this compound blocks PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[7][10][11].

  • Increased Cyclic Nucleotides: Inhibition of PDE leads to the accumulation of intracellular cAMP and cGMP[1][7][10][12].

  • Calcium Regulation: Elevated levels of cAMP and cGMP are thought to decrease intracellular calcium (Ca2+) concentrations, potentially by inhibiting calcium influx or blocking its release from intracellular stores[3][7][10].

  • Smooth Muscle Relaxation: The reduction in available intracellular Ca2+ prevents the activation of myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains. This action inhibits the formation of cross-bridges between actin and myosin filaments, resulting in vasodilation and smooth muscle relaxation[10].

Some evidence also suggests this compound may directly inhibit calcium channels[13][14].

Papaverine_Mechanism cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades Increased_cAMP_cGMP ↑ cAMP / cGMP Ca_Influx ↓ Intracellular Ca²⁺ Increased_cAMP_cGMP->Ca_Influx Leads to MLCK Myosin Light-Chain Kinase (MLCK) Inactivation Ca_Influx->MLCK Causes Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Results in

Caption: this compound's signaling pathway for inducing vasodilation.

Quantitative Data Summary

The efficacy of this compound in preventing vasospasm has been quantified in various studies. The following tables summarize key findings.

Table 1: Efficacy of Topical this compound in Clinical Microsurgery

Parameter Finding Source
Arterial Diameter Increase 66% on average (from 1.5 mm to 2.5 mm) [1][15]
Venous Diameter Increase 23% on average (from 2.46 mm to 3.02 mm) [1][15]
Onset of Action 1–5 minutes [1][15]
Flap Survival Rate 15% improvement [1][15]

| Re-exploration Rate | Decreased from 8% to 3% |[1][15] |

Table 2: In Vitro Studies on this compound's Vasodilatory Effect (Human Radial Artery)

This compound Concentration Vasodilatory Effect Endothelial Integrity (% Undamaged) Source
0.5 mg/ml Effective vasodilation 72.86 ± 9.3% [16][17][18]

| 2.0 mg/ml | Stronger vasodilation than 0.5 mg/ml | 50.23 ± 13.42% (significant damage) |[16][17][18] |

Table 3: this compound Dosing and Preparation in Microsurgery

Application Preparation / Dose Source
Topical Spray 2 ml of this compound diluted in 8 ml of normal saline. [1]
Topical Irrigation 60 mg of this compound per 500 ml of irrigation solution. [19]
Intra-arterial (Cerebral) 30 to 120 mg, administered slowly. [9]

| Intra-arterial (Cerebral) | Typical range: 150-300 mg (Supraclinoid ICA). |[20] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing this compound's efficacy in research settings.

Protocol 1: In Vitro Assessment of Vasodilation using Organ Bath Myography

Objective: To quantify the vasodilatory effect of different this compound concentrations on isolated arterial segments.

Materials:

  • Arterial segments (e.g., human radial artery, rat femoral artery)[16][18][21]

  • Krebs-Henseleit buffer

  • Myography system (Organ bath)

  • Vasoconstricting agent (e.g., Potassium Chloride (KCl), Phenylephrine)[16][17]

  • This compound solutions (e.g., 0.5 mg/ml and 2.0 mg/ml)[16][17]

  • Dissection microscope and tools

Methodology:

  • Tissue Harvest: Obtain arterial segments using a "no-touch" technique to preserve endothelial integrity[16][17]. Place segments immediately in cold Krebs-Henseleit buffer.

  • Preparation: Under a microscope, carefully remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Pre-contraction: Induce a stable contraction by adding a vasoconstricting agent like KCl or phenylephrine to the bath[16][17].

  • This compound Application: Once a stable contraction plateau is reached, add the test concentration of this compound to the bath.

  • Data Recording: Record the isometric tension continuously. The vasodilatory effect is measured as the percentage of relaxation from the pre-contracted state[16][17][18].

  • Histological Analysis: After the experiment, fix the arterial rings for histological examination to assess endothelial damage (e.g., using CD34 endothelial marker)[16][17].

Protocol 2: In Vivo Assessment of Vasospasm Prevention in a Rat Model

Objective: To evaluate the efficacy of topical this compound in preventing vasospasm after microvascular anastomosis in an animal model.

Materials:

  • Wistar rats (or other appropriate animal model)[22]

  • General anesthetic

  • Surgical microscope and microsurgical instruments

  • Topical this compound solution

  • Control solution (e.g., normal saline)

  • High-resolution digital camera with a scale for measurement

Methodology:

  • Anesthesia and Preparation: Anesthetize the rat and shave the surgical site (e.g., groin for femoral artery access).

  • Vessel Exposure: Make an incision and carefully dissect to expose the femoral artery, minimizing trauma to the vessel[22].

  • Baseline Measurement: Measure and photograph the external diameter of the exposed artery[22].

  • Arteriotomy and Anastomosis: Transect the artery completely.

  • Topical Application:

    • Treatment Group: Apply the this compound solution directly onto the adventitia of the vessel ends before and after anastomosis[22].

    • Control Group: Apply an equal volume of normal saline.

  • Anastomosis: Perform the end-to-end microvascular anastomosis.

  • Post-Anastomosis Measurement: After a set time (e.g., 10 minutes) following the completion of the anastomosis, measure and photograph the vessel diameter again at the anastomotic site[1][15][22].

  • Data Analysis: Compare the percentage change in vessel diameter between the this compound and control groups to determine efficacy in preventing vasospasm[22].

Protocol 3: Clinical Application of Topical this compound

Objective: To prevent or relieve intraoperative vasospasm during clinical microvascular surgery.

Materials:

  • Sterile this compound solution (e.g., 30 mg/ml)[9]

  • Sterile normal saline for dilution

  • Sterile syringe and spray nozzle or dropper

Methodology:

  • Solution Preparation: Prepare the vasodilator solution by diluting this compound in normal saline. A common preparation involves diluting 2 ml of this compound in 8 ml of normal saline[1]. The final concentration should be confirmed by the surgical team based on institutional protocols.

  • Vessel Identification: After dissecting and isolating the recipient and flap vessels, identify any areas of spasm or constriction.

  • Baseline Measurement: Before application, measure the vessel diameter using a microsurgical scale for quantitative assessment[1].

  • Topical Application: Gently spray or drip the diluted this compound solution directly onto the exposed artery and vein at the site of the planned microvascular anastomosis[1]. Ensure complete coverage of the vessel surface.

  • Incubation Time: Allow 5-10 minutes for the medication to take effect[1][15]. During this time, keep the surgical site moist with warmed irrigation solution.

  • Post-Application Measurement: Re-measure the vessel diameters to confirm vasodilation before proceeding with the anastomosis[1].

  • Monitoring: Continuously monitor flap perfusion intraoperatively and postoperatively through clinical indicators like color, temperature, and capillary refill[1].

Research_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase iv_1 Harvest Arterial Segments iv_2 Organ Bath Myography (Protocol 1) iv_1->iv_2 iv_3 Test this compound Concentrations (e.g., 0.5 vs 2.0 mg/ml) iv_2->iv_3 iv_4 Assess Vasodilation & Endothelial Damage iv_3->iv_4 data_analysis Quantitative Data Analysis (Compare Groups) iv_4->data_analysis inv_1 Animal Model Preparation (e.g., Rat Femoral Artery) inv_2 Induce Vasospasm/ Perform Anastomosis inv_1->inv_2 inv_3 Topical this compound Application (Protocol 2) inv_2->inv_3 inv_4 Measure Vessel Diameter & Assess Patency inv_3->inv_4 inv_4->data_analysis start Hypothesis: This compound prevents vasospasm start->iv_1 start->inv_1 conclusion Conclusion on Efficacy and Optimal Dose data_analysis->conclusion

Caption: Typical research workflow for evaluating this compound's efficacy.

Safety and Considerations

  • Endothelial Damage: While effective, higher concentrations of this compound (e.g., 2 mg/ml) have been shown to cause significant damage to the vascular endothelium, which could compromise long-term graft patency[16][17][18]. Researchers should consider using the lowest effective concentration.

  • Cytotoxicity: Some studies have indicated that this compound can exhibit cytotoxicity at concentrations used clinically[23].

  • Systemic Effects: Although typically applied topically, systemic absorption can occur. Intravenous or intra-arterial administration requires careful monitoring as it can cause hypotension[9][14].

  • Precipitation with Heparin: this compound will precipitate when mixed with heparin; they should not be administered in the same solution[14].

  • Alternatives: Other vasodilators, such as calcium channel blockers (verapamil, nicardipine) and local anesthetics (lidocaine), are also used[2][24][25]. Evidence suggests that calcium channel blockers may be more effective than this compound and lidocaine[24][25].

Conclusion

This compound is a potent and rapid-acting vasodilator that remains a gold-standard agent for the prevention and treatment of intraoperative vasospasm in microsurgery[15]. Its primary mechanism involves the inhibition of phosphodiesterase, leading to smooth muscle relaxation. Quantitative data robustly supports its efficacy in increasing vessel diameter and improving flap survival rates[1][15]. However, researchers and clinicians must be mindful of its potential for endothelial damage at higher concentrations. The provided protocols offer a standardized framework for the continued investigation and optimal application of this compound in microsurgical research.

References

Papaverine as a Positive Control in Smooth Muscle Relaxation Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing papaverine as a positive control in smooth muscle relaxation experiments. This compound, a non-specific phosphodiesterase (PDE) inhibitor, serves as a reliable standard for inducing maximal relaxation in a variety of smooth muscle tissues, making it an essential tool for validating experimental setups and comparing the efficacy of novel vasodilator compounds.

Mechanism of Action

This compound exerts its relaxant effect on smooth muscle primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[2] This initiates a signaling cascade that results in a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain, ultimately leading to smooth muscle relaxation.[2] While PDE inhibition is its primary mechanism, some studies suggest that this compound may also contribute to relaxation by blocking calcium channels and inhibiting mitochondrial respiration.[4][5]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the effective concentrations of this compound required to induce relaxation in various smooth muscle tissues and cells. This data is crucial for designing experiments and interpreting results.

Table 1: this compound Concentration for Maximal Relaxation

Tissue/Cell TypePre-contraction AgentThis compound Concentration for ~100% RelaxationReference
Rat AortaEpinephrine0.18 mM[1][6]
Human Bladder MuscleHigh Potassium0.1 mM[7]

Table 2: IC50 Values of this compound in Smooth Muscle

Tissue/Cell TypeParameterIC50 ValueReference
Rat Aortic Smooth Muscle CellsCellular Viability (1 min)0.10 mM[1][6]
Human Coronary Artery Endothelial CellsCellular Viability (1 min)0.056 mM[1][6]
Guinea Pig IleumInhibition of Nerve-mediated Contractions3.53 µM (oral), 4.76 µM (anal)[8]

Experimental Protocols

This section outlines a detailed methodology for a typical ex vivo smooth muscle relaxation experiment using an isolated organ bath, with this compound as the positive control.

Materials and Reagents
  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig ileum, human bladder strips)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and aerated with 95% O2 / 5% CO2

  • Contractile agonist (e.g., Phenylephrine, Carbachol, high Potassium solution)

  • This compound hydrochloride stock solution

  • Isolated organ bath system with isometric force transducer and data acquisition software

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Isolate Smooth Muscle Tissue B Mount in Organ Bath A->B C Equilibrate (60-90 min) B->C D Induce Submaximal Contraction (Agonist) C->D E Add Test Compound or This compound (Cumulative Doses) D->E F Record Relaxation E->F G Generate Dose-Response Curve F->G H Calculate IC50/EC50 G->H

General workflow for an ex vivo smooth muscle relaxation assay.
Detailed Protocol

  • Tissue Preparation:

    • Excise the desired smooth muscle tissue and place it in cold, oxygenated PSS.

    • Carefully clean the tissue of any adhering connective and adipose tissue.

    • Cut the tissue into appropriate-sized strips or rings (e.g., 2-5 mm).

    • Mount the tissue in the organ bath chamber, securing one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate in the PSS-filled organ bath for at least 60-90 minutes under a small resting tension.

    • Maintain the temperature at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).

    • Replace the PSS every 15-20 minutes during equilibration.

  • Viability Check:

    • After equilibration, induce a contraction with a standard contracting agent (e.g., 60 mM KCl or a submaximal concentration of an agonist like phenylephrine) to ensure tissue viability.

    • Wash the tissue with fresh PSS and allow it to return to the baseline resting tension.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction using an appropriate agonist (e.g., phenylephrine for vascular tissue, carbachol for intestinal or bladder tissue).

    • Allow the contraction to reach a stable plateau before adding any test compounds.

  • Application of this compound (Positive Control):

    • Once a stable contraction is achieved, add a concentration of this compound known to induce maximal relaxation (e.g., 100 µM to 1 mM) to the organ bath.

    • This will serve as the 100% relaxation reference for the experiment.

    • Record the relaxation response until a stable baseline is achieved.

  • Testing of Experimental Compounds:

    • After washing out the this compound and allowing the tissue to recover, a new stable contraction is induced.

    • Add the experimental compound in a cumulative manner, with stepwise increases in concentration, to generate a dose-response curve.

    • Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation induced by the test compound at each concentration as a percentage of the maximal relaxation induced by this compound.

    • Plot the percentage of relaxation against the log concentration of the test compound to generate a dose-response curve.

    • From the dose-response curve, calculate the IC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

The following diagram illustrates the primary signaling pathway through which this compound induces smooth muscle relaxation.

G This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp_cgmp ↑ cAMP & cGMP pka_pkg ↑ PKA & PKG camp_cgmp->pka_pkg ca_decrease ↓ Intracellular Ca²⁺ pka_pkg->ca_decrease mlcp_activation ↑ Myosin Light Chain Phosphatase (MLCP) pka_pkg->mlcp_activation relaxation Smooth Muscle Relaxation ca_decrease->relaxation mlc_dephosphorylation Myosin Light Chain Dephosphorylation mlcp_activation->mlc_dephosphorylation mlc_dephosphorylation->relaxation

Signaling pathway of this compound-induced smooth muscle relaxation.

By following these application notes and protocols, researchers can confidently employ this compound as a positive control, ensuring the robustness and reliability of their smooth muscle relaxation studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Papaverine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with papaverine precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: this compound precipitation in aqueous solutions is a common issue primarily influenced by pH. This compound is a weak base with a pKa of approximately 8.07. Its hydrochloride salt, the form typically used for preparing aqueous solutions, is more soluble in acidic environments. As the pH of the solution increases towards neutral or alkaline, the this compound hydrochloride is converted to its free base form, which is significantly less soluble in water, leading to precipitation.

Q2: What is the optimal pH for dissolving and storing this compound hydrochloride solutions?

A2: The optimal pH for dissolving and maintaining the stability of this compound hydrochloride solutions is in the acidic range. The pH for this compound hydrochloride injections is typically maintained between 3.0 and 5.0.[1] Studies have shown that the maximum solubility is achieved at an apparent pH of approximately 3.9.[2][3][4] For long-term storage, a pH range of 2.0-2.8 is recommended to minimize degradation.

Q3: Can I dissolve this compound hydrochloride in neutral or alkaline buffers like PBS (pH 7.4)?

A3: Direct dissolution of this compound hydrochloride in neutral or alkaline buffers is not recommended. The solubility of this compound is significantly lower at these pH values, and attempting to dissolve it directly will likely result in immediate precipitation. If you need to introduce this compound into a solution with a neutral or alkaline pH, it is advisable to first prepare a concentrated stock solution in an acidic vehicle and then dilute it into the final buffer, though precipitation may still occur depending on the final concentration.

Q4: Are there any common laboratory solutions or intravenous fluids that are incompatible with this compound hydrochloride?

A4: Yes, this compound hydrochloride is known to be incompatible with certain solutions, which can induce precipitation. A notable example is Lactated Ringer's solution. Mixing this compound hydrochloride with alkaline solutions or aminophylline can also lead to precipitation. It is generally compatible with dextrose and sodium chloride solutions.

Q5: How does temperature affect the solubility of this compound hydrochloride?

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.

Issue 1: Precipitate forms immediately upon adding this compound hydrochloride to the aqueous solvent.
Possible Cause Solution
Incorrect Solvent pH: The pH of the aqueous solvent is too high (neutral or alkaline).1. Check the pH of your solvent: Use a calibrated pH meter to verify the pH of your water or buffer. 2. Acidify the solvent: Before adding this compound hydrochloride, adjust the pH of the solvent to between 3.0 and 4.0 using a suitable acid (e.g., dilute hydrochloric acid or citric acid). 3. Use a pre-formulated acidic buffer: Consider using a buffer system that maintains a pH in the optimal range for this compound solubility.
High Concentration: The concentration of this compound hydrochloride exceeds its solubility limit at the given pH and temperature.1. Consult solubility data: Refer to the solubility tables to ensure your target concentration is achievable at the intended pH. 2. Prepare a more dilute solution: If possible, reduce the final concentration of the this compound solution. 3. Use a co-solvent: For non-clinical applications, the addition of a small percentage of a water-miscible organic solvent like ethanol may increase solubility, but this should be tested for compatibility with your experimental system.
Issue 2: The solution is initially clear but a precipitate forms over time.
Possible Cause Solution
Gradual pH Shift: The pH of the solution is gradually increasing due to interaction with the container or exposure to air (absorption of CO2).1. Verify and buffer the pH: Ensure the solution is adequately buffered to maintain the acidic pH. 2. Store properly: Store the solution in tightly sealed containers to minimize exposure to air. 3. Use appropriate containers: Glass vials are generally preferred for storing this compound solutions.
Temperature Fluctuation: The solution was prepared at an elevated temperature and precipitation occurs upon cooling to room temperature.1. Maintain temperature: If the experiment allows, maintain the solution at the temperature it was prepared at. 2. Re-dissolve with gentle warming: Before use, gently warm the solution to redissolve the precipitate. Ensure the temperature does not exceed 40°C. 3. Prepare a less saturated solution: The concentration may be too close to the saturation point at room temperature.

Data Presentation

Table 1: Solubility of this compound Hydrochloride at Different pH Values
pHSolubilityNotes
~3.9Maximum SolubilityApparent pH of maximum solubility.[2][3][4]
5.0Lower than at pH 3.9Solubility decreases as pH moves away from the optimum.[5]
6.5Significantly LowerFurther decrease in solubility as the solution becomes less acidic.[5]
>7.0Very LowPrecipitation of the free base is highly likely.

Note: Specific quantitative solubility values in mg/mL across a continuous pH range are not consistently reported in publicly available literature. The table reflects the qualitative relationship between pH and solubility.

Table 2: General Solubility of this compound and its Hydrochloride Salt
Compound Solvent Solubility
This compound (Free Base)WaterInsoluble
This compound (Free Base)Hot Ethanol, Benzene, Acetone, Glacial Acetic AcidVery Soluble[6]
This compound HydrochlorideWaterSparingly soluble to soluble.[4] 1 gram dissolves in approximately 30 mL of water.[6]
This compound HydrochlorideEthanolSlightly soluble.[4] 1 gram dissolves in approximately 120 mL of alcohol.[6]
This compound HydrochlorideChloroformSoluble[4]
This compound HydrochlorideEtherPractically insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Hydrochloride Solution for Injection (Example)

This protocol is based on information from a patent for preparing a pharmaceutical formulation and should be adapted for research purposes as needed.

Materials:

  • This compound hydrochloride powder

  • Water for Injection (WFI)

  • Citric acid (for pH adjustment)

  • Mannitol (optional, as a stabilizing excipient)

  • Sterile glassware

  • Stir plate and stir bar

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile beaker, add approximately 80% of the final required volume of WFI.

  • Heat the WFI to 40°C.

  • While stirring, slowly add the pre-weighed this compound hydrochloride powder and mannitol (if used) to the warm WFI.

  • Continue stirring until all components are fully dissolved.

  • Allow the solution to cool to room temperature.

  • Using a calibrated pH meter, adjust the pH of the solution to 2.8-3.5 by adding a small amount of citric acid solution.

  • Add WFI to reach the final desired volume and mix thoroughly.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Determination of Aqueous Solubility of this compound Hydrochloride using the Shake-Flask Method

This is a general protocol for determining the equilibrium solubility of a compound and should be optimized for your specific experimental needs.

Materials:

  • This compound hydrochloride powder

  • Buffer solutions at various pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: For each pH buffer to be tested, add an excess amount of this compound hydrochloride powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sampling and Dilution: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid at the bottom. Dilute the supernatant with the corresponding buffer to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation of Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the solubility of this compound hydrochloride at each pH and temperature.

Mandatory Visualizations

Logical Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed in This compound Solution check_ph Is the pH of the solution between 3.0 and 4.0? start->check_ph adjust_ph Adjust pH to 3.0-4.0 using dilute acid (e.g., HCl, Citric Acid) check_ph->adjust_ph No check_concentration Is the concentration below the known solubility limit? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_solution Dilute the solution or prepare a new, less concentrated solution check_concentration->dilute_solution No check_incompatibles Is the solution mixed with incompatible substances (e.g., Lactated Ringer's)? check_concentration->check_incompatibles Yes resolved Precipitation Issue Resolved dilute_solution->resolved reformulate Reformulate using a compatible solvent system (e.g., D5W, Normal Saline) check_incompatibles->reformulate Yes check_temperature Was the solution prepared warm and then cooled? check_incompatibles->check_temperature No reformulate->resolved warm_gently Gently warm the solution (not exceeding 40°C) to redissolve check_temperature->warm_gently Yes check_temperature->resolved No warm_gently->resolved

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Signaling Pathway of this compound's Vasodilatory Action

Papaverine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ca_channel L-type Calcium Channel ca_influx ca_channel->ca_influx Mediates This compound This compound This compound->ca_channel Blocks pde Phosphodiesterase (PDE) This compound->pde Inhibits amp 5'-AMP pde->amp Degrades gmp 5'-GMP pde->gmp Degrades camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka Activates cgmp cGMP cgmp->pde pkg Protein Kinase G (PKG) cgmp->pkg Activates ca_intracellular [Ca²⁺]i ↓ pka->ca_intracellular Leads to pkg->ca_intracellular Leads to relaxation Smooth Muscle Relaxation (Vasodilation) ca_intracellular->relaxation Promotes atp ATP ac Adenylate Cyclase gtp GTP gc Guanylate Cyclase ac->camp Converts gc->cgmp Converts

Caption: Dual mechanism of this compound leading to smooth muscle relaxation.

References

Technical Support Center: Optimizing Papaverine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing papaverine concentration in in vitro cell culture studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in cell culture?

A1: this compound is a non-narcotic opium alkaloid isolated from Papaver somniferum.[1][2] Its primary mechanism of action is the non-specific inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[1][3][4] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] These second messengers, in turn, can modulate various downstream signaling pathways, including those involved in smooth muscle relaxation, vasodilation, and cell proliferation.[1][4][5][6] this compound may also exert its effects by inhibiting calcium channels and affecting intracellular calcium mobilization.[4][5][7][8]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound is highly dependent on the cell type and the biological effect being studied. Based on published literature, a broad starting range of 10 µM to 300 µM is often used in initial dose-response studies for assessing effects on cell proliferation and viability.[3] For studies specifically investigating vasodilation or smooth muscle relaxation, concentrations may vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How does this compound's effect vary across different cell lines?

A3: The effects of this compound are cell-line specific.[1] For instance, some cancer cell lines have shown a significant decrease in cell viability at concentrations that have minimal effect on non-tumorigenic cell lines.[3] The antiproliferative effects have been observed to be more prominent in cell lines like MDA-MB-231 and A549 compared to DU145 after 48 and 72 hours of exposure.[3] Therefore, it is essential to empirically determine the optimal concentration for each cell line.

Q4: What are the potential cytotoxic effects of this compound?

A4: this compound can induce cytotoxicity, particularly at higher concentrations and with longer exposure times.[3][9] Studies have shown that high doses of this compound (100–1000 μM) can reduce cell growth.[3] In some cell types, like vascular endothelial and smooth muscle cells, this compound concentrations of 100 µM and 1000 µM have been shown to induce apoptosis.[10] It is important to assess cytotoxicity in your specific cell line to distinguish between desired biological effects and non-specific toxicity.

Q5: How should I prepare and store this compound for cell culture experiments?

A5: this compound hydrochloride is sparingly soluble in water but soluble in ethanol and chloroform.[11][12][13] For cell culture, it is typically dissolved in a suitable solvent like DMSO or ethanol to create a stock solution, which is then further diluted in the culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1% for DMSO). This compound solutions should be stored protected from light.[11] While this compound hydrochloride is stable in solution for extended periods when refrigerated, it's best practice to prepare fresh dilutions from the stock solution for each experiment to ensure consistency.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death Even at Low Concentrations 1. High cytotoxicity of this compound for the specific cell line.[3][9] 2. High solvent (e.g., DMSO) concentration. 3. Low initial cell seeding density.1. Test a lower concentration range (e.g., nanomolar to low micromolar). 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Optimize cell seeding density to ensure a healthy starting population.
No Observable Effect at Tested Concentrations 1. The concentration range is too low. 2. Insufficient incubation time. 3. The cell line is resistant to this compound.[3] 4. This compound instability in the culture medium.[15]1. Test a higher concentration range (e.g., up to 300 µM or higher), being mindful of solubility.[3] 2. Increase the incubation time (e.g., 48, 72, or 96 hours).[3] 3. Consider using a different, potentially more sensitive, cell line. 4. Prepare fresh this compound solutions for each experiment.
Precipitate Forms in the Culture Medium 1. Low solubility of this compound at the tested concentration.[11] 2. Interaction with components of the culture medium.1. Visually inspect the medium for precipitate after adding this compound. 2. Prepare a fresh, more dilute stock solution. 3. Consider using a different solvent for the stock solution, ensuring it is cell-compatible. 4. Perform a solubility test of this compound in your specific culture medium.
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Inconsistent incubation times or conditions. 3. Pipetting errors during serial dilutions. 4. Different batches of this compound or other reagents.1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters (incubation time, temperature, CO2 levels). 3. Ensure accurate and consistent pipetting techniques. 4. Qualify new batches of this compound and critical reagents before use.

Data Presentation

Table 1: Effects of this compound on Cell Growth in Different Cancer Cell Lines after 48h Exposure

This compound Concentration (µM)MDA-MB-231 (% Cell Growth)A549 (% Cell Growth)DU145 (% Cell Growth)
5089%76%80%
10056%61%80%
15055%53%64%
30029%32%31%
(Data summarized from a study on the effects of this compound on cell proliferation)[3]

Table 2: Effects of this compound on Cell Growth in Different Cancer Cell Lines after 72h Exposure

This compound Concentration (µM)MDA-MB-231 (% Cell Growth)A549 (% Cell Growth)DU145 (% Cell Growth)
5069%97.4%72%
10056%67.0%55%
15048%36.3%42%
30018%16.3%16%
(Data summarized from a study on the effects of this compound on cell proliferation)[3]

Experimental Protocols

1. Cell Viability/Proliferation Assay (Crystal Violet Staining)

This protocol is adapted from a study investigating the antiproliferative effects of this compound.[3]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 150, 300 µM). Include a vehicle control (medium with the same final concentration of the solvent) and a negative control (medium only). Replace the existing medium in the wells with the this compound-containing or control medium.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

    • Wash the cells again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

2. Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is based on a study that assessed the effect of this compound on cell migration.[16]

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add complete culture medium containing different concentrations of this compound (e.g., 10, 50, 100, 150 µM) or control medium to the respective wells.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 18, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Papaverine_Mechanism_of_Action cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway cluster_ca Calcium Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_channel Calcium Channels This compound->Ca_channel Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase GTP GTP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation / Vasodilation PKA->Relaxation Proliferation Decreased Cell Proliferation PKA->Proliferation PKG->Relaxation Ca_intracellular Intracellular Ca2+ Ca_channel->Ca_intracellular Influx Ca_intracellular->Relaxation

Caption: this compound's primary signaling pathways.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment wash_pbs Wash with PBS incubate_treatment->wash_pbs fix_cells Fix cells wash_pbs->fix_cells stain_cv Stain with Crystal Violet fix_cells->stain_cv wash_water Wash with water stain_cv->wash_water solubilize Solubilize stain wash_water->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Troubleshooting_Logic start Unexpected Result high_death High Cell Death? start->high_death no_effect No Observable Effect? start->no_effect inconsistent Inconsistent Results? start->inconsistent high_death->no_effect No check_conc Lower Concentration Range high_death->check_conc Yes check_solvent Check Solvent Concentration high_death->check_solvent Yes check_seeding Optimize Seeding Density high_death->check_seeding Yes no_effect->inconsistent No increase_conc Increase Concentration Range no_effect->increase_conc Yes increase_time Increase Incubation Time no_effect->increase_time Yes check_stability Check this compound Stability no_effect->check_stability Yes check_passage Standardize Cell Passage inconsistent->check_passage Yes check_protocol Standardize Protocol inconsistent->check_protocol Yes check_reagents Qualify Reagents inconsistent->check_reagents Yes

Caption: A logical troubleshooting guide.

References

Papaverine degradation products and their effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with papaverine. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound and the potential impact of its degradation products on experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is susceptible to degradation, particularly through oxidation and photochemical pathways. The primary degradation products identified in the literature are:

  • Papaverinol: An initial oxidation product.

  • Papaveraldine: A ketone formed from the subsequent oxidation of papaverinol.

  • This compound-N-oxide: Formed through oxidation.

  • 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt: A final, colored degradation product formed under the influence of UV light.

  • 6a,12a-diazadibenzo-[a,g]fluorenylium derivative: Another oxidation product that has been identified.

Q2: What conditions can cause this compound to degrade?

A2: this compound degradation can be initiated by several factors:

  • Light Exposure: this compound solutions are sensitive to light, particularly UV radiation, which can lead to photochemical degradation. It is recommended to protect this compound solutions from light.

  • Oxidation: The presence of oxygen can lead to the formation of oxidation products like papaverinol and papaveraldine. The rate of degradation is enhanced as a function of oxygen pressure.

  • pH: The stability of this compound hydrochloride solutions is optimal in a pH range of 2.0-2.8.

Q3: My this compound solution has turned yellow/brown. Can I still use it?

A3: A color change in your this compound solution, particularly to yellow or brown, is an indication of degradation. This coloration is often attributed to the formation of the final degradation product, a 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt. It is strongly recommended not to use discolored solutions, as the presence of degradation products can lead to unexpected and confounding results in your assays.

Q4: How can I detect and quantify this compound degradation products?

A4: Several analytical techniques can be used to separate and quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method. Thin-Layer Chromatography (TLC) can also be used for qualitative assessment.

Troubleshooting Guides

Problem 1: Inconsistent results in smooth muscle relaxation assays with this compound.

  • Possible Cause: Degradation of the this compound stock solution. This compound is a known smooth muscle relaxant, primarily through the inhibition of phosphodiesterases (PDEs). If your solution has degraded, the concentration of active this compound will be lower than expected, and the degradation products may have different or unknown effects on smooth muscle tissue.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound in an appropriate solvent and protect it from light.

    • Analyze your this compound stock solution using HPLC to check for the presence of degradation products.

    • Filter your this compound solution before use to remove any particulates.

    • Ensure the pH of your experimental buffer is within a range that does not accelerate this compound degradation.

Problem 2: Unexpected cytotoxicity observed in cell-based assays.

  • Possible Cause: Certain degradation products of this compound have been shown to possess cytotoxic and antiproliferative activity. For example, the 6a,12a-diazadibenzo-[a,g]fluorenylium derivative has demonstrated antiproliferative effects in MCF-7 breast cancer cells. If your this compound solution has degraded, these products could be contributing to the observed cytotoxicity.

  • Troubleshooting Steps:

    • Perform a quality check on your this compound. Use a fresh, properly stored batch of this compound.

    • Include a "degraded this compound" control. Intentionally degrade a small amount of your this compound solution by exposing it to UV light and test its effect in your cytotoxicity assay to see if it mimics the unexpected results.

    • Review your cell culture conditions. Ensure that the observed cytotoxicity is not an artifact of other experimental variables.

Problem 3: Altered telomerase activity in cancer cell lines.

  • Possible Cause: this compound itself has been shown to inhibit telomerase activity. Additionally, some of its oxidation products, such as the 6a,12a-diazadibenzo-[a,g]fluorenylium derivative and the 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium cation, can bind to G-quadruplex DNA, which may lead to telomerase inhibition.

  • Troubleshooting Steps:

    • Confirm the purity of your this compound. Use HPLC to ensure your stock solution is free from significant degradation.

    • Consider the dual effect. Be aware that both the parent compound and its degradation products may be contributing to the observed effects on telomerase.

    • Use a positive control for telomerase inhibition to validate your assay.

Data Presentation: Quantitative Effects in Assays

The following tables summarize the available quantitative data for this compound and one of its degradation products. Direct comparative data for papaverinol and papaveraldine in these specific assays is limited in the currently available literature.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC₅₀ (µM)Exposure Time (h)Reference
This compoundHepG-2 (Hepatocarcinoma)MTT12048
This compoundMDA-MB-231 (Breast Cancer)Crystal Violet>1048
This compoundMCF-7 (Breast Cancer)MTT72.6272
This compoundAMJ-13 (Breast Cancer)MTT62.1272
6a,12a-diazadibenzo-[a,g]fluorenylium derivative (Ligand 1)MCF-7 (Breast Cancer)Not Specified14.16 ± 0.0124
6a,12a-diazadibenzo-[a,g]fluorenylium derivative (Ligand 1)MCF-7 (Breast Cancer)Not Specified1.158 ± 0.05672

Table 2: Phosphodiesterase (PDE) Inhibition Data

CompoundPDE IsoformIC₅₀ (µM)Reference
This compoundPDE10A0.03

Table 3: Telomerase Inhibition Data

CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundHepG-2 (Hepatocarcinoma)qTRAP60

Experimental Protocols

1. Photochemical Degradation of this compound

This protocol describes a general method for inducing the photochemical degradation of this compound for experimental purposes.

  • Materials:

    • This compound hydrochloride

    • Solvent (e.g., water, chloroform, or ethanol)

    • UV lamp (e.g., 254 nm)

    • Quartz or UV-transparent vials

    • Stir plate and stir bars

  • Procedure:

    • Prepare a solution of this compound hydrochloride in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution to a quartz or UV-transparent vial containing a small stir bar.

    • Place the vial on a stir plate under the UV lamp. Ensure the lamp is at a fixed distance from the vial.

    • Expose the solution to UV light for a defined period. The duration of exposure will depend on the intensity of the UV source and the desired level of degradation. It is recommended to take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the degradation process.

    • Analyze the aliquots by HPLC to determine the extent of this compound degradation and the formation of degradation products.

2. MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound and its degradation products using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound and/or its degradation products

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (this compound and degradation products) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

3. Isolated Organ Bath for Smooth Muscle Relaxation

This protocol provides a method for evaluating the effects of this compound and its degradation products on smooth muscle contractility.

  • Materials:

    • Smooth muscle tissue (e.g., rat aorta, guinea pig ileum)

    • Krebs-Henseleit solution

    • Isolated organ bath system with force transducer and data acquisition software

    • Carbogen gas (95% O₂, 5% CO₂)

    • Contractile agent (e.g., phenylephrine, KCl)

    • This compound and/or its degradation products

  • Procedure:

    • Prepare and mount the smooth muscle tissue in the organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

    • Induce a stable contraction using a contractile agent (e.g., phenylephrine for vascular tissue, KCl for intestinal tissue).

    • Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (this compound or degradation product) to the bath.

    • Record the relaxation response at each concentration.

    • Calculate the percentage of relaxation relative to the pre-contracted tension and plot a concentration-response curve to determine the EC₅₀ value.

Diagrams

Papaverine_Degradation_Pathway This compound This compound Papaverinol Papaverinol This compound->Papaverinol Oxidation Indolo_isoquinolinylium 2,3,9,10-tetramethoxy-12-oxo- 12H-indolo[2,1-a]isoquinolinylium salt This compound->Indolo_isoquinolinylium UV Light Papaveraldine Papaveraldine Papaverinol->Papaveraldine Oxidation Papaverinol->Indolo_isoquinolinylium UV Light Papaveraldine->Indolo_isoquinolinylium UV Light

Caption: Simplified photochemical and oxidative degradation pathway of this compound.

Smooth_Muscle_Relaxation_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Isolate Smooth Muscle Tissue Isolate Smooth Muscle Tissue Mount in Organ Bath Mount in Organ Bath Isolate Smooth Muscle Tissue->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Induce Contraction Induce Contraction Equilibrate->Induce Contraction Add Test Compound Add Test Compound Induce Contraction->Add Test Compound Record Relaxation Record Relaxation Add Test Compound->Record Relaxation Calculate % Relaxation Calculate % Relaxation Record Relaxation->Calculate % Relaxation Determine EC50 Determine EC50 Calculate % Relaxation->Determine EC50

Caption: Experimental workflow for an isolated organ bath smooth muscle relaxation assay.

Papaverine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Simplified signaling pathway of this compound-induced smooth muscle relaxation.

Technical Support Center: Papaverine Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of papaverine in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide: Common this compound Stability Issues

This guide addresses the most frequent problems researchers face when working with this compound solutions, such as precipitation, discoloration, and loss of potency.

Issue 1: Precipitation Observed in this compound Solution

Question: I prepared a this compound hydrochloride solution in a neutral buffer (e.g., PBS pH 7.4), and a precipitate formed. How can I resolve this?

Answer:

Precipitation of this compound in neutral or alkaline buffers is a common issue due to its low solubility at higher pH. This compound hydrochloride is the salt of a weak base and is significantly more soluble in acidic conditions.

Root Cause Analysis and Solution Workflow:

Start Precipitate Observed Check_pH Check Buffer pH Start->Check_pH pH_High Is pH ≥ 5.0? Check_pH->pH_High Acidify Lower pH to < 4.0 (Optimal: 2.0-3.0) pH_High->Acidify Yes Check_Conc Check Concentration pH_High->Check_Conc No Resolved Issue Resolved Acidify->Resolved Conc_High Is Concentration too High? Check_Conc->Conc_High Dilute Dilute Solution or Use Co-solvent (e.g., Ethanol) Conc_High->Dilute Yes Conc_High->Resolved No Dilute->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Protocol for pH Adjustment:

  • Initial Preparation: When preparing stock solutions, dissolve this compound hydrochloride in sterile, deionized water or a slightly acidic buffer.

  • pH Measurement: Before adding this compound to your final experimental buffer, measure the pH of the buffer.

  • Buffering Issues: Attempts to buffer this compound-phentolamine solutions resulted in precipitation at a pH greater than or equal to 5.0[1]. The optimal pH for storing this compound solutions is between 2.0 and 2.8[2][3].

  • Acidification: If your experimental conditions allow, adjust the pH of the final solution to be below 4.0 using a small amount of dilute HCl.

  • Final Check: Gently agitate the solution and visually inspect for any remaining precipitate. If the issue persists, consider if the concentration is too high for the chosen solvent system.

Issue 2: Solution Discoloration (Yellowing/Browning) and Potency Loss

Question: My this compound solution has turned yellow/brown upon storage, and I suspect it has degraded. What causes this and how can I prevent it?

Answer:

Discoloration is a strong indicator of chemical degradation, primarily through oxidation and photolysis. This compound is sensitive to both oxygen and light, leading to the formation of degradation products that can alter the solution's color and reduce its efficacy.[2][4][5]

Key Degradation Pathways:

  • Oxidation: this compound can be easily oxidized to form products like papaverinol and papaveraldine, especially in the presence of atmospheric oxygen.[5][6][7]

  • Photodegradation: Exposure to UV light, and to a lesser extent ambient light, initiates photolysis, which proceeds via first-order kinetics.[8][9] The final degradation product is a complex, colored 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinylium salt.[4][5]

Prevention Strategy Workflow:

Start Prepare this compound Solution Protect_Light Store in Amber Vials or Wrap in Aluminum Foil Start->Protect_Light Protect_Oxygen Use Degassed Buffers and/or Overlay with Inert Gas (N2, Ar) Start->Protect_Oxygen Control_Temp Store at Low Temperature (Refrigerate at 2-8°C) Start->Control_Temp Add_Stabilizer Consider Adding Stabilizers (e.g., Antioxidants, Photoprotectors) Protect_Light->Add_Stabilizer Protect_Oxygen->Add_Stabilizer Control_Temp->Add_Stabilizer Final_Solution Stable this compound Solution Add_Stabilizer->Final_Solution

Caption: Workflow for preventing this compound degradation.

Detailed Protocol for Preparing Stabilized this compound Solutions:

  • Buffer Preparation: Use high-purity water and buffer components. If possible, degas the buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve this compound hydrochloride in the degassed, acidic buffer.

  • Light Protection: Immediately transfer the solution to amber glass vials or wrap clear vials completely in aluminum foil to protect from light.[2] this compound is sensitive to light and moisture.[2]

  • Inert Atmosphere: For long-term storage, after aliquoting the solution into vials, flush the headspace with nitrogen or argon before sealing. Ampouling under an inert gas has been shown to maintain stability for up to two years.[3]

  • Storage Temperature: Store the aliquots at 2-8°C. Avoid repeated freeze-thaw cycles. This compound hydrochloride solutions show minimal loss (<1%) over 30 days when stored at 5°C.

Quantitative Data on this compound Stability

The following tables summarize quantitative data from stability studies.

Table 1: Stability of this compound HCl in Injectable Mixtures Data from a study on injectable mixtures of this compound HCl (30 mg/mL) and phentolamine mesylate.

Storage TemperatureDurationThis compound HCl Remaining
5°C (Refrigerated)30 days> 99%
25°C (Room Temp)30 days> 99%

Table 2: Stability of Lyophilized this compound/Phentolamine/Alprostadil Data from a study on a lyophilized combination product, reconstituted into a solution.

Storage ConditionDurationThis compound Remaining
Solution at 4°C (Refrigerated)19 weeks98.7%
Solution at 25°C (Room Temp)5 days99.6%
Lyophilized at 4°C (Refrigerated)24 months99.7%
Lyophilized at 25°C (Room Temp)24 months98.4%
[10]

Table 3: Effect of Photoprotectors on this compound HCl Photolysis Data from a study exposing this compound HCl (20 mg/mL in chloroform) to 254 nm UV light.

PhotoprotectorConcentrationReaction Rate Constant (k) h⁻¹
None0.00%0.143
Methyl 4-hydroxybenzoate0.10%0.028
[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a non-specific phosphodiesterase (PDE) inhibitor, with a notable effect on PDE10.[11][12] By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the relaxation of smooth muscles, particularly in the vascular system.[11][13]

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Degrades to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of this compound's action.

Q2: Can I use standard biological buffers like PBS or Tris for my this compound experiments?

A2: It is generally not recommended to dissolve or store this compound hydrochloride in standard neutral or alkaline buffers like PBS (pH 7.4) or Tris (pH > 7) due to the high risk of precipitation.[1] If your experiment requires a physiological pH, it is best to prepare a concentrated, acidic stock solution of this compound and add it to the final experimental buffer immediately before use, ensuring the final concentration of this compound is low enough to remain in solution.

Q3: How should I handle and dispose of this compound waste?

A3: Handle this compound powder and solutions in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For disposal, follow your institution's guidelines for chemical waste. Typically, aqueous solutions may be neutralized and flushed with copious amounts of water, while concentrated solutions and solid waste should be collected in a designated hazardous waste container for incineration. When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides.[2]

Q4: What analytical method is best for confirming the concentration and stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable stability-indicating method for quantifying this compound.[8][10][14] This technique can separate the parent this compound peak from its degradation products, allowing for an accurate assessment of its concentration and purity over time.

References

Papaverine-Induced Side Effects in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating papaverine-induced side effects in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in animal studies?

A1: Based on available literature, the most frequently observed side effects of this compound in animal models include hepatotoxicity (liver damage), penile fibrosis (in studies related to erectile dysfunction), vascular toxicity (damage to blood vessels), and lung injury. The severity of these effects is often dependent on the dose, route of administration, and duration of treatment.

Q2: What is the primary mechanism of action of this compound that can lead to side effects?

A2: this compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this mechanism is responsible for its therapeutic smooth muscle relaxant effects, overstimulation or off-target effects of these signaling pathways are believed to contribute to its adverse effects.

Q3: Are there species-specific differences in this compound-induced side effects?

A3: Yes, different animal species can exhibit varying sensitivities and types of side effects to this compound. For instance, hepatotoxicity has been notably studied in rats, while penile fibrosis has been a key finding in monkeys. Vascular toxicity has been investigated in canine models. Researchers should carefully consider the animal model that is most relevant to their specific research question.

Troubleshooting Guides

Hepatotoxicity in Rat Models

Issue: Unexpectedly high levels of liver enzymes (ALT, AST) or observation of liver necrosis in rats treated with this compound.

Troubleshooting Steps:

  • Verify Dosage and Administration: Double-check the calculated dose and the concentration of the this compound solution. Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is being performed correctly and consistently.

  • Assess Vehicle Effects: If a vehicle is used to dissolve this compound, run a vehicle-only control group to ensure the observed hepatotoxicity is not an artifact of the vehicle itself.

  • Monitor Animal Health: Closely monitor the animals for clinical signs of distress, such as weight loss, lethargy, or changes in feeding behavior, which can be early indicators of toxicity.

  • Staggered Dosing Study: If high toxicity is observed, consider conducting a dose-response study with lower concentrations of this compound to identify a maximum tolerated dose (MTD).

  • Histopathological Analysis: Ensure proper fixation and staining of liver tissues to accurately assess the extent and nature of the liver damage.

Penile Fibrosis in Primate Models

Issue: Difficulty in inducing or consistently observing penile fibrosis after intracavernosal this compound injections in monkeys.

Troubleshooting Steps:

  • Injection Technique: Standardize the injection site and depth to ensure consistent delivery of this compound to the corpus cavernosum. Rotate injection sites to minimize localized trauma that could confound results.

  • Frequency and Duration: Penile fibrosis is often a result of chronic administration.[2][3] Review and potentially increase the frequency and/or duration of the this compound injections as tolerated by the animals.

  • Histological Staining: Utilize specific stains for collagen, such as Masson's trichrome, to accurately visualize and quantify the extent of fibrosis.

  • Control Group: Include a saline-injected control group to differentiate between this compound-induced fibrosis and fibrosis resulting from mechanical injury of the injections.

Vascular Toxicity in Canine Models

Issue: Inconsistent results in wire myography experiments assessing endothelial dysfunction or apoptosis in canine arteries exposed to this compound.

Troubleshooting Steps:

  • Tissue Handling: Ensure meticulous dissection and handling of the arterial tissue to maintain its viability and endothelial integrity. Keep the tissue in ice-cold physiological salt solution (PSS) at all times.[1]

  • Myograph Calibration and Equilibration: Properly calibrate the wire myograph and allow for an adequate equilibration period for the mounted arteries before adding this compound.

  • Concentration-Response Curve: Perform a full concentration-response curve for this compound to determine the optimal concentration for inducing vascular effects.

  • Apoptosis Assay Controls: When performing ApopTag® or similar TUNEL assays, include positive and negative controls to validate the staining procedure and ensure accurate interpretation of apoptotic cells.[3]

Quantitative Data Summary

Side EffectAnimal ModelRoute of AdministrationDosage/ConcentrationKey Quantitative FindingsReference(s)
Hepatotoxicity Rat (Hepatocytes)In vitro1 x 10⁻⁵ M to 1 x 10⁻³ MConcentration- and time-dependent decrease in cell viability and increase in enzyme leakage.[4]
Penile Fibrosis MonkeyIntracavernosalNot specifiedMinimal to marked fibrosis at the injection site after chronic treatment.[2][3]
Vascular Toxicity Dog (Internal Thoracic Artery)In vitro10⁻² mol/LSignificantly impaired endothelium-dependent relaxation.[5]
Lung Injury RatIntraperitoneal20 mg/kg and 40 mg/kgThis compound reversed increases in inflammatory markers (TNF-α, IL-6) and histopathological scores.[6][7]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Rats (In Vivo)
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Groups:

    • Group 1: Control (Vehicle - e.g., saline or corn oil).

    • Group 2: this compound (Low dose).

    • Group 3: this compound (High dose).

  • This compound Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations.

  • Administration: Administer this compound or vehicle daily via oral gavage for 14 days.

  • Monitoring: Record body weight and clinical observations daily.

  • Blood Collection: At the end of the treatment period, collect blood via cardiac puncture under anesthesia.

  • Serum Analysis: Analyze serum for liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathology: Euthanize the animals, collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

Protocol 2: Wire Myography for Vascular Function in Canine Arteries
  • Tissue Collection: Euthanize a healthy dog and immediately excise the desired artery (e.g., femoral or carotid artery). Place the artery in ice-cold Physiological Salt Solution (PSS).

  • Artery Preparation: Under a dissecting microscope, carefully clean the artery of surrounding connective and adipose tissue. Cut the artery into 2 mm rings.

  • Mounting: Mount the arterial rings on the two wires of a wire myograph chamber filled with PSS and continuously bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Normalization and Equilibration: Stretch the rings to their optimal resting tension and allow them to equilibrate for at least 30 minutes.

  • Viability Check: Contract the rings with a high potassium solution (KPSS) to ensure tissue viability.

  • This compound Incubation: Add this compound at the desired concentration to the bath and incubate for a specified period.

  • Endothelium-Dependent Relaxation: Pre-contract the rings with an agonist like phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine) to assess relaxation.

  • Data Analysis: Record the tension changes and express the relaxation as a percentage of the pre-contraction.

Signaling Pathway and Experimental Workflow Diagrams

Papaverine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE10A PDE10A This compound->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Breaks down cGMP cGMP PDE10A->cGMP Breaks down PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates MLCK MLCK (inactive) PKA->MLCK Inhibits Side_Effects Potential Side Effects (e.g., Vasotoxicity) PKA->Side_Effects MLCP MLCP (active) PKG->MLCP Activates PKG->Side_Effects Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK->Smooth_Muscle_Relaxation MLCP->Smooth_Muscle_Relaxation

Caption: this compound's mechanism of action leading to smooth muscle relaxation and potential side effects.

Experimental_Workflow_Hepatotoxicity start Start: Hepatotoxicity Study animal_prep Animal Preparation (Wistar Rats) start->animal_prep grouping Grouping (Control, this compound Low, this compound High) animal_prep->grouping administration Daily Oral Gavage (14 Days) grouping->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring blood_collection Blood Collection (Cardiac Puncture) monitoring->blood_collection serum_analysis Serum Analysis (ALT, AST, ALP) blood_collection->serum_analysis histopathology Liver Histopathology (H&E Staining) blood_collection->histopathology data_analysis Data Analysis & Interpretation serum_analysis->data_analysis histopathology->data_analysis

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in a rat model.

References

Technical Support Center: Overcoming Papaverine's Limited Duration of Action in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with papaverine's limited duration of action in experimental settings.

Frequently Asked Questions (FAQs)

1. Why does this compound have a short duration of action?

This compound's short duration of action is primarily due to its rapid metabolism in the liver. The biological half-life of this compound in humans is typically between 1.5 and 2.2 hours.[1] It undergoes extensive first-pass metabolism, with up to 70% of an oral dose being metabolized before it reaches systemic circulation.[2] This rapid clearance necessitates strategies to prolong its availability in experimental models.

2. What are the main mechanisms of action of this compound?

This compound has two primary mechanisms of action. Classically, it is known as a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE10A.[3] By inhibiting PDEs, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[3][4] More recently, this compound has been identified as an inhibitor of mitochondrial complex I, which can reduce cellular oxygen consumption.[5]

3. What are the common stability issues with this compound in experimental solutions?

This compound hydrochloride solutions can be unstable, particularly when exposed to light or inappropriate pH conditions. Photodegradation can occur, leading to the formation of oxidation products.[1][6][7][8] Additionally, this compound has a tendency to precipitate in solutions with a pH above its apparent pKa of 3.9, and in the presence of certain salts or serum components.[9][10]

Troubleshooting Guides

Issue 1: Rapid clearance of this compound in in vivo experiments.

Question: How can I extend the therapeutic window of this compound in my animal model?

Answer: Several strategies can be employed to prolong the systemic exposure of this compound:

  • Sustained-Release Formulations: Encapsulating this compound in drug delivery systems can provide a controlled and extended release.

  • Co-administration with Metabolic Inhibitors: Blocking the metabolic pathways of this compound can increase its plasma concentration and half-life.

  • Continuous Infusion: A continuous infusion can maintain steady-state plasma concentrations.

  • Prodrugs and Analogs: Chemical modification of the this compound molecule can alter its pharmacokinetic profile.

Strategies to Prolong this compound's Duration of Action
StrategyMethodAdvantagesDisadvantages
Sustained-Release Formulations PLGA NanoparticlesBiodegradable, well-characterized, tunable release.[11][12][13]Complex preparation, potential for burst release.
LiposomesBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.[6][14][15][16][17]Potential for instability, rapid clearance by the reticuloendothelial system.
MicrocapsulesHigher drug loading capacity, various preparation methods available.[4][7][18]Larger particle size may limit some applications.
Metabolic Inhibition Co-administration with CYP1A2 inhibitors (e.g., ciprofloxacin)Simple to implement, can significantly increase bioavailability.[19][20]Potential for off-target effects of the inhibitor, requires careful dose optimization.
Continuous Infusion Subcutaneous osmotic mini-pumps or intravenous infusionPrecise control over plasma concentration, maintains steady-state levels.[21]Invasive procedure, requires specialized equipment.
Chemical Modification Synthesis of long-acting prodrugs or analogsPotential for significant improvement in pharmacokinetic profile.[22]Requires chemical synthesis and extensive pharmacological evaluation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug like this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Workflow for PLGA Nanoparticle Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_prep Dissolve PLGA and this compound in Dichloromethane emulsify Emulsification (Probe Sonication) org_prep->emulsify aq_prep Prepare Poly(vinyl alcohol) (PVA) Solution in Water aq_prep->emulsify evap Solvent Evaporation (Magnetic Stirring) emulsify->evap collect Nanoparticle Collection (Ultracentrifugation) evap->collect wash Washing (Resuspend and Centrifuge) collect->wash final Final Product (Resuspend or Lyophilize) wash->final

Caption: Workflow for PLGA nanoparticle preparation.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator (optional)

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.[23]

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2-5% w/v).[23]

  • Emulsification: Add the organic phase to the aqueous PVA solution under constant stirring. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The energy and duration of sonication are critical for controlling particle size.[23][24]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[24]

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.[24]

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.[24]

  • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.[24]

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method.

Workflow for Liposome Preparation

G dissolve Dissolve Lipids and this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Under Vacuum) evaporate->dry hydrate Hydration (Add Aqueous Medium and Agitate) dry->hydrate downsize Downsizing (Sonication or Extrusion) hydrate->downsize final Final Liposome Suspension downsize->final

Caption: Workflow for liposome preparation.

Materials:

  • Phospholipids (e.g., soy lecithin)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Vacuum pump

  • Sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.[14][15][16]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[14][15][16]

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.[15]

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.[15][16]

  • Downsizing: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be downsized by sonication or extrusion through polycarbonate membranes with defined pore sizes.[14][15]

Troubleshooting Guide: this compound Solution Instability

Issue 2: Precipitation of this compound in physiological buffers.

Question: My this compound solution is forming a precipitate when I dilute it in my experimental buffer. How can I prevent this?

Answer: this compound hydrochloride precipitation in physiological buffers is a common issue. Here are several troubleshooting steps:

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in This compound Solution check_ph Check Buffer pH start->check_ph ph_high Is pH > 4.0? check_ph->ph_high adjust_ph Adjust Buffer pH to < 4.0 (if experimentally feasible) ph_high->adjust_ph Yes check_conc Check this compound Concentration ph_high->check_conc No success Precipitation Resolved adjust_ph->success conc_high Is Concentration High? check_conc->conc_high lower_conc Lower Working Concentration conc_high->lower_conc Yes check_temp Check Solution Temperature conc_high->check_temp No lower_conc->success temp_low Is Temperature Low? check_temp->temp_low warm_solution Gently Warm Solution temp_low->warm_solution Yes prepare_fresh Prepare Fresh Solution Immediately Before Use temp_low->prepare_fresh No warm_solution->success prepare_fresh->success

Caption: Troubleshooting workflow for this compound precipitation.

  • pH Adjustment: this compound hydrochloride is more soluble at a lower pH.[9] If your experimental conditions allow, adjusting the pH of your buffer to be slightly acidic (below 4.0) can prevent precipitation.

  • Concentration: High concentrations of this compound are more prone to precipitation.[10] Consider preparing a more dilute stock solution or lowering the final working concentration.

  • Temperature: The solubility of this compound can be temperature-dependent. Gently warming the buffer before adding the this compound stock may help.

  • Order of Addition: When preparing solutions, add the this compound stock solution to the buffer while vortexing to ensure rapid and even dispersion.

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment to minimize the time for precipitation to occur.

Issue 3: Degradation of this compound in solution due to light exposure.

Question: I am concerned about the photodegradation of my this compound solution during my experiment. What precautions should I take?

Answer: this compound is sensitive to light and can undergo photodegradation.[6][8][23] To minimize this:

  • Use Amber Vials: Store stock solutions and prepare working solutions in amber or light-protecting vials.

  • Work in Low Light: When possible, perform experimental manipulations involving this compound under low-light conditions.

  • Photoprotective Agents: For some applications, the addition of a photoprotective agent that absorbs UV radiation in a similar range to this compound, such as methyl 4-hydroxybenzoate, can enhance stability.[14][21] A study showed that at a concentration of 0.10%, methyl 4-hydroxybenzoate decreased the photolysis reaction rate constant of this compound hydrochloride from 0.143 h⁻¹ to 0.028 h⁻¹.[14]

By implementing these strategies and following the provided protocols and troubleshooting guides, researchers can more effectively manage the experimental challenges associated with this compound's limited duration of action and instability.

References

Technical Support Center: Investigating Papaverine-Induced Apoptosis in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the potential of papaverine to induce apoptosis in endothelial cells. This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce apoptosis in endothelial cells?

Yes, studies have shown that this compound can induce apoptosis in vascular endothelial cells.[1] Morphological changes associated with apoptosis, such as membrane blebbing, have been observed within an hour of treatment with 10⁻³ M this compound.[1] After 24 hours of incubation with this compound at concentrations of 10⁻⁴ M and 10⁻³ M, a significant increase in the number of apoptotic endothelial cells has been documented.[1]

Q2: What concentrations of this compound are effective at inducing apoptosis in endothelial cells?

Concentrations of 10⁻⁴ M and 10⁻³ M this compound have been shown to significantly induce apoptosis in porcine coronary endothelial cells after 24 hours of incubation.[1] It is important to note that the vehicle for this compound hydrochloride, an acidified saline solution (pH 4.8), did not cause apoptosis in these cells.[1]

Q3: What is the proposed mechanism of this compound-induced apoptosis in endothelial cells?

While the exact mechanism in endothelial cells is still under investigation, research in other cell types suggests the involvement of key signaling pathways. This compound has been shown to downregulate the PI3K/Akt and NF-κB signaling pathways in prostate cancer cells, leading to apoptosis.[2][3][4] The PI3K/Akt/mTOR pathway is known to regulate the proliferation, survival, and function of endothelial cells.[5] Another potential mechanism involves the RAGE-NF-κB signal pathway, where this compound has been shown to reduce neuroinflammation and apoptosis in a traumatic brain injury model.[6][7]

Q4: How does this compound affect the expression of key apoptotic proteins like Bcl-2 and Bax in endothelial cells?

In other cell types, this compound has been shown to induce a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and a dose-dependent increase in the pro-apoptotic protein Bax.[4] An increased Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis. While this has been demonstrated in cancer cells, further research is needed to specifically quantify these changes in this compound-treated endothelial cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on endothelial cell viability and apoptosis.

Table 1: Effect of this compound on Endothelial Cell Viability

Cell TypeThis compound ConcentrationIncubation Time% Cell Viability (Mean ± SD)Reference
Cultured Saphenous Vein Endothelial Cells32.5 mg/mL in 0.15 M NaCl1 hour24.4 ± 9.4%[8]
Cultured Saphenous Vein Endothelial Cells32.5 mg/mL in 0.15 M NaCl4 hours22%[8]
Cultured Saphenous Vein Endothelial Cells32.5 mg/mL in 0.15 M NaCl3 days7.7%[8]

Table 2: Induction of Apoptosis in Endothelial Cells by this compound

Cell TypeThis compound ConcentrationIncubation TimeMethodObservationReference
Porcine Coronary Endothelial Cells10⁻³ M1 hourMorphological AssessmentMembrane blebbing[1]
Porcine Coronary Endothelial Cells10⁻⁴ M and 10⁻³ M24 hoursTUNEL AssaySignificant increase in apoptotic cells[1]
Porcine Coronary Endothelial Cells10⁻³ M24 hoursMorphological AssessmentNuclear condensation and fragmentation[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Porcine coronary endothelial cells or other suitable endothelial cell lines (e.g., HUVECs).

  • Culture Medium: Standard endothelial cell growth medium supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., acidified saline). Further dilute in culture medium to achieve the desired final concentrations (e.g., 10⁻⁴ M and 10⁻³ M).

  • Treatment: Seed endothelial cells in appropriate culture vessels (e.g., plates, flasks, or chamber slides). Once the cells reach the desired confluency, replace the medium with fresh medium containing the specified concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 1, 4, 24 hours).

Detection of Apoptosis by TUNEL Assay

This protocol is for the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation: After treatment, wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at 4°C.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Counterstaining (Optional): To visualize the nuclei of all cells, counterstain with a nuclear dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

Western Blot Analysis for Bcl-2 and Bax

This protocol outlines the steps for analyzing the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

Troubleshooting Guides

TUNEL Assay

IssuePossible Cause(s)Suggested Solution(s)
High Background/Non-specific Staining - Incomplete washing- Excessive enzyme concentration- Over-fixation or over-permeabilization- Increase the number and duration of washing steps.- Titrate the TdT enzyme concentration.- Optimize fixation and permeabilization times.
Weak or No Signal - Insufficient permeabilization- Inactive TdT enzyme- Low level of apoptosis- Increase permeabilization time or use a different permeabilizing agent.- Use a fresh TUNEL kit or enzyme.- Include a positive control (e.g., DNase I treated cells) to ensure the assay is working.
False Positives - Necrotic cells- DNA damage from other sources- Co-stain with a marker of necrosis like Propidium Iodide (PI).- Handle cells gently to minimize mechanical damage.

Western Blot for Apoptotic Markers

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low protein concentration- Poor antibody affinity or concentration- Inefficient protein transfer- Load more protein per lane.- Optimize primary and secondary antibody concentrations and incubation times.- Confirm successful transfer using Ponceau S staining.
High Background - Insufficient blocking- High antibody concentration- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce antibody concentrations.- Increase the number and duration of washing steps.
Non-specific Bands - Primary or secondary antibody cross-reactivity- Protein degradation- Use a more specific primary antibody.- Ensure the secondary antibody is appropriate for the primary antibody's host species.- Add protease inhibitors to the lysis buffer and keep samples on ice.

Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE_Inhibition [label="Phosphodiesterase (PDE)\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_Increase [label="↑ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA_Activation [label="PKA Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt_Pathway [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Decrease [label="↓ Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_Increase [label="↑ Bax (Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Pathway [label="Mitochondrial Pathway\nof Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> PDE_Inhibition [arrowhead=tee]; PDE_Inhibition -> cAMP_Increase; cAMP_Increase -> PKA_Activation; this compound -> PI3K_Akt_Pathway [arrowhead=tee, style=dashed, label="Inhibition (in other cells)"]; this compound -> NFkB_Pathway [arrowhead=tee, style=dashed, label="Inhibition (in other cells)"]; PI3K_Akt_Pathway -> Bcl2_Decrease [arrowhead=tee]; NFkB_Pathway -> Bcl2_Decrease [arrowhead=tee]; PKA_Activation -> Bax_Increase [style=dashed, label="Potential Activation"]; Bcl2_Decrease -> Mitochondrial_Pathway; Bax_Increase -> Mitochondrial_Pathway; Mitochondrial_Pathway -> Apoptosis; } caption="Proposed signaling pathways of this compound-induced apoptosis."

Experimental Workflow

// Nodes Cell_Culture [label="Endothelial Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Papaverine_Treatment [label="this compound Treatment\n(Dose and Time Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assays [label="Apoptosis Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TUNEL_Assay [label="TUNEL Assay\n(DNA Fragmentation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Bcl-2, Bax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Papaverine_Treatment; Papaverine_Treatment -> Apoptosis_Assays; Apoptosis_Assays -> TUNEL_Assay; Apoptosis_Assays -> Western_Blot; TUNEL_Assay -> Data_Analysis; Western_Blot -> Data_Analysis; } caption="General experimental workflow for studying this compound-induced apoptosis."

References

Technical Support Center: Managing Papaverine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pH of Papaverine hydrochloride solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a this compound hydrochloride solution in water?

A1: An aqueous solution of this compound hydrochloride is acidic. A 2% aqueous solution has a pH of approximately 3.3, while a 0.05 molar solution has a pH of about 3.9.[1] The pH of commercially available this compound hydrochloride injections is typically maintained at 3.0 to 4.5.[2]

Q2: Why is managing the pH of my this compound hydrochloride solution important?

A2: Managing the pH is crucial for several reasons. Firstly, the solubility of this compound hydrochloride is pH-dependent. As a salt of a weak base, it is more soluble in acidic solutions. Increasing the pH can lead to the precipitation of the free base form, this compound. Secondly, the stability of the compound can be affected by pH. While stable at acidic pH, prolonged exposure to alkaline conditions may promote degradation.

Q3: Can I adjust the pH of my this compound hydrochloride solution?

A3: Yes, the pH can be adjusted. For parenteral preparations, sodium citrate and/or citric acid are commonly used to adjust the pH.[3] For experimental purposes, dilute solutions of hydrochloric acid or sodium hydroxide can be used cautiously, but it is critical to monitor for any signs of precipitation.

Q4: Is this compound hydrochloride sensitive to light or temperature?

A4: Yes, this compound hydrochloride can be light-sensitive, and it is recommended to protect solutions from light.[4] It is also advisable to store solutions according to the manufacturer's instructions, typically at controlled room temperature, and to avoid freezing, which can cause precipitation.[4]

Troubleshooting Guide

Issue 1: My this compound hydrochloride solution is cloudy or has formed a precipitate.

  • Question: Why did my this compound hydrochloride solution precipitate? Answer: Precipitation is a common issue and is most often due to an increase in the pH of the solution. This compound, the free base, is less soluble in water than its hydrochloride salt. When the pH rises, the hydrochloride salt can convert to the free base, which then precipitates out of the solution. This can be triggered by the addition of alkaline substances or by dissolving the compound in a buffer with a pH that is too high. It has been observed that this compound concentrations of 0.3% or greater can form a precipitate when mixed with human serum.[5][6]

  • Question: How can I redissolve the precipitate? Answer: In some cases, the precipitate can be redissolved by carefully lowering the pH of the solution. This can be attempted by the dropwise addition of a dilute acid, such as 0.1M HCl, while constantly monitoring the solution's clarity and pH. However, it is crucial to avoid over-acidification, which could potentially affect your experimental conditions. In some instances, adding more of the original solvent (if the concentration is too high) can also help redissolve the precipitate.[5][6]

  • Question: How can I prevent precipitation in the future? Answer: To prevent precipitation, ensure that the pH of your solvent or buffer is sufficiently acidic before dissolving the this compound hydrochloride. A pH below 4.0 is generally recommended. When preparing solutions, always add the this compound hydrochloride to the acidic solvent rather than adding a basic solution to a concentrated this compound hydrochloride stock. Avoid mixing this compound hydrochloride with alkaline solutions or certain buffers like Lactated Ringer's solution, which can cause precipitation.[7]

Issue 2: I am unsure about the stability of my prepared solution.

  • Question: How long can I store my prepared this compound hydrochloride solution? Answer: The stability of the solution depends on the storage conditions, including temperature, light exposure, and pH. For short-term storage, refrigeration is often recommended. However, it is crucial to check for any signs of precipitation upon cooling. For longer-term storage, it is best to refer to the manufacturer's guidelines or relevant literature for the specific formulation. Prepared solutions should be visually inspected for any discoloration or particulate matter before each use.[4]

  • Question: What are the degradation products of this compound hydrochloride? Answer: this compound can oxidize, especially when exposed to light and oxygen, to form products such as papaverinol and papaveraldine.[8] The final degradation product in aqueous or chloroform solutions exposed to UV light has been identified as a 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt.[8]

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water1 g in ~30 mL
Ethanol1 g in ~120 mL
ChloroformSoluble[9]
EtherPractically insoluble

Table 2: pH of Aqueous this compound Hydrochloride Solutions

ConcentrationApproximate pHReference
2% (w/v)3.3[1]
0.05 M3.9[1]
Injection USP3.0 - 4.5[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in Water

  • Materials:

    • This compound hydrochloride powder

    • Sterile, deionized water

    • Calibrated pH meter

    • 0.1 M Hydrochloric acid (HCl)

    • Sterile conical tubes

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the appropriate amount of this compound hydrochloride powder to prepare the desired volume of a 10 mM solution (Molecular Weight: 375.85 g/mol ).

    • Add approximately 80% of the final volume of sterile, deionized water to a sterile conical tube containing a magnetic stir bar.

    • Measure the pH of the water. If necessary, adjust the pH to approximately 3.5 with 0.1 M HCl.

    • Slowly add the this compound hydrochloride powder to the acidified water while stirring continuously.

    • Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

    • Once dissolved, add sterile, deionized water to reach the final desired volume.

    • Verify the final pH and adjust if necessary, ensuring it remains in the acidic range to maintain solubility.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.

    • Store the stock solution at the recommended temperature, protected from light.

Visualizations

Papaverine_Signaling_Pathway cluster_cell Smooth Muscle Cell PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Muscle Relaxation PKA->Relaxation Ca_channel L-type Ca²⁺ Channel PKG->Ca_channel Inhibits PKG->Relaxation Ca_ion [Ca²⁺]i Ca_channel->Ca_ion Influx Ca_ion->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction This compound This compound Hydrochloride This compound->PDE Inhibits This compound->Ca_channel Blocks

Caption: Signaling pathway of this compound hydrochloride in smooth muscle cells.

Troubleshooting_Workflow Start This compound HCl solution is cloudy or has precipitated Check_pH Check the pH of the solution Start->Check_pH pH_High pH is too high (neutral/alkaline) Check_pH->pH_High pH > 4.5 Adjust_pH Carefully add dilute HCl (e.g., 0.1M) dropwise while stirring pH_High->Adjust_pH Check_Clarity Does the precipitate dissolve? Adjust_pH->Check_Clarity Solution_Clear Solution is clear. Monitor pH and proceed with experiment. Check_Clarity->Solution_Clear Yes Precipitate_Remains Precipitate remains Check_Clarity->Precipitate_Remains No Consider_Conc Consider if concentration is too high for the buffer system Precipitate_Remains->Consider_Conc Dilute Dilute the solution or reprepare at a lower concentration Consider_Conc->Dilute Prevention Future Prevention: - Use acidic buffer (pH < 4) - Add drug to buffer, not vice-versa - Avoid incompatible solutions Dilute->Prevention

Caption: Troubleshooting workflow for this compound hydrochloride solution precipitation.

References

Papaverine interaction with other compounds in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing papaverine in experimental setups. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in experimental models?

This compound primarily acts as a non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting various PDE isoforms, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This leads to the accumulation of these second messengers, resulting in a cascade of downstream effects, most notably smooth muscle relaxation.[1]

Q2: I am observing precipitation when preparing my this compound solution in a physiological buffer. What could be the cause and how can I resolve it?

This compound hydrochloride is more soluble in acidic conditions. When dissolved in physiological buffers with a pH around 7.4, it can convert to its less soluble free base form, leading to precipitation.[2][3]

Troubleshooting Steps:

  • pH Adjustment: Prepare your stock solution in a slightly acidic vehicle (e.g., pH 5.0-6.0) before further dilution in your physiological buffer.[3]

  • Concentration: Avoid preparing highly concentrated stock solutions in neutral pH buffers. Prepare fresh dilutions as needed. A this compound concentration of 0.3% or less is less likely to precipitate in heparinized saline solutions.[2]

  • Temperature: Ensure the solution is at the appropriate temperature as solubility can be temperature-dependent.

Q3: Are there known off-target effects of this compound that I should be aware of in my experiments?

Yes, beyond its effects on PDEs, this compound can interact with other cellular components, which may lead to off-target effects. A notable off-target effect is the blockade of certain ion channels. For instance, this compound has been shown to block human ether-a-go-go-related gene (hERG) potassium channels and hKv1.5 potassium channels, which could influence cellular excitability.[4][5] It has also been reported to inhibit L-type calcium channels.[6]

Q4: Can this compound interfere with fluorescence-based assays?

Yes, this compound has intrinsic fluorescence properties and can also quench fluorescence, which may interfere with assays using fluorescent probes. For example, in calcium imaging studies using Fura-2 AM, this compound might interfere with the fluorescent signal.[7][8][9][10]

Mitigation Strategies:

  • Controls: Always include appropriate controls, such as vehicle-only and this compound-only wells, to measure background fluorescence and quenching effects.

  • Alternative Dyes: If significant interference is observed, consider using alternative fluorescent dyes with different excitation and emission spectra.

  • Data Correction: If possible, correct your experimental data by subtracting the background fluorescence caused by this compound.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Results in Smooth Muscle Relaxation Assays

Possible Cause 1: this compound Degradation this compound solutions can be sensitive to light and moisture, leading to degradation over time.[11]

  • Solution: Prepare fresh this compound solutions for each experiment. Store stock solutions protected from light and at the recommended temperature.

Possible Cause 2: Interaction with Other Compounds in the Medium Components in your experimental medium could potentially interact with this compound, altering its effects.

  • Solution: Review all components of your physiological salt solution and cell culture media. If possible, run control experiments to test for interactions between this compound and individual components.

Possible Cause 3: Off-Target Effects At higher concentrations, off-target effects of this compound on ion channels may contribute to the observed response, confounding the interpretation of its PDE-inhibiting action.[4][5][6]

  • Solution: Perform dose-response experiments to identify the optimal concentration range for observing PDE-mediated effects. Consider using more selective PDE inhibitors as controls to dissect the specific pathways involved.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various phosphodiesterase (PDE) isoforms.

PDE IsoformIC50 Value (µM)Tissue/Cell SourceReference
PDE10A0.036Recombinant[1]
hERG Channel0.58HEK293 Cells[4]
hKv1.5 Channel43.4Ltk(-) Cells[5]

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol outlines the procedure for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue using an isolated organ bath system.[12][13][14][15]

1. Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Dissect the desired smooth muscle tissue (e.g., aorta, trachea, ileum) and place it in cold, aerated physiological salt solution (PSS), such as Krebs-Henseleit solution.[12][13] c. Carefully clean the tissue of excess connective and adipose tissue. d. Cut the tissue into appropriate-sized strips or rings.

2. Mounting the Tissue: a. Mount the tissue strip in an organ bath chamber filled with PSS maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[13] b. Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.[14]

3. Equilibration and Viability Check: a. Allow the tissue to equilibrate under a basal tension for at least 60 minutes, washing with fresh PSS every 15-20 minutes.[15] b. After equilibration, test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl) or a relevant agonist (e.g., phenylephrine for vascular tissue).[12]

4. Experimental Procedure: a. After a washout period and return to baseline, induce a stable, submaximal contraction with an appropriate agonist. b. Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath. c. Record the relaxation response at each concentration until a maximal effect is achieved. d. At the end of the experiment, wash the tissue and add a known vasodilator (e.g., sodium nitroprusside) to confirm the tissue's capacity for full relaxation.

5. Data Analysis: a. Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method for measuring the inhibitory effect of this compound on PDE activity.[16][17][18]

1. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare the assay buffer, PDE substrate (cAMP or cGMP), and the purified PDE enzyme.

2. Assay Procedure: a. In a microplate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the PDE enzyme. b. Pre-incubate the mixture to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the PDE substrate. d. Incubate for a specific time at the optimal temperature for the enzyme. e. Stop the reaction.

3. Detection: a. The amount of remaining substrate or the product formed is quantified using a suitable detection method. Commercially available kits often use luminescence or fluorescence-based detection.[16][17][18]

4. Data Analysis: a. Calculate the percentage of PDE inhibition for each this compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Measurement of Intracellular cAMP and cGMP Levels

This protocol outlines the steps to quantify changes in intracellular cAMP and cGMP levels in response to this compound treatment using an ELISA-based method.[19][20][21][22][23]

1. Cell Culture and Treatment: a. Culture the cells of interest to the desired confluency. b. Pre-treat the cells with a phosphodiesterase inhibitor (like IBMX) to prevent the degradation of cyclic nucleotides during the experiment.[23] c. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

2. Cell Lysis: a. After treatment, remove the medium and wash the cells with cold PBS. b. Lyse the cells using the lysis buffer provided with the ELISA kit or a suitable alternative (e.g., 0.1 M HCl).[21]

3. ELISA Procedure: a. Follow the instructions of the commercial ELISA kit for measuring cAMP or cGMP. This typically involves: i. Adding cell lysates and standards to the antibody-coated microplate. ii. Adding the enzyme-conjugated cyclic nucleotide. iii. Incubating to allow for competitive binding. iv. Washing the plate to remove unbound reagents. v. Adding the substrate and incubating to develop a colorimetric signal. vi. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

4. Data Analysis: a. Generate a standard curve using the known concentrations of cAMP or cGMP. b. Determine the concentration of cAMP or cGMP in the cell lysates by interpolating from the standard curve. c. Normalize the cyclic nucleotide concentrations to the total protein content of each sample.

Visualizations

Papaverine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylyl Cyclase GPCR->AC GC Guanylyl Cyclase GPCR->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC Substrate GTP GTP GTP->GC Substrate PDEs Phosphodiesterases (PDEs) cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDEs PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDEs->AMP GMP GMP PDEs->GMP This compound This compound This compound->PDEs Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation

Caption: this compound's primary signaling pathway.

Organ_Bath_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Tissue Dissection (e.g., Aorta) B Mount Tissue in Organ Bath A->B C Equilibration (60 min) & Viability Check (KCl) B->C D Induce Submaximal Contraction (Agonist) C->D E Cumulative Addition of this compound D->E F Record Relaxation E->F G Calculate % Relaxation F->G H Generate Concentration- Response Curve G->H I Determine EC50 H->I

Caption: Experimental workflow for an isolated organ bath assay.

Interactions with Other Compounds

This compound and Calcium Channel Blockers (e.g., Verapamil)

Observed Interaction: In vascular smooth muscle, the combination of this compound and verapamil can lead to a potentiation of vasodilation.[24][25][26][27]

Experimental Setup:

  • Model: Isolated arterial rings (e.g., rabbit aorta or human radial artery) in an organ bath.[24][25]

  • Protocol:

    • Pre-contract the arterial rings with an agonist like norepinephrine or phenylephrine.[24]

    • Administer this compound and verapamil, either individually or in combination, in a cumulative concentration-response manner.

    • Record the relaxation of the arterial rings.

Expected Outcome: The combination of this compound and verapamil is expected to produce a greater relaxation response at lower concentrations compared to either compound alone, indicating a synergistic or additive effect.

This compound and Levodopa

Observed Interaction: this compound has been reported to antagonize the therapeutic effects of levodopa in the context of Parkinson's disease.[28][29]

Experimental Setup:

  • Model: Animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[30][31][32]

  • Protocol:

    • Induce Parkinson's-like motor deficits in the animal model.

    • Treat the animals with levodopa to alleviate motor symptoms.

    • Co-administer this compound with levodopa.

    • Assess motor function using behavioral tests (e.g., rotarod test, cylinder test).

Expected Outcome: The co-administration of this compound is expected to reduce the improvement in motor function typically seen with levodopa treatment, suggesting an antagonistic interaction.

This compound and Beta-Agonists (e.g., Isoproterenol)

Observed Interaction: this compound can potentiate the relaxant effects of beta-agonists on smooth muscle.[11][33][34][35][36]

Experimental Setup:

  • Model: Isolated airway smooth muscle (e.g., tracheal rings) or vascular smooth muscle in an organ bath.

  • Protocol:

    • Pre-contract the smooth muscle tissue with an appropriate agonist (e.g., carbachol for airways).

    • Administer a beta-agonist, like isoproterenol, to induce relaxation.

    • In a separate set of experiments, pre-incubate the tissue with a sub-threshold concentration of this compound before adding the beta-agonist.

Expected Outcome: The presence of this compound is expected to shift the concentration-response curve of the beta-agonist to the left, indicating that a lower concentration of the beta-agonist is required to achieve the same level of relaxation. This suggests a synergistic interaction, likely due to the combined effect of increased cAMP production (by the beta-agonist) and decreased cAMP degradation (by this compound).

References

Light sensitivity and proper storage of Papaverine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of Papaverine solutions.

Frequently Asked Questions (FAQs)

Q1: How should this compound solutions be stored to ensure stability?

A1: this compound solutions are sensitive to light and should be protected from it at all times.[1][2] It is recommended to store them in their original cartons or in amber-colored vials to minimize light exposure.[1] For long-term storage, this compound hydrochloride preparations should be kept at a controlled room temperature, ideally between 15-30°C (59-86°F), and freezing should be avoided.[3]

Q2: What are the signs of degradation in a this compound solution?

A2: A visual sign of degradation is a change in the color of the solution. Upon exposure to light and air, this compound solutions can oxidize, leading to the formation of a yellowish and eventually brownish color.[4][5] This is due to the formation of oxidation products, including papaverinol, papaveraldine, and a final brown compound identified as 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium salt.[2][6]

Q3: Is this compound sensitive to light? If so, what type of light is most detrimental?

A3: Yes, this compound solutions are highly sensitive to light, particularly UV radiation.[7] Exposure to UV light at 254 nm has been shown to cause significant degradation.[8] The photodegradation process is also enhanced by the presence of oxygen.[6] Therefore, it is crucial to protect solutions from direct sunlight and other sources of UV radiation.

Q4: Can I use a this compound solution that has changed color?

A4: The use of a discolored this compound solution is not recommended. The color change indicates the degradation of the active compound and the formation of other products.[4][5] These degradation products may have different pharmacological properties and could potentially interfere with experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution has turned yellow or brown. Exposure to light and/or oxygen.Discard the solution. Prepare a fresh solution and ensure it is protected from light by storing it in an amber vial or by wrapping the container in aluminum foil. Consider preparing solutions under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Precipitate has formed in the solution. Temperature fluctuations (e.g., freezing) or pH changes.Do not use the solution. This compound hydrochloride is more soluble in acidic solutions. Ensure the pH of the solution is within the recommended range (typically 3.0-4.5 for injections). Avoid storing solutions at temperatures that could cause freezing.
Inconsistent experimental results. Degradation of the this compound solution.Prepare a fresh solution and verify its concentration using a validated analytical method such as HPLC. Ensure proper storage and handling procedures are followed consistently.

Experimental Protocols

Protocol 1: Determination of this compound Photostability using HPLC

This protocol outlines a method to assess the stability of a this compound solution under light exposure.

1. Materials and Reagents:

  • This compound hydrochloride standard
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (pH 3.8)
  • Water (HPLC grade)
  • Transparent and amber glass vials
  • UV light source (e.g., 254 nm lamp)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound hydrochloride in water at a known concentration (e.g., 1 mg/mL).
  • Dilute the stock solution with water to a working concentration (e.g., 20 µg/mL).

3. Experimental Procedure:

  • Transfer aliquots of the working solution into both transparent and amber glass vials.
  • Place the transparent vials under a UV light source at a controlled distance and temperature. The amber vials will serve as a control group protected from light.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial.
  • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.8) and acetonitrile (e.g., 40:60 v/v).[9]
  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 µL.

5. Data Analysis:

  • Calculate the concentration of this compound in each sample based on the peak area from the HPLC chromatogram and a standard calibration curve.
  • Plot the concentration of this compound as a function of time for both the light-exposed and control groups.
  • Determine the degradation kinetics (e.g., first-order) and the rate constant. The photodegradation of this compound hydrochloride has been found to follow first-order kinetics.[8]

Quantitative Data

Table 1: Effect of Photoprotective Agent on this compound Photodegradation

ConditionRate Constant (k) in h⁻¹
This compound HCl solution (20 mg/mL in chloroform) exposed to UV light (254 nm)0.143
This compound HCl solution with 0.10% Methyl 4-hydroxybenzoate exposed to UV light (254 nm)0.028

Data from a study on the photostabilization of this compound hydrochloride solutions. The addition of methyl 4-hydroxybenzoate significantly decreased the rate of photodegradation.[8]

Table 2: Stability of this compound Hydrochloride in Injectable Mixtures

Storage ConditionThis compound HCl Concentration Remaining after 30 Days
5°C>99%
25°C>99%

Data from a study on the stability of injectable mixtures of this compound hydrochloride and phentolamine mesylate. This compound hydrochloride was found to be highly stable over a 30-day period at both refrigerated and room temperatures when protected from light.[10]

Signaling Pathway and Experimental Workflow Diagrams

Papaverine_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits ATP ATP PDE->ATP hydrolyzes cAMP to AMP GTP GTP PDE->GTP hydrolyzes cGMP to GMP cAMP cAMP ATP->cAMP Adenylate Cyclase cGMP cGMP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_channels Ca²⁺ Channels PKA->Ca_channels inhibits PKG->Ca_channels inhibits Ca_influx ↓ Intracellular Ca²⁺ Ca_channels->Ca_influx MLCK Myosin Light-Chain Kinase (MLCK) Ca_influx->MLCK reduces activation Relaxation Smooth Muscle Relaxation MLCK->Relaxation leads to Experimental_Workflow cluster_prep Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Working Solution Prep_Stock->Prep_Work Aliquot Aliquot into Transparent & Amber Vials Prep_Work->Aliquot Expose Expose Transparent Vials to UV Light Aliquot->Expose Control Store Amber Vials in Dark (Control) Aliquot->Control Sample Sample at Time Intervals Expose->Sample Control->Sample HPLC HPLC Analysis Sample->HPLC Analyze Analyze Data & Determine Kinetics HPLC->Analyze

References

Validation & Comparative

Papaverine's Vasodilatory Effects In Vitro: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro vasodilatory effects of Papaverine against other common vasodilators. The information presented is supported by experimental data to assist in the selection of appropriate compounds for research and development.

This compound, a non-narcotic opium alkaloid, is a well-established vasodilator. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn decreases intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. This compound may also exert its effects through the blockade of calcium channels.

Comparative Efficacy of Vasodilators

The following table summarizes the quantitative data on the vasodilatory effects of this compound and other commonly used vasodilators from various in vitro studies. It is important to note that experimental conditions, such as the type of vascular tissue and the contractile agent used, can influence the observed potency of these compounds.

VasodilatorAnimal Model/TissuePre-constricting AgentPotency (pIC50 / IC50) / EffectReference
This compound Human Left Internal Mammary Artery (LIMA)NorepinephrinepIC50: 4.58 ± 0.05[1]
Human Saphenous Vein (SV)NorepinephrinepIC50: 4.62 ± 0.05[1]
Rat AortaPhenylephrineMost efficacious (% relaxation: 140.5 ± 6.7)[2]
Human Radial ArteryPhenylephrineLimited antispasmodic efficacy, duration < 1 hour[3][4]
Glyceryl Trinitrate/Verapamil Human LIMANorepinephrinepIC50: 6.54 ± 0.10[1]
Human SVNorepinephrinepIC50: 6.35 ± 0.08[1]
Nitroglycerin Human Radial ArteryU46619EC50: -7.50 ± 0.16 log M[5]
Rat AortaPhenylephrineHigh potency (effective at 10⁻¹² M)[2]
Verapamil Rat AortaPhenylephrineEffective at 10⁻⁸ M[6]
Milrinone Human Radial ArteryKCl and PhenylephrineLess vasorelaxation than this compound
Phenoxybenzamine Human Radial ArteryEpinephrine, Dopamine, PhenylephrineLong-lasting effect (> 5 hours)[3][4]

Experimental Protocols

A standardized in vitro method to assess the vasodilatory effect of a compound is the isolated aortic ring assay. The following protocol is a synthesized methodology based on common practices described in the literature.

Isolated Aortic Ring Assay Protocol

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., Wistar rat) and immediately dissect the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Carefully remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

2. Mounting in Organ Bath:

  • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.

  • Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.

  • Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes. During equilibration, replace the buffer every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • Induce a submaximal contraction with a vasoconstrictor agent such as Phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 80 mM).

  • Once a stable contraction plateau is reached, assess the integrity of the endothelium by adding Acetylcholine (e.g., 10⁻⁵ M). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, Acetylcholine should not induce relaxation.

4. Vasodilation Assay:

  • After washing out the Acetylcholine and allowing the rings to return to the resting tension, re-contract the rings with the chosen vasoconstrictor.

  • Once a stable contraction is achieved, cumulatively add the test vasodilator (e.g., this compound) in increasing concentrations to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

5. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curve and calculate the IC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) or pIC50 (-log IC50).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_assay Vasodilation Assay cluster_analysis Data Analysis Aorta_Dissection Aorta Dissection Ring_Preparation Cut into 2-3mm Rings Aorta_Dissection->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Pre_Contraction Pre-contraction (e.g., Phenylephrine) Equilibration->Pre_Contraction Cumulative_Addition Cumulative Addition of Vasodilator Pre_Contraction->Cumulative_Addition Record_Response Record Relaxation Response Cumulative_Addition->Record_Response Concentration_Response Concentration-Response Curve Record_Response->Concentration_Response IC50_Calculation Calculate IC50/pIC50 Concentration_Response->IC50_Calculation cluster_calcium Intracellular Ca²⁺ This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits Ca_Channels L-type Ca²⁺ Channels This compound->Ca_Channels blocks ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE degrades PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE degrades PKG Protein Kinase G (PKG) cGMP->PKG PKA->Ca_Channels phosphorylates (inhibits) Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Ca_Channels phosphorylates (inhibits) PKG->Relaxation Ca_Influx Ca²⁺ Influx ↓ MLCK_inactive MLCK (inactive) Ca_Influx->MLCK_inactive activates MLCK MLC Myosin Light Chain (MLC) MLCK_inactive->MLC phosphorylates MLC_P MLC-Phosphate MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

References

A Comparative Analysis of Papaverine and Nitroglycerin for Vasodilation in Arterial Grafts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cardiovascular surgery, particularly coronary artery bypass grafting (CABG), the prevention of arterial graft vasospasm is paramount to ensure successful revascularization and long-term graft patency. Arterial conduits, such as the internal mammary artery (IMA) and the radial artery (RA), are prone to spasm during harvesting and anastomosis, which can significantly reduce blood flow. Papaverine and nitroglycerin are two of the most widely utilized vasodilators to mitigate this issue. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Pathways

The vasodilatory effects of this compound and nitroglycerin stem from distinct molecular mechanisms within the vascular smooth muscle cells.

This compound: A non-opiate alkaloid derived from the opium poppy, this compound acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][2][3] By inhibiting multiple PDE enzymes, it prevents the breakdown of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The accumulation of these second messengers activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This cascade ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation.[1] this compound is also reported to directly block calcium channels, further contributing to its vasodilatory effect.[1][3]

Papaverine_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channels Ca²⁺ Channels This compound->Ca_Channels Blocks cAMP cAMP PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Influx ↓ Intracellular Ca²⁺ PKA->Ca_Influx PKG->Ca_Influx Ca_Channels->Ca_Influx Ca²⁺ Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Signaling pathway for this compound-induced vasodilation.

Nitroglycerin (Glyceryl Trinitrate): Nitroglycerin is a pro-drug that is metabolized to nitric oxide (NO).[4][5] NO is a potent endogenous vasodilator that activates the enzyme soluble guanylate cyclase (sGC) in smooth muscle cells.[4][5][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] The subsequent elevation in cGMP levels activates PKG, leading to a cascade of phosphorylation events that decrease intracellular calcium and result in the dephosphorylation of myosin light chains, causing profound smooth muscle relaxation.[4][5]

Nitroglycerin_Pathway cluster_cell Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Influx ↓ Intracellular Ca²⁺ PKG->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Signaling pathway for Nitroglycerin-induced vasodilation.

Quantitative Comparison of Vasodilatory Performance

Experimental data from various studies highlight key differences in the efficacy, potency, and onset of action between this compound and nitroglycerin, often in combination with other agents like verapamil.

Table 1: Comparative Efficacy on Internal Mammary and Radial Arteries

Study Vasodilator(s) Arterial Graft Key Finding Value
Cooper et al. (1992)[7] This compound LIMA Median Free Flow (Post-Tx) 43 ml/min
Glyceryl Trinitrate LIMA Median Free Flow (Post-Tx) 62 ml/min
Mohapatra et al. (2017)[8] This compound (Topical) LITA Mean Free Flow Increase 44.8%
GV* Solution (Topical) LITA Mean Free Flow Increase 57.6%
This compound (Organ Bath) LITA Mean Free Flow Increase 65.1%
GV* Solution (Organ Bath) LITA Mean Free Flow Increase 82.6%
El-Sayed et al. (2021)[9] This compound (Peri-radial) Radial Artery Mean Diameter Increase 0.44 ± 0.13 mm
Nitroglycerin (Peri-radial) Radial Artery Mean Diameter Increase 0.28 ± 0.10 mm

*GV: Glyceryl Trinitrate/Verapamil

Table 2: Comparative Potency and Onset of Action (In Vitro Studies)

Study Vasodilator(s) Arterial Graft Parameter Value
Shafa et al. (2017)[10] This compound LIMA Potency (pIC50) 4.58 ± 0.05
GV* Solution LIMA Potency (pIC50) 6.54 ± 0.10
This compound LIMA Onset of Effect 8.1 ± 1.0 min
GV* Solution LIMA Onset of Effect 2.9 ± 0.8 min
He GW (1996)[11] This compound (30 µM) Radial Artery Time to Full Relaxation > 10 min
VG** Solution (30 µM) Radial Artery Time to Full Relaxation ~10 min (faster onset)
Mussa et al. (2003)[12] This compound Radial Artery Duration of Action ≤ 1 hour
Verapamil/Nitroglycerin Radial Artery Duration of Action < 5 hours

*GV: Glyceryl Trinitrate/Verapamil; **VG: Verapamil/Nitroglycerin

Data Interpretation:

  • Efficacy: In direct comparisons of intraoperative free flow, nitroglycerin (glyceryl trinitrate), particularly when combined with verapamil, consistently demonstrates superior or equivalent efficacy to this compound in increasing blood flow in the IMA.[7][8] However, one study on the radial artery showed a greater increase in diameter with a peri-radial injection of this compound compared to nitroglycerin.[9]

  • Potency and Onset: In vitro organ bath studies show that combination solutions containing nitroglycerin are significantly more potent (as indicated by a higher pIC50 value) and have a much faster onset of action compared to this compound alone.[10][11]

  • Duration of Action: this compound's antispasmodic effect is notably short-lived, lasting for a maximum of one hour in some experimental setups.[12][13] While the effect of a verapamil/nitroglycerin solution also wanes, it persists for a longer duration.[12]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of typical experimental protocols used in these comparative studies.

Protocol 1: In Vitro Vasodilation Assessment in Organ Baths

This is a standard pharmacological method to determine the direct effect of drugs on isolated blood vessels.

  • Tissue Acquisition: Surplus segments of arterial grafts (e.g., radial artery, internal mammary artery) are obtained from patients undergoing CABG surgery with informed consent.

  • Preparation: The artery is cleaned of adhesive tissue and cut into rings (typically 3-5 mm in length). Care is taken to avoid damaging the endothelium.

  • Mounting: Rings are suspended between two hooks or wires in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Tensioning and Equilibration: One hook is fixed, and the other is connected to an isometric force transducer. The rings are gradually stretched to their optimal resting tension and allowed to equilibrate for 60-90 minutes.

  • Viability and Pre-contraction: The viability of the rings is tested with a high-potassium solution (e.g., 60-100 mM KCl). After washing, the rings are pre-contracted with an agonist like norepinephrine or phenylephrine to induce a stable tone.

  • Drug Application: Cumulative concentrations of the vasodilator (this compound or nitroglycerin) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-contracted tone.

  • Data Analysis: Concentration-response curves are generated to calculate parameters like EC50 (potency) and Emax (maximum relaxation).

Organ_Bath_Workflow A 1. Arterial Graft Acquisition B 2. Cut into Rings (3-5 mm) A->B C 3. Mount in Organ Bath (37°C, Krebs Solution) B->C D 4. Apply Resting Tension & Equilibrate C->D E 5. Pre-contract with Agonist (e.g., KCl, NE) D->E F 6. Add Cumulative Doses of Vasodilator E->F G 7. Record Isometric Tension (Relaxation) F->G H 8. Data Analysis (Concentration-Response Curve) G->H

Caption: General experimental workflow for in vitro organ bath studies.
Protocol 2: Intraoperative Free Flow Measurement

This clinical protocol assesses the real-time effect of vasodilators on graft blood flow during surgery.

  • Patient Group: Patients scheduled for CABG surgery are enrolled. Hemodynamic parameters (heart rate, blood pressure) are stabilized and controlled.

  • Graft Harvesting: The arterial graft (e.g., LIMA) is harvested as a pedicle.

  • Baseline Flow Measurement: The distal end of the artery is divided, and the free blood flow is measured for a set period (e.g., 15-30 seconds) into a graduated cylinder. This is the baseline reading (Flow 1).[8]

  • Vasodilator Application: The assigned vasodilator is applied. This can be done by wrapping the pedicle in a drug-soaked swab, topically spraying the solution onto the pedicle, or immersing the graft in an "organ bath" created from a syringe.[7][8]

  • Post-Treatment Flow Measurement: After a specified time (e.g., 15-20 minutes), the free flow is measured again under the same controlled hemodynamic conditions (Flow 2).

  • Data Analysis: The pre- and post-treatment flow rates (ml/min) are compared to determine the efficacy of the vasodilator.

Summary and Clinical Considerations

  • Performance: While both this compound and nitroglycerin are effective vasodilators, the experimental evidence suggests that nitroglycerin, especially when combined with a calcium channel blocker like verapamil, offers a more potent, rapid, and sustained antispasmodic effect compared to this compound alone.[10][11]

  • Endothelial Integrity: A significant concern with this compound is its potential to cause endothelial damage, which could negatively impact the long-term patency of the graft.[9][14] Studies have suggested that verapamil/nitroglycerin solutions may better preserve endothelial function.[14]

  • Clinical Practice: The use of vasodilator "cocktails" has become common practice to leverage multiple mechanisms of action and achieve superior vasodilation.[15][16][17] A combination of verapamil (a calcium channel blocker) and nitroglycerin (an NO donor) is a well-documented and effective alternative to this compound.[10][15][17]

References

Papaverine vs. Other PDE Inhibitors: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of neurodegenerative and neurological disorders, phosphodiesterase (PDE) inhibitors present a promising therapeutic avenue. By modulating cyclic nucleotide signaling, these compounds can influence a wide range of cellular processes critical for neuronal survival and function. This guide provides an objective comparison of papaverine, a PDE10A inhibitor, with other notable PDE inhibitors, such as rolipram (a PDE4 inhibitor) and ibudilast (a non-selective PDE inhibitor), in the context of neuroprotection. The information herein is supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Common Thread with Divergent Paths

The primary mechanism by which PDE inhibitors exert their neuroprotective effects is by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP). This elevation in second messengers activates downstream signaling cascades, most notably the protein kinase A (PKA) and protein kinase G (PKG) pathways, which in turn phosphorylate and activate transcription factors like the cAMP response element-binding protein (CREB). Activated CREB promotes the expression of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.

While the overarching mechanism is similar, the specific PDE isoform targeted by each inhibitor leads to distinct cellular and physiological outcomes. This compound's selective inhibition of PDE10A, which is highly expressed in the striatum, has shown significant promise in models of Parkinson's disease and traumatic brain injury.[1][2][3] Rolipram's targeting of PDE4, a key regulator of cAMP in inflammatory and neuronal cells, has demonstrated efficacy in models of spinal cord injury and ischemic stroke.[4][5] Ibudilast, with its broader inhibitory profile against multiple PDE subtypes, offers a multi-faceted approach to neuroprotection, showing benefits in models of multiple sclerosis and glutamate-induced excitotoxicity.[6]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental models, offering a comparative perspective on the neuroprotective effects of this compound and other PDE inhibitors.

Table 1: In Vitro Neuroprotection Studies

CompoundPDE Target(s)Cell Line/ModelInsultKey Outcome MeasureResult
This compound PDE10ABV2 MicrogliaLipopolysaccharide (LPS)Inhibition of Nitric Oxide (NO) ProductionSignificant dose-dependent reduction[2][3]
Human Cortical NeuronsQuinolinic AcidReduction in Caspase 3/7 activitySignificant decrease in apoptosis[7]
SH-SY5Y NeuroblastomaMPP+Increased Cell ViabilityProtective effect against neurotoxin[8]
Rolipram PDE4Primary Rat Cortical NeuronsGlutamateNeuroprotection (%)55-77% neuroprotection at 5-10 µM[7]
SH-SY5Y NeuroblastomaRotenoneReduction in cleaved caspase-3Significant decrease in apoptotic marker[1]
Ibudilast PDE3, 4, 10, 11Neuron/Microglia Co-cultureLPS + IFN-γSuppression of Neuronal Cell DeathSignificant neuroprotection[9]
Cultured Hippocampal NeuronsGlutamateReduction in LDH release~50% reduction at 43 µM[10]

Table 2: In Vivo Neuroprotection Studies

CompoundPDE Target(s)Animal ModelKey Outcome MeasureResult
This compound PDE10AMouse Model of Traumatic Brain InjuryReduction in apoptotic cells (TUNEL assay)Significant decrease in apoptosis[11]
Mouse Model of Parkinson's Disease (MPTP)Recovery of dopaminergic neuronsSignificant neurorestorative effect[2][3]
Rolipram PDE4Rat Model of Ischemic StrokeReduction in TUNEL-positive cellsSignificantly reduced number of apoptotic cells[12]
Rat Model of Spinal Cord InjuryPreservation of NeuN+ neuronsUp to 67% increase in neuronal preservation[2]
Ibudilast Non-selectiveMouse Model of Multiple Sclerosis (EAE)Reduction in brain atrophy48% slowing of whole-brain atrophy vs. placebo[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for neuroprotection studies.

PDE_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter/Ligand Neurotransmitter/Ligand Receptor Receptor Neurotransmitter/Ligand->Receptor AC/GC Adenylyl/Guanylyl Cyclase Receptor->AC/GC Activates cAMP/cGMP cAMP / cGMP AC/GC->cAMP/cGMP Converts ATP/GTP ATP/GTP PDEs Phosphodiesterases (PDE4, PDE10A, etc.) PKA/PKG PKA / PKG cAMP/cGMP->PKA/PKG Activates AMP/GMP 5'-AMP / 5'-GMP PDEs->AMP/GMP Hydrolyzes CREB CREB PKA/PKG->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (BDNF, Bcl-2, etc.) pCREB->Gene_Expression Promotes Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation, Synaptic Plasticity) Gene_Expression->Neuroprotection PDE_Inhibitor PDE Inhibitor (this compound, Rolipram, Ibudilast) PDE_Inhibitor->PDEs Inhibits

Caption: General signaling pathway of PDE inhibitors in neuroprotection.

Experimental_Workflow Start Start: Neuronal/Glial Cell Culture Pre-treatment Pre-treatment with PDE Inhibitor Start->Pre-treatment Insult Induction of Neurotoxicity/ Inflammation (e.g., MPP+, LPS, Glutamate) Pre-treatment->Insult Incubation Incubation Period Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Cell_Viability Cell Viability Assays (MTT, MTS) Assessment->Cell_Viability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Assessment->Apoptosis Inflammation Inflammatory Marker Analysis (NO, Cytokine ELISAs) Assessment->Inflammation End End: Data Analysis Cell_Viability->End Apoptosis->End Inflammation->End

Caption: General experimental workflow for in vitro neuroprotection studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and other PDE inhibitors.

In Vitro Neuroprotection Assay (SH-SY5Y cells with MPP+ insult)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), glutamine, non-essential amino acids, and sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For some experiments, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.[13]

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Pre-treatment: Cells are pre-treated with various concentrations of the PDE inhibitor (e.g., this compound, rolipram) for 1-2 hours. A vehicle control (e.g., DMSO) is also included.

  • Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons, is added to the wells at a final concentration of 500 µM to 1.5 mM.[14][15]

  • Incubation: The plates are incubated for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.[16]

In Vitro Anti-Neuroinflammatory Assay (BV2 microglia with LPS insult)
  • Cell Culture: The immortalized mouse BV2 microglial cell line is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated FBS and antibiotics at 37°C in 5% CO₂.[17]

  • Seeding: Cells are seeded in 24-well plates at an appropriate density.

  • Pre-treatment: Cells are pre-treated with the PDE inhibitor for 1 hour.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to the wells at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using commercially available ELISA kits.

In Vivo Neuroprotection Assay (Rodent Model of Ischemic Stroke)
  • Animal Model: Transient middle cerebral artery occlusion (tMCAO) is induced in rats or mice to model ischemic stroke.

  • Drug Administration: The PDE inhibitor (e.g., rolipram) or vehicle is administered at various doses and time points post-injury (e.g., 1 hour post-SCI).[2]

  • Behavioral Assessment: Neurological function is assessed using standardized scoring systems (e.g., modified neurological severity score).

  • Histological Analysis: At the end of the study period, animals are euthanized, and brain tissue is collected for histological analysis.

    • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

    • Apoptosis Assessment (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to identify apoptotic cells in the ischemic boundary zone.[12]

    • Immunohistochemistry: Staining for neuronal markers (e.g., NeuN) is performed to quantify neuronal survival.

Conclusion

This compound, as a PDE10A inhibitor, demonstrates significant neuroprotective potential, particularly through its anti-inflammatory and anti-apoptotic effects. When compared to other PDE inhibitors like the PDE4-selective rolipram and the non-selective ibudilast, it becomes evident that the therapeutic utility of a specific inhibitor is likely context-dependent, relying on the specific pathophysiology of the neurological disorder being targeted. While all three compounds converge on the cAMP/CREB signaling pathway, their distinct PDE isoform specificities likely lead to differential engagement of downstream effectors and, consequently, varied neuroprotective profiles. Further head-to-head comparative studies in standardized preclinical models are warranted to delineate the most effective PDE inhibitor for specific neurodegenerative and neurological conditions. This will be crucial for the translation of these promising therapeutic agents into clinical practice.

References

A Comparative Guide to the Efficacy of Papaverine Analogs in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the smooth muscle relaxant effects of papaverine and its analogs. The information presented is compiled from experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential and mechanisms of action of these compounds.

Mechanism of Action

This compound and its analogs primarily induce smooth muscle relaxation by acting as non-specific inhibitors of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] The accumulation of these cyclic nucleotides activates a cascade of downstream signaling pathways, ultimately resulting in decreased intracellular calcium concentrations and the dephosphorylation of myosin light chains, which leads to smooth muscle relaxation and vasodilation.[1] Some evidence also suggests a direct inhibitory effect on calcium channels.[3][4]

One notable analog, drotaverine, exhibits a degree of selectivity as a phosphodiesterase-4 (PDE4) inhibitor.[5] This selectivity may contribute to its potent antispasmodic activity.[5] Furthermore, drotaverine has been shown to bind to L-type voltage-operated calcium channels, suggesting a dual mechanism of action that may enhance its relaxant effects on airway smooth muscle.[6]

Signaling Pathway for this compound-Induced Smooth Muscle Relaxation

This compound Signaling Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP cGMP cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKA->Ca_channels Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates PKG->Ca_channels Inhibits PKG->MLCP Activates Ca_influx ↓ Intracellular Ca²⁺ Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation MLCP->Relaxation

Caption: this compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE).

Quantitative Comparison of this compound and its Analogs

The following table summarizes the available quantitative data on the efficacy of this compound and its analogs in inducing smooth muscle relaxation. The IC50 and EC50 values represent the concentration of the compound required to achieve 50% of the maximal inhibitory or effective response, respectively.

CompoundTissueAgonist (Contraction Inducer)Efficacy Metric (IC50/EC50)Reference(s)
This compound Rat Vas DeferensPotassiumIC50: 14.3 µM[7]
Rat Aortic Smooth Muscle Cells-IC50: 0.10 mM (at 1 min)[1][2]
Human Coronary Artery Endothelial Cells-IC50: 0.056 mM (at 1 min)[1][2]
Rat AortaEpinephrine~0.18 mM for 100% relaxation[1][2]
Drotaverine Rat Thoracic AortaPhenylephrine (10⁻⁶ M)EC50: 1.63 x 10⁻⁸ ± 0.39 x 10⁻⁸ mol/l[8]
Reticuline Rat Vas DeferensPotassiumIC50: 474 µM[7]
Norarmepavine Rat Vas DeferensPotassiumIC50: 101 µM[7]
Coclaurine Rat Vas DeferensPotassiumIC50: 68.9 µM[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro experiments utilizing the isolated organ bath technique. This standard pharmacological method allows for the direct measurement of tissue contraction and relaxation in a controlled environment.

General Protocol: Isolated Organ Bath Assay
  • Tissue Preparation:

    • Smooth muscle tissues, such as aortic rings, tracheal strips, or segments of the intestine (e.g., ileum), are carefully dissected from laboratory animals (e.g., rats, guinea pigs) following ethical guidelines.[1][9]

    • The isolated tissue is then mounted in an organ bath containing a physiological salt solution (PSS), such as Krebs-Henseleit solution, which is maintained at a constant temperature (typically 37°C) and continuously aerated with a gas mixture (e.g., 95% O2 and 5% CO2) to ensure tissue viability.[9]

  • Transducer and Data Acquisition:

    • One end of the tissue is fixed, while the other is connected to a force-displacement transducer.[9]

    • This transducer measures changes in tissue tension, and the resulting signals are amplified and recorded by a data acquisition system.[9]

  • Experimental Procedure:

    • Equilibration: The mounted tissue is allowed to equilibrate for a period of 60-90 minutes under a predetermined optimal resting tension. The PSS in the organ bath is replaced every 15-20 minutes during this period.[9]

    • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a substance like a high-potassium solution or a specific agonist (e.g., phenylephrine for aorta, carbachol for ileum).[1]

    • Induction of Contraction: Following a washout period, a stable, submaximal contraction is induced using a specific agonist.[1]

    • Cumulative Concentration-Response Curve: Once a stable contraction plateau is achieved, the this compound analog is added to the organ bath in a cumulative manner, with stepwise increases in concentration.[1] The tissue is allowed to reach a new steady-state of tension after each addition before the next concentration is introduced.[1]

    • Data Analysis: The relaxation at each concentration is calculated as a percentage of the initial pre-induced contraction. A concentration-response curve is then plotted (log concentration of the drug versus the percentage of relaxation).[1] The EC50 value is determined from this curve.[9]

Experimental Workflow

Experimental Workflow cluster_workflow Isolated Organ Bath Assay Workflow A Tissue Preparation (e.g., Aortic Ring) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (60-90 min) B->C D Viability Check (e.g., High K⁺ Solution) C->D E Induce Contraction (e.g., Phenylephrine) D->E F Cumulative Addition of This compound Analog E->F G Measure Relaxation F->G H Data Analysis (Concentration-Response Curve, EC₅₀) G->H

Caption: A typical experimental workflow for assessing smooth muscle relaxation using an isolated organ bath.

References

A Comparative Analysis of Papaverine and Verapamil on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Papaverine and Verapamil, focusing on their mechanisms of action and effects on endothelial function. The information is supported by experimental data to assist in research and development.

Introduction to Endothelial Function and Vasodilation

The endothelium is a critical regulator of vascular tone, primarily through the production of nitric oxide (NO). Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is a key factor in the pathogenesis of various cardiovascular diseases. Both this compound and Verapamil are vasodilators used in clinical settings, but they operate through distinct molecular pathways that differentially impact the endothelium.[1][2]

Mechanisms of Action

Verapamil , a non-dihydropyridine calcium channel blocker, exerts its vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2][3] This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation.[2] While effective in vasodilation, its direct effects on endothelial NO production are not a primary mechanism of action and appear to be limited.[4][5]

This compound functions as a non-selective phosphodiesterase (PDE) inhibitor.[6][7] By inhibiting PDE enzymes, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][6] The accumulation of cGMP in vascular smooth muscle cells activates protein kinase G (PKG), leading to a decrease in intracellular calcium and subsequent vasodilation.[6] This pathway is synergistic with the NO signaling cascade, as NO stimulates cGMP production. However, some studies suggest that at higher concentrations, this compound may impair endothelial function.[8][9]

Signaling Pathway Overview

The following diagram illustrates the distinct signaling pathways for Verapamil and this compound in inducing vasodilation.

G cluster_Verapamil Verapamil Pathway cluster_this compound This compound Pathway cluster_Endothelium Endothelial Cell (NO Pathway) Verapamil Verapamil Ca_Channel L-type Ca2+ Channel Verapamil->Ca_Channel Blocks Ca_Influx Ca2+ Influx ↓ Contraction_V Smooth Muscle Contraction ↓ Ca_Influx->Contraction_V Vaso_V Vasodilation Contraction_V->Vaso_V This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP_inc cGMP ↑ PKG Protein Kinase G (PKG) Activation cGMP_inc->PKG Contraction_P Smooth Muscle Contraction ↓ PKG->Contraction_P Vaso_P Vasodilation Contraction_P->Vaso_P eNOS eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP_endo cGMP sGC->cGMP_endo GTP GTP cGMP_endo->cGMP_inc Links to This compound Pathway

Caption: Vasodilation signaling pathways of Verapamil and this compound.

Comparative Experimental Data

The following tables summarize quantitative data from studies comparing the effects of this compound and Verapamil on endothelial function.

Table 1: Effect on Endothelium-Dependent Relaxation

ParameterThis compoundVerapamil (+Nitroglycerin)Experimental ModelKey FindingReference
Acetylcholine-mediated relaxationAbolished (3.3% ± 2.6%)Preserved (23.9% ± 3.9%)Human Radial Artery RingsThis compound impairs receptor-mediated endothelial relaxation.[8]
A23187-mediated relaxationReduced (39.7% ± 5.2%)Preserved (62.3% ± 8.4%)Human Radial Artery RingsThis compound reduces non-receptor-mediated endothelial relaxation.[8]
Endothelial Damage (Histology)49.77% ± 13.42% (at 2 mg/ml)Not directly compared, but other calcium blockers show preservation.Human Radial ArteryHigh concentrations of this compound cause significant endothelial damage.[9][10]

Table 2: Effects on Nitric Oxide (NO) System

ParameterThis compoundVerapamilExperimental ModelKey FindingReference
NO Production / eNOS ExpressionNo direct upregulation; vasodilation is partially modified by NO production inhibition.[11]No significant change in NO production or eNOS expression.[4]Human Coronary Artery Endothelial CellsNeither drug primarily acts by upregulating the eNOS system.[4][11]
Blunted Acetylcholine Relaxation (in NO deficiency)Not StudiedPrevented impairmentL-NAME treated Wistar-Kyoto ratsLong-term Verapamil preserves endothelial-dependent relaxation during NO deficiency.[12][13]
Antioxidant Activity & eNOSCan inhibit NO production in certain inflammatory conditions.[1]Possesses antioxidant activity that can enhance eNOS expression and NO production in wound healing models.[14]Rat wound healing model / LPS-stimulated microgliaVerapamil may indirectly support the NO system through antioxidant effects.[1][14]

Experimental Protocols

Aortic Ring Vasodilation Assay

This ex vivo method is a standard for assessing vascular reactivity.[15]

  • Tissue Preparation: The thoracic aorta is excised from a model organism (e.g., rabbit or rat).[15] It is cleaned of connective tissue and cut into rings of 3-5 mm in length.[15] For endothelium-denuded studies, the intimal surface is gently rubbed.[15]

  • Mounting: Each ring is mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit Solution at 37°C, continuously bubbled with carbogen (95% O2 / 5% CO2).[15] The upper hook is connected to an isometric force transducer.

  • Equilibration & Viability Check: Tissues are equilibrated under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes.[15] Viability is confirmed by inducing contraction with KCl (e.g., 80 mM).[15]

  • Experiment:

    • Vasodilator Effects: A submaximal, stable contraction is induced with an agent like phenylephrine.[15]

    • Once a plateau is reached, the test compound (this compound or Verapamil) is added in a cumulative manner.

    • Relaxation is recorded as a percentage of the pre-contraction.[15]

Experimental Workflow

The diagram below outlines the typical workflow for an aortic ring assay.

G A 1. Aorta Dissection B 2. Cleaning & Slicing into Rings A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration & Viability Test (KCl) C->D E 5. Pre-contraction (e.g., Phenylephrine) D->E F 6. Cumulative Addition of Test Drug E->F G 7. Record Isometric Tension (Relaxation) F->G H 8. Data Analysis (Concentration-Response Curve) G->H

Caption: Standard experimental workflow for an ex vivo aortic ring assay.

Summary and Conclusion

  • Verapamil acts as a direct vasodilator by blocking calcium channels in smooth muscle, a mechanism independent of the endothelium.[2][16] Experimental data suggests it preserves endothelial function and may even be protective in states of NO deficiency.[8][13] Its antioxidant properties could offer an additional indirect benefit to the endothelium.[14]

  • This compound acts primarily by inhibiting phosphodiesterases, increasing cGMP and cAMP levels, which leads to vasodilation.[1][6] While its mechanism is linked to the NO-cGMP pathway, direct application, especially at higher concentrations, has been shown to be detrimental to the endothelium, impairing or abolishing endothelium-dependent relaxation.[8][9]

References

Papaverine: A Viable Candidate for Mitigating Microglial-Mediated Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Papaverine's Anti-Inflammatory Efficacy in Microglial Cells

For researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases, modulating microglial activation is a key area of interest. This guide provides a comprehensive analysis of the anti-inflammatory effects of this compound in microglia, comparing its performance with established anti-inflammatory agents, Dexamethasone and Indomethacin. The information presented is supported by experimental data from peer-reviewed scientific literature.

Performance Comparison: this compound vs. Alternatives

This compound, an opium alkaloid, has demonstrated significant anti-inflammatory properties in microglia. Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate downstream inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been shown to suppress the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1] Furthermore, it promotes the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[1]

To provide a clear comparison, the following tables summarize the quantitative effects of this compound, Dexamethasone, and Indomethacin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial cells. It is important to note that the experimental conditions across different studies may vary, which can influence the absolute values.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCell TypeStimulant (LPS)AssayTarget CytokineConcentration% Inhibition / IC50Reference
This compound BV2 microglia100 ng/mLELISATNF-α10 µg/mL~60% inhibition[1]
BV2 microglia100 ng/mLELISAIL-1β10 µg/mL~70% inhibition[1]
Dexamethasone BV2 microgliaNot specifiedNot specifiedTNF-αNot specifiedPotent inhibition[2]
Primary microgliaLPSNot specifiedNot specifiedNot specifiedPrevents activation[3]
Indomethacin Rat microgliaNot specifiedBioassayIL-10.1-10 µmol/LInhibition observed
Rat microgliaLPSL929 cytotoxicityTNF-α0.1-10 µmol/LNo inhibitory effect

Table 2: Inhibition of Pro-Inflammatory Enzyme Activity and Expression

CompoundCell TypeStimulant (LPS)AssayTargetConcentration% Inhibition / IC50Reference
This compound BV2 microglia100 ng/mLRT-PCRiNOS mRNA10 µg/mLSignificant reduction[1]
BV2 microglia100 ng/mLRT-PCRCOX-2 mRNA10 µg/mLSignificant reduction[1]
Dexamethasone BV2 microgliaLPSNot specifiedNot specifiedNot specifiedInhibits neuroinflammation[2]
Indomethacin Rat microgliaNot specifiedGriess AssayNitric Oxide0.1-10 µmol/LInhibition observed

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Experimental Workflow: Assessing Anti-inflammatory Effects cluster_1 Downstream Assays A BV2 Microglia Culture B Pre-treatment with This compound or Alternatives A->B C Stimulation with LPS B->C D Incubation C->D E Griess Assay (Nitric Oxide) D->E F ELISA (TNF-α, IL-1β) D->F G RT-qPCR (iNOS, COX-2 mRNA) D->G H Western Blot (NF-κB pathway proteins) D->H I Immunocytochemistry (Iba1, NF-κB p65) D->I

Experimental Workflow Diagram

G cluster_0 This compound's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound PDE PDE This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA PKA cAMP->PKA activates NFkB NF-κB (p65/p50) PKA->NFkB inhibits activation IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates

References

Papaverine's Potency Across Vascular Beds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the vasodilatory efficacy of papaverine in coronary, cerebral, and peripheral circulations, with a comparative analysis against other common vasodilators.

This compound, a non-specific phosphodiesterase (PDE) inhibitor, has long been utilized for its vasodilatory properties in various clinical and research settings.[1] Its efficacy, however, varies across different vascular beds and in comparison to other vasodilators such as nitroglycerin, verapamil, and alprostadil. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate vasodilator for their specific application.

Comparative Efficacy of Vasodilators

The vasodilatory effect of this compound and its alternatives is dependent on the specific vascular bed and the experimental conditions. The following tables summarize the quantitative data from various studies, comparing the efficacy of these agents in coronary, peripheral, and cerebral arteries.

Coronary and Associated Arteries

The use of vasodilators is critical in coronary artery bypass grafting (CABG) to prevent spasm of the conduits, such as the internal mammary artery (IMA) and radial artery (RA).

Vascular BedDrug(s)Concentration(s)Key FindingsReference
Left Internal Mammary Artery (LIMA)This compound vs. Glyceryl Trinitrate/Verapamil (GV) solutionNot specifiedGV solution resulted in significantly higher blood flow post-application compared to this compound.[2]
Radial ArteryThis compound vs. Nitroglycerin30 mg this compound vs. Not specifiedThis compound led to a significantly greater increase in radial artery diameter compared to nitroglycerin.[3]
Radial ArteryThis compound vs. Verapamil/Nitroglycerin solution vs. PhenoxybenzamineNot specifiedThis compound had limited antispasmodic efficacy and the shortest duration of action (around 1 hour) compared to the verapamil/nitroglycerin solution (up to 5 hours) and phenoxybenzamine (at least 5 hours).[4]
Left Internal Mammary Artery & Saphenous VeinThis compound vs. Glyceryl Trinitrate/Verapamil (GV) solutionCumulative concentrationsGV solution was more potent and had a faster onset of action in relaxing both vessel types compared to this compound.[5]
Radial ArteryThis compound0.5 mg/ml vs. 2 mg/ml2 mg/ml this compound showed a stronger vasodilatory effect but caused significantly more endothelial damage compared to 0.5 mg/ml.
Peripheral Arteries

In peripheral vascular beds, this compound has been compared with other agents, particularly in the context of erectile dysfunction, which involves the penile arteries.

Vascular BedDrug(s)Dosage(s)Key FindingsReference
Penile ArteriesThis compound vs. Prostaglandin E1 (PGE1/Alprostadil)60 mg this compound vs. 20 µg PGE1PGE1 had a slower onset but longer duration of erection and was at least as effective as this compound in increasing penile blood flow.[6]
Penile ArteriesThis compound + PGE1 vs. PGE1 aloneNot specifiedThe combination of this compound and PGE1 resulted in a higher percentage of full erections compared to PGE1 alone, but with a higher rate of complications.[7]
Ileo-femoral ArteriesThis compound40 mgIncreased blood flow by approximately 250% in reconstructed atheromatous arteries.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of vasodilator efficacy.

In Vitro Organ Bath Studies for Vasodilator Efficacy

This protocol is a standard method for assessing the direct effect of vasodilators on isolated blood vessel segments.

  • Tissue Preparation: Segments of arteries (e.g., radial artery, internal mammary artery) are obtained from patients undergoing surgical procedures, with informed consent. The vessels are immediately placed in cold Krebs solution. The segments are carefully dissected into rings of 3-5 mm in length.

  • Mounting: The arterial rings are mounted on wire hooks in organ bath chambers filled with Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Application: The rings are stretched to their physiological resting tension.

  • Pre-contraction: To induce a stable contraction, a vasoconstrictor such as Norepinephrine (NE) at a concentration of 10⁻⁶ M or Potassium Chloride (KCl) is added to the organ bath.

  • Vasodilator Application: Once a stable contraction is achieved, cumulative concentrations of the vasodilator (e.g., this compound, glyceryl trinitrate/verapamil solution) are added to the bath.

  • Data Recording: The relaxation responses are recorded isometrically. The efficacy of the vasodilator is often expressed as the pIC50 (-log of the half-maximal inhibitory concentration). The onset of action is also recorded as the time to achieve maximal relaxation.

  • Washout and Residual Effects: After achieving maximal relaxation, the vasodilators are washed out of the chambers. After a recovery period (e.g., 1 hour), the vasoconstrictor is reintroduced to assess any residual relaxing effects of the vasodilator.[5]

In Vivo Blood Flow Measurement

This method assesses the effect of vasodilators on blood flow in a clinical setting.

  • Patient Population: Patients undergoing procedures such as coronary artery bypass grafting are enrolled with informed consent.

  • Baseline Measurement: Before the application of any vasodilator, the baseline blood flow of the target artery (e.g., Left Internal Mammary Artery) is measured. This is often done by allowing the artery to bleed freely for a set period (e.g., 15 seconds) and calculating the flow in ml/min.

  • Vasodilator Application: The vasodilator solution (e.g., this compound or a glyceryl trinitrate/verapamil solution) is applied. This can be done topically by spraying the solution onto the artery or intraluminally by gentle injection into the vessel.

  • Post-application Measurement: After a predetermined time (e.g., 15 minutes), the blood flow is measured again using the same method as the baseline measurement.

  • Data Analysis: The pre- and post-application blood flow rates are compared to determine the efficacy of the vasodilator.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and its alternatives are mediated by distinct signaling pathways.

This compound's Mechanism of Action

This compound's primary mechanism involves the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to a decrease in intracellular calcium and smooth muscle relaxation. This compound may also directly block calcium channels.[1]

Papaverine_Pathway cluster_camp cluster_cgmp This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE inhibits Ca_channels Ca²⁺ Channels This compound->Ca_channels blocks cAMP cAMP cGMP cGMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_influx ↓ Intracellular Ca²⁺ PKA->Ca_influx PKG->Ca_influx Ca_channels->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

This compound Signaling Pathway
Nitroglycerin's Mechanism of Action

Nitroglycerin is a pro-drug that is converted to nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which increases the production of cGMP. Elevated cGMP levels activate PKG, leading to vasodilation.[9][10]

Nitroglycerin_Pathway Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO converted to sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Verapamil_Pathway Verapamil Verapamil Ca_channels L-type Ca²⁺ Channels Verapamil->Ca_channels blocks Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx MLCK Myosin Light-Chain Kinase (MLCK) Ca_influx->MLCK inhibits activation Contraction Smooth Muscle Contraction Relaxation Smooth Muscle Relaxation p1->Relaxation Alprostadil_Pathway Alprostadil Alprostadil (PGE1) PG_Receptor Prostaglandin Receptor Alprostadil->PG_Receptor binds to Adenylyl_Cyclase Adenylyl Cyclase PG_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_influx ↓ Intracellular Ca²⁺ PKA->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

References

Papaverine: A Comparative Analysis of its Effects on Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a non-narcotic opium alkaloid, has been a subject of medical interest for over a century.[1] Initially recognized for its potent smooth muscle relaxant and vasodilatory properties, its clinical applications have spanned from treating vasospastic disorders to erectile dysfunction.[1][2] More recently, intriguing evidence has emerged for its selective effects on diseased tissues, particularly in the context of cancer, suggesting a broader therapeutic potential.[3][4] This guide provides a comparative analysis of this compound's effects on healthy versus diseased tissues, supported by experimental data and detailed methodologies, to inform further research and drug development.

Mechanism of Action: A Tale of Two Pathways

This compound's primary mechanism of action in healthy smooth muscle tissue is the non-specific inhibition of phosphodiesterase (PDE) enzymes.[5][6] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] The elevated levels of these second messengers activate protein kinases that ultimately lead to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[6][8] This vasodilatory effect is the basis for its use in conditions characterized by blood vessel constriction.[2][9]

In diseased tissues, particularly cancer cells, this compound exhibits an additional, distinct mechanism of action. It has been identified as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][10][11] This "off-target" effect disrupts the mitochondrial respiratory chain, leading to a decrease in oxygen consumption and the generation of reactive oxygen species (ROS).[3][12] This mitochondrial inhibition appears to be more pronounced in cancer cells, which are often characterized by a high metabolic rate and reliance on mitochondrial respiration.[12][13]

Comparative Effects on Healthy vs. Diseased Tissues

The differential mechanisms of action of this compound give rise to distinct effects on healthy and diseased tissues.

In Healthy Tissues (Primarily Smooth Muscle):

In healthy vascular and other smooth muscle tissues, this compound's primary effect is reversible relaxation.[9] This is beneficial in therapeutic contexts where temporary vasodilation is required to improve blood flow.[2] However, high concentrations of this compound have been shown to induce apoptosis in vascular endothelial and smooth muscle cells, suggesting a potential for cellular damage with excessive dosage.[14][15]

In Diseased Tissues:

Vasospastic Tissues: In conditions like cerebral vasospasm following subarachnoid hemorrhage, this compound's vasodilatory effect is therapeutically exploited to counteract the pathological narrowing of blood vessels and restore cerebral blood flow.[16][17][18] Similarly, its ability to relax the smooth muscles of the corpus cavernosum makes it an effective treatment for erectile dysfunction.[7][19][20]

Cancerous Tissues: this compound demonstrates a selective cytotoxic effect against various cancer cell lines.[21][22] This is attributed to its inhibition of mitochondrial function, which leads to a reduction in cell viability, induction of apoptosis, and cell cycle arrest.[3][4] Notably, studies have shown that this compound's cytotoxic effects are more pronounced in tumorigenic cells compared to non-tumorigenic cell lines.[4][21] For instance, one study reported a 90% reduction in cell viability in PC-3 prostate cancer cells, while non-tumorigenic human fibroblasts showed only a 2% reduction under the same conditions.[4] This selective action makes this compound a promising candidate for anticancer therapy, potentially sensitizing hypoxic tumors to radiation treatment.[3][11][23]

Quantitative Data Summary

Tissue TypePrimary EffectKey MechanismSupporting Experimental Evidence (IC50/Effective Concentration)References
Healthy Smooth Muscle Vasodilation, Muscle RelaxationPhosphodiesterase (PDE) Inhibition, leading to increased cAMP and cGMPEffective concentrations for vasodilation vary depending on the specific tissue and experimental conditions.[5][6][7]
Healthy Vascular Endothelial & Smooth Muscle Cells Apoptosis at high concentrationsInduction of apoptotic pathways10⁻⁴ M and 10⁻³ M induced significant apoptosis after 24 hours.[14][15]
Vasospastic Cerebral Arteries Reversal of Vasospasm, Increased Blood FlowPDE Inhibition-mediated vasodilationDoses ranging from 150 to 600 mg for intra-arterial infusion have shown clinical efficacy.[17][18]
Erectile Tissue (Corpus Cavernosum) Erection (Muscle Relaxation, Increased Blood Flow)PDE Inhibition-mediated smooth muscle relaxationIntracavernous injection of 30 to 60 mg is a typical dosage.[2][7][19]
Prostate Cancer Cells (PC-3) Cytotoxicity, Apoptosis, Cell Cycle ArrestMitochondrial Complex I Inhibition, PDE InhibitionIC50 of more than 10 μM after 48 hours; 200 μM reduced cell viability to 10%.[4][21]
Breast Cancer Cells (MDA-MB-231, MCF-7) Cytotoxicity, ApoptosisMitochondrial Complex I Inhibition, PDE InhibitionIC50 of more than 10 μM after 48 hours for MDA-MB-231 and MCF-7.[21][22]
Lung Cancer Cells (A549) Cytotoxicity, ApoptosisMitochondrial Complex I Inhibition, PDE Inhibition150 μM reduced cell growth to 53% after 48 hours.[24]
Non-Tumorigenic Human Fibroblasts (NHF) Minimal Cytotoxicity-200 μM reduced cell viability by only 2%.[4]

Experimental Protocols

Assessment of Vasodilation in Healthy Arteries
  • Tissue Preparation: Segments of healthy arteries (e.g., human saphenous vein) are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.[25]

  • Contraction Induction: The arterial rings are pre-contracted with an agonist such as norepinephrine.[25]

  • This compound Administration: this compound is added to the bath in a cumulative concentration-dependent manner.

  • Data Acquisition: The isometric tension of the arterial rings is continuously recorded using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist.

  • Molecular Analysis: Changes in intracellular calcium levels, myosin light chain phosphorylation, and actin polymerization can be assessed using techniques like fluorescence microscopy and Western blotting.[25]

Evaluation of Cytotoxicity in Cancer vs. Normal Cells
  • Cell Culture: Cancer cell lines (e.g., PC-3, MDA-MB-231) and non-tumorigenic cell lines (e.g., NHF) are cultured in appropriate media and conditions.[4][21]

  • This compound Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[21]

  • Cell Viability Assay: Cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.[21][24] The absorbance is measured spectrophotometrically, and the percentage of cell viability is calculated relative to untreated control cells.

  • Apoptosis and Cell Cycle Analysis: Apoptosis can be detected by methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.[14] Cell cycle distribution is analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.[4]

Measurement of Mitochondrial Respiration
  • Oxygen Consumption Rate (OCR) Measurement: The effect of this compound on mitochondrial respiration can be quantified by measuring the oxygen consumption rate using a Seahorse XF Analyzer or a similar instrument.[13]

  • Experimental Procedure: Cells are seeded in a specialized microplate and treated with this compound. The OCR is measured in real-time before and after the addition of the drug, as well as in response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.[13]

Visualizations

Papaverine_Healthy_Tissue cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKG_PKA ↑ PKG & PKA cAMP_cGMP->PKG_PKA Ca_decrease ↓ Intracellular Ca²⁺ PKG_PKA->Ca_decrease MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKG_PKA->MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation MLCP->Relaxation

Caption: this compound's signaling pathway in healthy smooth muscle tissue.

Papaverine_Diseased_Tissue cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest OCR_decrease ↓ Oxygen Consumption Rate ComplexI->OCR_decrease ROS_increase ↑ Reactive Oxygen Species ComplexI->ROS_increase Apoptosis Apoptosis OCR_decrease->Apoptosis ROS_increase->Apoptosis

Caption: this compound's primary signaling pathway in cancerous tissue.

Experimental_Workflow cluster_healthy Healthy Tissue Analysis cluster_diseased Diseased Tissue (Cancer Cell) Analysis H_Tissue Isolate Healthy Arterial Rings H_Mount Mount in Organ Bath H_Tissue->H_Mount H_Contract Induce Contraction (e.g., Norepinephrine) H_Mount->H_Contract H_Treat Treat with this compound H_Contract->H_Treat H_Measure Measure Isometric Tension (Vasodilation) H_Treat->H_Measure D_Culture Culture Cancer & Normal Cell Lines D_Treat Treat with this compound D_Culture->D_Treat D_Viability Assess Cell Viability (MTT Assay) D_Treat->D_Viability D_Apoptosis Analyze Apoptosis (Flow Cytometry) D_Treat->D_Apoptosis D_OCR Measure Oxygen Consumption Rate D_Treat->D_OCR

Caption: Experimental workflow for comparative analysis of this compound.

Conclusion

This compound exhibits a fascinating dual mechanism of action that results in markedly different effects on healthy versus diseased tissues. In healthy smooth muscle, its PDE-inhibiting properties lead to beneficial vasodilation. In contrast, in cancerous tissues, its ability to inhibit mitochondrial complex I confers a selective cytotoxic effect. This differential activity underscores the potential of this compound as a template for the development of novel therapeutics, particularly in oncology. Further research focusing on optimizing its selective toxicity and understanding its long-term effects on healthy tissues is warranted to fully harness its therapeutic potential.

References

Replicating Papaverine's Neuroprotective Effects: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Papaverine's neuroprotective effects with those of other relevant therapeutic alternatives across various disease models. Experimental data is presented to support these comparisons, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Executive Summary

This compound, a benzylisoquinoline alkaloid, has demonstrated significant neuroprotective properties in a range of preclinical models of neurological disorders. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), particularly PDE10A, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of crucial cell survival pathways. This guide explores the efficacy of this compound in comparison to other neuroprotective agents, detailing the underlying signaling pathways and providing standardized protocols for in vitro and in vivo evaluation.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental models, offering a comparative perspective on the neuroprotective effects of this compound and its alternatives.

Table 1: In Vitro Models of Neuroprotection
CompoundCell Line/Primary CultureInsultConcentration RangeOutcome MeasureResultReference
This compound Human Cortical NeuronsQuinolinic Acid (2 µM)2 µM, 5 µMNeuronal Viability (MTS assay)Increased cell viability[1]
BV2 MicrogliaLipopolysaccharide (LPS)10 µM, 20 µM, 30 µMNitric Oxide (NO) ProductionSignificantly suppressed NO production[2]
Rolipram Neostriatal SlicesN/A1 µM - 100 µMDARPP-32 PhosphorylationWeaker induction compared to this compound[3]
Nimodipine PC12 CellsEthanol (200 mM)20 µMCell Viability (LDH assay)Showed protective effects[4]
Ibudilast Primary MicrogliaLPSNot specified in retrieved resultsNeuroinflammationAttenuated neuroinflammation[2]
Table 2: In Vivo Models of Neuroprotection
CompoundAnimal ModelDisease ModelDosing RegimenOutcome MeasureResultReference
This compound MouseMPTP-induced Parkinson's Disease20 mg/kg, i.p.Dopaminergic neuron survival, behavioral testsRecovered dopaminergic neuronal cell death and improved locomotor activity[2]
MouseTraumatic Brain Injury (Weight-drop)Not specified in retrieved resultsBrain edema, neuronal apoptosisReduced brain edema and apoptosis[5][6]
Rolipram RatExperimental Stroke3 mg/kg, i.p.Infarct sizeIncreased infarct size
Nimodipine Patient DataSubarachnoid HemorrhageIntra-arterial infusionAngiographic vasospasmEffective in dilating vessels, but ineffective in 16% of patients[7][8]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for the development of novel therapeutic strategies that replicate or enhance this compound's beneficial effects.

cAMP/PKA/CREB Pathway

As a PDE10A inhibitor, this compound increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, neurogenesis, and synaptic plasticity.

This compound This compound PDE10A PDE10A This compound->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes Transcription Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

This compound's activation of the cAMP/PKA/CREB signaling pathway.
RAGE-NF-κB Pathway

In models of traumatic brain injury, this compound has been shown to suppress the Receptor for Advanced Glycation Endproducts (RAGE) and the subsequent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] This pathway is a key driver of neuroinflammation, and its inhibition by this compound leads to reduced production of pro-inflammatory cytokines and decreased neuronal apoptosis.

TBI Traumatic Brain Injury RAGE_Ligands RAGE Ligands (e.g., S100B) TBI->RAGE_Ligands Induces release of RAGE RAGE RAGE_Ligands->RAGE Activates NF_kB_Activation NF-κB Activation RAGE->NF_kB_Activation This compound This compound This compound->RAGE Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Upregulates Neuronal_Apoptosis Neuronal_Apoptosis NF_kB_Activation->Neuronal_Apoptosis Promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

This compound's inhibition of the RAGE-NF-κB pathway in TBI.
NLRP3 Inflammasome Pathway

This compound has also been found to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in a mouse model of Parkinson's disease.[9][10][11] By suppressing the assembly and activation of this multi-protein complex, this compound reduces the production of the pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating neuroinflammation and protecting dopaminergic neurons.

Priming_Signal Priming Signal (e.g., LPS) NF_kB NF_kB Priming_Signal->NF_kB Activates Activation_Signal Activation Signal (e.g., ATP) NLRP3_Inflammasome NLRP3 Inflammasome Assembly Activation_Signal->NLRP3_Inflammasome Activates Pro_IL1B pro-IL-1β NF_kB->Pro_IL1B Upregulates NF_kB->NLRP3_Inflammasome Primes IL1B IL-1β Pro_IL1B->IL1B Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Caspase1->Pro_IL1B Cleaves Neuroinflammation Neuroinflammation IL1B->Neuroinflammation This compound This compound This compound->NLRP3_Inflammasome Inhibits

This compound's inhibition of the NLRP3 inflammasome pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparative studies.

In Vitro Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.

  • Experimental Procedure:

    • Plate differentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with varying concentrations of this compound or other test compounds for 24 hours.

    • Induce excitotoxicity by exposing cells to a neurotoxic concentration of glutamate (e.g., 2.5 mM to 40 mM) for a specified duration (e.g., 12-24 hours).[2][12]

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm.

    • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the protective effects of different compounds at various concentrations.

2. Quinolinic Acid-Induced Neurotoxicity in Primary Cortical Neurons

  • Cell Culture: Isolate primary cortical neurons from embryonic day 16-18 rat or mouse brains and culture on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and L-glutamine.

  • Experimental Procedure:

    • After 7-10 days in culture, pre-treat neurons with this compound (e.g., 2 µM and 5 µM) for 24 hours.[1]

    • Expose neurons to quinolinic acid (e.g., 2 µM) for 48 hours to induce excitotoxicity.[1]

    • Assess neuronal viability using the MTS assay.

    • Measure reactive oxygen species (ROS) production using DCF-DA staining.

    • Evaluate mitochondrial membrane potential using JC-1 staining.

  • Data Analysis: Compare the effects of this compound on cell viability, ROS production, and mitochondrial membrane potential relative to quinolinic acid-treated and control cells.

In Vivo Neuroprotection Assays

1. MPTP Mouse Model of Parkinson's Disease

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Experimental Procedure:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration. A common regimen is four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) at 2-hour intervals.[9][11]

    • Administer this compound (e.g., 20 mg/kg, i.p.) or other test compounds at a specified time before or after MPTP administration. A typical regimen is once daily for a set number of days.[2]

    • Perform behavioral tests such as the rotarod and pole test to assess motor coordination and bradykinesia at various time points after MPTP injection.

    • At the end of the experiment, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.

    • Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the behavioral outcomes, TH-positive cell counts, and dopamine levels between the different treatment groups.

2. Traumatic Brain Injury (TBI) Model (Weight-Drop)

  • Animal Model: Use adult male mice or rats.

  • Experimental Procedure:

    • Anesthetize the animal.

    • Induce a closed-head TBI using a weight-drop device. A specific weight is dropped from a set height onto the exposed skull or a helmet fixed to the skull.[1][13][14][15][16] The impact parameters can be adjusted to create mild, moderate, or severe injury.

    • Administer this compound or other test compounds at various time points post-injury.

    • Assess neurological severity score (NSS) at different time points to evaluate functional deficits.

    • Measure brain edema by comparing the wet and dry weight of the brain hemispheres.

    • Perform histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis in the injured brain region.

  • Data Analysis: Compare neurological scores, brain water content, and histological markers of injury and cell death among the different treatment groups.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pre_treatment Pre-treatment with Test Compounds Cell_Culture->Pre_treatment Induce_Insult Induce Insult (e.g., Glutamate, Quinolinic Acid) Pre_treatment->Induce_Insult Assess_Viability Assess Cell Viability (MTT/MTS, LDH) Induce_Insult->Assess_Viability Assess_Mechanisms Assess Mechanisms (ROS, Mitochondrial Potential) Induce_Insult->Assess_Mechanisms Animal_Model Animal Model (e.g., Mouse, Rat) Induce_Disease Induce Disease Model (e.g., MPTP, TBI) Animal_Model->Induce_Disease Drug_Administration Administer Test Compounds Induce_Disease->Drug_Administration Behavioral_Tests Behavioral Assessments Drug_Administration->Behavioral_Tests Histological_Analysis Histological/Biochemical Analysis Drug_Administration->Histological_Analysis

General experimental workflows for in vitro and in vivo neuroprotection studies.

Conclusion

This compound demonstrates robust neuroprotective effects across a variety of preclinical disease models, primarily through its action as a PDE10A inhibitor and subsequent modulation of key signaling pathways involved in cell survival and inflammation. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation in the context of neurodegenerative and neuroinflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate and compare the efficacy of this compound and its alternatives, with the ultimate goal of developing novel and effective neuroprotective therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of papaverine, a benzylisoquinoline alkaloid used as a smooth muscle relaxant. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemically resistant gloves, safety glasses, and a lab coat. In case of a spill, avoid creating dust and collect the material using a method that does not generate airborne particles, such as dampening with water before sweeping or using a HEPA-filtered vacuum.[1][2] The collected material should be placed in a suitable, closed, and properly labeled container for disposal.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[1][5] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Waste Identification and Segregation : this compound waste, including unused product, contaminated materials, and empty containers, should be classified as hazardous waste.[2] It is crucial to segregate this compound waste from non-hazardous materials to ensure proper handling and disposal.[6][7][8]

  • Containerization and Labeling : Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical, the associated hazards (e.g., "Toxic," "Hazardous Waste"), and the accumulation start date.

  • Disposal Methods :

    • Licensed Disposal Company : The most recommended method for disposing of this compound is to engage a licensed hazardous waste disposal company.[3] These companies are equipped to handle and transport chemical waste in compliance with regulatory standards.

    • Incineration : In some cases, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel at a licensed facility.

    • Prohibited Disposal Methods : Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][9][10] This can lead to environmental contamination and is a violation of regulatory standards.

  • Disposal of Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[3]

Quantitative Data Summary

The available safety data sheets do not provide specific quantitative limits for this compound disposal. The primary guideline is that any amount of unused or expired this compound must be treated as hazardous waste.

ParameterGuideline
Disposal Method Licensed Hazardous Waste Vendor / Chemical Incineration
Effluent Discharge Prohibited in sanitary sewer systems
Solid Waste Landfill Prohibited

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PapaverineDisposal cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway cluster_documentation Final Steps start This compound Waste Generated (Unused, Expired, Contaminated) assess_hazardous Is the waste considered hazardous? start->assess_hazardous segregate Segregate from non-hazardous waste assess_hazardous->segregate Yes collect Collect in a labeled, sealed hazardous waste container segregate->collect disposal_options Select Disposal Method collect->disposal_options incineration High-Temperature Incineration (Licensed Facility) disposal_options->incineration Option 1 vendor Licensed Hazardous Waste Vendor disposal_options->vendor Option 2 (Recommended) document Maintain Disposal Records incineration->document vendor->document

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Papaverine

This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance. This compound is classified as toxic if swallowed, and appropriate precautions must be taken to minimize exposure.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The required PPE varies based on the form of the this compound being handled (solid powder vs. liquid solution).

Area of Protection Required PPE Notes and Considerations
Eye/Face Protection Chemical safety goggles or glasses.[3][4][5]Must be worn at all times when handling this compound in any form.
Hand Protection Chemically resistant protective gloves (e.g., nitrile).[3][4][6]Gloves must be inspected before use and disposed of after handling.[3] Consider double gloving for added protection.[6] After removing gloves, hands should be thoroughly washed.[1]
Body Protection Protective laboratory coat or suitable protective clothing.[4][5][6]Clothing should be laundered separately from personal items.[6] Contaminated clothing must be washed before reuse.[4][7] Protective shoe covers may also be considered.[6]
Respiratory Protection Required when handling powder or if ventilation is inadequate.For powder: Use a NIOSH-approved respirator or a dust mask (e.g., N95) to prevent inhalation.[1][3][6] For solutions: Respiratory protection is necessary if aerosols or mists are generated in an area with insufficient ventilation.[4][8][7]

Operational and Disposal Plans

Safe Handling Protocol

Proper engineering controls and handling procedures are essential to minimize risk.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5][6]

  • Containment: For handling the solid powder form, use a powder weighing hood, glove box, or a local exhaust ventilation system to control airborne dust.[1][3][6]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

Standard Operating Procedures:

  • Preparation: Designate a specific area for handling potent materials.[1]

  • Avoid Dust: When working with this compound powder, take extreme care to avoid the formation of dust and aerosols.[2][3][6]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[1][4][5][8][7] Do not eat, drink, or smoke in areas where this compound is handled.[3][4][5][8]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][5][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][5]

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps.

SpillResponse start Spill Detected evacuate Evacuate & Restrict Access start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) evacuate->ppe is_solid Is the spill a solid powder? ppe->is_solid cleanup_solid AVOID DUST Gently sweep or use a HEPA-filtered vacuum is_solid->cleanup_solid Yes cleanup_liquid Absorb with inert material (e.g., clay, absorbent pads) is_solid->cleanup_liquid No collect Place waste in a sealed, labeled container for disposal cleanup_solid->collect cleanup_liquid->collect decontaminate Decontaminate spill area with soap and water collect->decontaminate dispose Dispose of waste according to institutional & local regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for Managing a this compound Spill.

Spill Cleanup Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[4][7]

  • Protect: Wear the appropriate PPE as detailed above, including respiratory protection.[4][6][7]

  • Containment: Prevent the spill from entering drains or public waters.[4][6][7][10]

  • Cleanup (Solid): Avoid generating dust.[6] Carefully sweep up the material or, preferably, use a vacuum cleaner equipped with a HEPA filter.[4][6][7] Some protocols suggest dampening with water to prevent dust before sweeping.[6]

  • Cleanup (Liquid): Absorb the spill with an inert material such as clay absorbent, absorbent pads, or paper towels.[4][7]

  • Collection: Place all spilled material and cleanup supplies into a suitable, closed, and properly labeled container for disposal.[2][3][6]

  • Decontamination: Thoroughly clean the spill site and any contaminated equipment with soap and water after the material has been removed.[1][4][7]

Disposal Plan

All this compound waste is considered chemical waste and must be disposed of according to strict regulations.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant.[3][5]

  • Prohibition: Do not allow the product to enter drains, sewers, or waterways.[2][7]

  • Compliance: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[1][8][7]

First Aid Measures

Immediate first aid is critical in the event of an accidental exposure.

Exposure Route First Aid Protocol
Ingestion Immediately call a poison center or physician. [1][5] Rinse the mouth with water.[1][3][5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[3][9]
Skin Contact Remove all contaminated clothing immediately.[4][8] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][8][9] Seek medical advice if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do.[4][5][8][9] Continue rinsing and seek medical attention.[4][5]
Inhalation Move the individual to fresh air.[1][5][9] If the person is not breathing, provide artificial respiration.[3][5][9] Seek medical attention if symptoms develop or persist.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papaverine
Reactant of Route 2
Papaverine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.